molecular formula C27H24N2O4 B613365 Fmoc-Trp(Me)-OH CAS No. 1334509-86-2

Fmoc-Trp(Me)-OH

Cat. No.: B613365
CAS No.: 1334509-86-2
M. Wt: 440.5 g/mol
InChI Key: GDPXIUSEXJJUGT-DEOSSOPVSA-N
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Description

Fmoc-Trp(Me)-OH is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPXIUSEXJJUGT-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Incorporation of Fmoc-Trp(Me)-OH in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of peptides with non-canonical amino acids is a cornerstone of modern drug discovery and biochemical research. Among these, N-methylated amino acids, such as Nα-Fmoc-N-in-methyl-L-tryptophan (Fmoc-Trp(Me)-OH), offer a powerful tool to enhance the therapeutic potential of peptides. This technical guide provides an in-depth exploration of the use of this compound, detailing its applications, the quantitative impact of N-methylation, and comprehensive experimental protocols for its incorporation into synthetic peptides.

Core Concepts: The Significance of N-Methylation

This compound is a derivative of the amino acid tryptophan where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a methyl group is attached to the nitrogen of the indole side chain. This seemingly subtle modification has profound implications for the resulting peptide's properties. The introduction of a methyl group on the indole nitrogen of tryptophan can significantly influence a peptide's conformational flexibility, increase its resistance to enzymatic degradation, and alter its interaction with biological targets.[1]

The primary advantages of incorporating N-methylated amino acids like this compound into peptide sequences include:

  • Enhanced Enzymatic Stability: N-methylation of the peptide backbone can significantly improve proteolytic stability. This modification sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Improved Pharmacokinetic Profile: By increasing metabolic stability, N-methylation can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.

  • Conformational Control: The introduction of a methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and potentially increase receptor affinity and selectivity.

Quantitative Insights: The Impact of Tryptophan Methylation

While direct quantitative data for N-methyl-tryptophan is often embedded within broader studies, research on analogous modifications, such as α-methylation of tryptophan, provides compelling evidence for the benefits of such alterations. These studies demonstrate significant improvements in both in vivo stability and receptor binding affinity.

ParameterPeptide with L-TryptophanPeptide with α-Methyl-L-TryptophanFold Improvement
In Vivo Stability (murine plasma, 30 min post-injection) 11.4% ± 3.7% intact92.9% ± 0.7% intact~8.2x
Gastrin-Releasing Peptide Receptor (GRPR) Affinity (IC50, nM) 9.32.5~3.7x

Table 1: Comparative in vivo stability and receptor affinity of a GRPR-targeting peptide with and without α-methylation of the tryptophan residue. Data is illustrative of the potential benefits of tryptophan modification.

Experimental Protocols: Incorporation of this compound in Solid-Phase Peptide Synthesis

The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). However, due to the steric hindrance of the N-methyl group, some modifications to standard protocols are recommended to ensure efficient coupling.

General Workflow for Fmoc-SPPS

The synthesis follows a cyclical process of deprotection, activation, and coupling.

Fmoc_SPPS_Workflow Resin Resin Support Fmoc_AA1 Couple Fmoc-AA1 Resin->Fmoc_AA1 Wash1 Wash Fmoc_AA1->Wash1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Fmoc_Trp_Me Couple this compound (with HATU/DIEA) Wash2->Fmoc_Trp_Me Wash3 Wash Fmoc_Trp_Me->Wash3 Repeat Repeat Cycles for Remaining Amino Acids Wash3->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final N-Methylated Peptide Purification->Final_Peptide GPCR_Signaling_Pathway Peptide Peptide with N-Methyl-Tryptophan GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) -GDP GPCR->G_Protein Activation G_Protein_Active G-Protein (α-GTP) + (βγ) G_Protein->G_Protein_Active GDP/GTP Exchange Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signaling Cascade

References

Physicochemical Properties of Fmoc-N-methyl-L-tryptophan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-L-tryptophan is a crucial building block in modern peptide synthesis, offering unique advantages for the development of novel peptide-based therapeutics. The incorporation of an N-methyl group on the tryptophan residue can significantly enhance the metabolic stability, conformational rigidity, and cell permeability of peptides.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Fmoc-N-methyl-L-tryptophan, detailed experimental protocols for their determination, and insights into its biological relevance.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Fmoc-N-methyl-L-tryptophan are summarized below. It is important to note that while some data is readily available, specific quantitative values for properties such as melting point, solubility, and pKa are not extensively reported in public literature. In such cases, data for the parent compound, Fmoc-L-tryptophan, or other N-methylated amino acids are provided for comparative purposes.

PropertyValueSource(s)
Molecular Formula C₂₇H₂₄N₂O₄[2][3]
Molecular Weight 440.5 g/mol [2][3]
CAS Number 112913-63-0[3]
Appearance White to off-white solid or powder[4]
Melting Point (°C) Data not available. For comparison, Fmoc-N-methyl-L-isoleucine has a melting point of 177-183 °C, and Fmoc-Nin-formyl-L-tryptophan melts at 188-193 °C.[5][6]
Solubility Soluble in organic solvents such as DMF and NMP. N-methylation can generally increase aqueous solubility and lipophilicity. Quantitative data is not readily available.[7][8]
pKa Data not available.
Optical Rotation [α]D²⁰ -25 ± 1º (c = 1 in DMF) for Nα-Fmoc-Nin-methyl-L-tryptophan.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the verification and characterization of Fmoc-N-methyl-L-tryptophan.

UV-Vis Spectroscopy

While a specific spectrum for Fmoc-N-methyl-L-tryptophan is not available, the UV-Vis absorbance is dominated by the fluorenyl (Fmoc) and indole (tryptophan) chromophores. For the related compound Fmoc-L-tryptophan, absorbance maxima are observed around 265 nm, with shoulders at approximately 288 nm and 300 nm.[9] The dibenzofulvene-piperidine adduct, a byproduct of Fmoc deprotection, exhibits a characteristic strong absorbance at 301 nm, which is commonly used to monitor the deprotection step in solid-phase peptide synthesis (SPPS).[10]

NMR Spectroscopy

Reference NMR Data for Fmoc-L-Tryptophan:

  • ¹H NMR (DMSO-d₆): Key signals include aromatic protons from both the Fmoc and indole groups, the α-proton, and the β-protons of the tryptophan side chain.[11]

  • ¹³C NMR: Characteristic signals for the carbonyl, aromatic, and aliphatic carbons are present.[12]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties and for the application of Fmoc-N-methyl-L-tryptophan in peptide synthesis.

Determination of Melting Point

This protocol describes a standard method for determining the melting point of a solid organic compound.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered Fmoc-N-methyl-L-tryptophan is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rapid rate initially to approach the expected melting point. c. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation. d. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Solubility

This protocol outlines a method for the quantitative determination of solubility in a given solvent.

Methodology:

  • Sample Preparation: A known excess amount of Fmoc-N-methyl-L-tryptophan is added to a vial containing a precise volume of the solvent to be tested (e.g., water, DMF, NMP).

  • Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Quantification: a. A known volume of the clear, saturated solution is carefully removed. b. The solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically. c. Alternatively, the concentration of the solute in the saturated solution can be determined using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

  • Calculation: The solubility is expressed in units such as g/L or mol/L.

UV-Vis Spectroscopy

This protocol provides a general method for obtaining the UV-Vis absorption spectrum.

Methodology:

  • Solution Preparation: A dilute solution of Fmoc-N-methyl-L-tryptophan is prepared in a suitable UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be chosen to yield an absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Procedure: a. The spectrophotometer is blanked using the pure solvent in both the sample and reference cuvettes. b. The sample cuvette is then filled with the prepared solution of Fmoc-N-methyl-L-tryptophan. c. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm). d. The wavelengths of maximum absorbance (λmax) are identified.

NMR Spectroscopy

This protocol describes the preparation of a sample for NMR analysis.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of Fmoc-N-methyl-L-tryptophan is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Procedure: a. The sample is placed in the spectrometer. b. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. c. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the compound.

Biological Significance and Applications

The primary application of Fmoc-N-methyl-L-tryptophan is in solid-phase peptide synthesis (SPPS) to create peptides with enhanced therapeutic potential.

Solid-Phase Peptide Synthesis (SPPS) Workflow:

The following diagram illustrates a typical cycle for the incorporation of Fmoc-N-methyl-L-tryptophan into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with free amine Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-N-methyl-L-tryptophan + Coupling Reagents Fmoc_AA->Coupling Coupled_Resin Resin with coupled Fmoc-N-methyl-L-tryptophan Coupling->Coupled_Resin Washing1 Wash Coupled_Resin->Washing1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Washing1->Deprotection Washing2 Wash Deprotection->Washing2 Deprotected_Resin Resin with free amine (ready for next cycle) Deprotected_Resin->Coupling Next Amino Acid Cycle Washing2->Deprotected_Resin

A typical cycle in Solid-Phase Peptide Synthesis (SPPS).

Tryptophan Metabolism and Serotonin Pathway:

Tryptophan is a precursor to the neurotransmitter serotonin. The incorporation of N-methyl-tryptophan into peptides can be a strategy to modulate their interaction with biological systems related to serotonin signaling.[13][14] The methylation may alter the metabolic fate of the tryptophan residue or influence the binding of the peptide to its target receptors.

Serotonin_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP AADC Aromatic L-Amino Acid Decarboxylase (AADC) HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin Receptor Serotonin Receptor Serotonin->Receptor N_Me_Trp_Peptide Peptide containing N-methyl-tryptophan N_Me_Trp_Peptide->Receptor Modulation Signaling Downstream Signaling Receptor->Signaling

Simplified serotonin synthesis pathway and potential modulation.

Conclusion

Fmoc-N-methyl-L-tryptophan is a valuable reagent for the synthesis of peptides with potentially improved pharmacological properties. While a complete set of experimentally determined physicochemical data is not currently available in the public domain, this guide provides the core information available, along with standardized protocols for its characterization and use. Further research into the specific properties of this compound will be beneficial for its broader application in drug discovery and development.

References

An In-depth Technical Guide to Fmoc-Trp(Me)-OH: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Trp(Me)-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-N-in-methyl-L-tryptophan, is a crucial modified amino acid derivative employed in solid-phase peptide synthesis (SPPS). The incorporation of an N-methyl group on the indole ring of tryptophan can significantly alter the properties of the resulting peptide. This modification can enhance resistance to enzymatic degradation, improve oral bioavailability, and modulate the peptide's conformation and binding affinity to its target.[1]

This technical guide provides a comprehensive overview of the structure, molecular weight, and physical properties of this compound. It also details a robust experimental protocol for its successful incorporation into peptide chains, addressing the unique challenges posed by the sterically hindered nature of N-methylated amino acids. It is important to note that while the peptides synthesized using this building block may be designed to interact with various signaling pathways, this compound itself is a synthetic precursor and not directly involved in biological signaling.

Core Data and Physical Properties

The fundamental quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
IUPAC Name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1-methyl-1H-indol-3-yl)propanoic acid[2]
Synonyms Fmoc-L-Trp(Me)-OH, Fmoc-1-methyl-L-tryptophan, Nα-Fmoc-Nin-methyl-L-tryptophan[3][4]
Molecular Formula C₂₇H₂₄N₂O₄[1][3][5]
Molecular Weight 440.49 g/mol [1][3][5]
CAS Number 1334509-86-2[1][3][6]
Physical Form Solid[2]
Melting Point >160 °C[2]
Density 1.3 g/cm³[2]

Chemical Structure of this compound

The structure of this compound consists of three main components: the L-tryptophan core, a methyl group on the indole nitrogen (N-in), and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine.

Caption: Chemical structure of this compound.

Experimental Protocol: Incorporation into Peptides via SPPS

The N-methylation of the indole nitrogen in this compound, while beneficial for the final peptide's properties, introduces significant steric hindrance. This makes the coupling reaction more challenging compared to its non-methylated counterpart.[3] Standard coupling reagents are often less effective, and specialized conditions are required to achieve high coupling efficiency.[3]

The following protocol outlines a robust method for coupling this compound during Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

  • This compound

  • Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[7]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N-methyl-2-pyrrolidone (NMP), peptide synthesis grade (optional, can improve solubility for difficult couplings)[6]

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Bromophenol blue test solution (250 mg in 50 ml DMF)[3]

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.[4]

    • Repeat the piperidine treatment once more.

    • Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 4 equivalents of this compound (relative to the resin loading) and 4 equivalents of HATU in DMF or NMP.[3]

    • Add 8 equivalents of DIEA to the solution to begin the activation process.[3]

    • Mix the solution at room temperature for approximately 5 minutes.[3]

    • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

    • Allow the coupling reaction to proceed for at least one hour at room temperature.[3] Due to steric hindrance, longer coupling times or a second coupling may be necessary.[6]

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of the resin beads.

    • Wash the sample with methanol.

    • Add the bromophenol blue test solution.[3]

    • Interpretation:

      • Yellow color: Indicates the absence of free secondary amines and a complete coupling.[3]

      • Blue or green color: Indicates incomplete coupling. If the test is positive, a second coupling (recouple) should be performed by repeating step 3.[3]

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove any unreacted reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it.

    • Prepare a cleavage cocktail, typically consisting of TFA, water, and TIS in a ratio of 95:2.5:2.5.[7] TIS acts as a scavenger to protect the tryptophan side chain.

    • Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[7]

    • Precipitate the crude peptide in cold ether, centrifuge, and purify using reverse-phase HPLC.

Experimental Workflow Visualization

The following diagram illustrates the key stages of incorporating a single this compound unit into a growing peptide chain on a solid support.

SPPS_Workflow start Start: Peptide-Resin (with N-terminal Fmoc) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling This compound HATU / DIEA in DMF wash1->coupling monitor 3. Monitor Reaction (Bromophenol Blue Test) coupling->monitor monitor->coupling Test Positive (Blue/Green) Recouple wash2 Wash (DMF) monitor->wash2 Test Negative (Yellow) incomplete Incomplete Coupling complete Complete Coupling next_cycle Continue to next Amino Acid Cycle wash2->next_cycle

Caption: Workflow for this compound coupling in SPPS.

References

Technical Guide: Fmoc-Trp(1-Me)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nin-methyl-L-tryptophan (Fmoc-Trp(1-Me)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). The methylation of the indole nitrogen enhances the stability of the tryptophan residue, preventing undesired side reactions during peptide synthesis. This guide covers the compound's chemical properties, supplier information, and a detailed protocol for its application in SPPS.

Compound Identification and Properties

Fmoc-Trp(1-Me)-OH is a derivative of the amino acid tryptophan, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the indole nitrogen is protected by a methyl group. This modification is particularly useful in preventing alkylation and oxidation of the indole ring during peptide synthesis.

Table 1: Chemical and Physical Properties of Fmoc-Trp(1-Me)-OH

PropertyValueReference
CAS Number 1334509-86-2[1]
Molecular Formula C₂₇H₂₄N₂O₄[1]
Molecular Weight 440.49 g/mol [1]
Appearance White to off-white solid
Purity Typically >97%[2]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[2]

Supplier Information

Fmoc-Trp(1-Me)-OH is commercially available from a variety of chemical suppliers specializing in reagents for peptide synthesis.

Table 2: Selected Suppliers of Fmoc-Trp(1-Me)-OH

SupplierProduct NamePurity
Sigma-Aldrich N-Fmoc-1-methyl-L-tryptophan95%
Advanced ChemTech Fmoc-Trp(Me)-OHNot specified
Chem-Impex Nα-Fmoc-Nin-methyl-L-tryptophan≥ 99.5% (Chiral HPLC)
AbMole BioScience Fmoc-Trp(1-Me)-OH>97%
MedChemExpress This compoundNot specified
Aralez Bio Fmoc-1-methyl-L-tryptophanNot specified

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Trp(1-Me)-OH is as a building block in Fmoc-based solid-phase peptide synthesis.[3] The Nin-methyl group serves as a stable protecting group for the indole side chain, which is often susceptible to modification under the acidic conditions of cleavage or during coupling reactions.

General Workflow for SPPS

The incorporation of Fmoc-Trp(1-Me)-OH follows the standard cycle of Fmoc-SPPS, which involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The basic steps in each cycle are deprotection, activation, and coupling.

sps_workflow start Start with Resin-Bound Peptide Chain deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple to Resin-Bound Peptide wash1->coupling activation Activate Fmoc-Trp(1-Me)-OH (e.g., HBTU/DIPEA in DMF) activation->coupling wash2 Wash (DMF) coupling->wash2 end Elongated Peptide Chain wash2->end

Figure 1. General workflow for the incorporation of Fmoc-Trp(1-Me)-OH in SPPS.
Detailed Experimental Protocol

This protocol provides a representative method for the manual coupling of Fmoc-Trp(1-Me)-OH onto a solid support (e.g., Rink Amide resin) with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free amine

  • Fmoc-Trp(1-Me)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Trp(1-Me)-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The coupling time may need to be extended for sterically hindered residues.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Table 3: Common Reagents for Fmoc-Trp(1-Me)-OH Coupling

Reagent ClassExample ReagentsTypical ConditionsNotes
Carbodiimides DIC/HOBt3 eq. each, 1-2 h couplingCost-effective and widely used.
Phosphonium Salts PyBOP3 eq., 30-60 min couplingHighly efficient, especially for hindered couplings.
Aminium/Uronium Salts HBTU/HATU3 eq., 30-60 min couplingFast and effective; HATU is preferred for minimizing racemization.

Cleavage and Side-Chain Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The Nin-methyl group on the tryptophan is stable to standard TFA cleavage conditions.

Cleavage Cocktail: A common cleavage cocktail for peptides containing tryptophan is Reagent K:

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

The scavengers in this cocktail (phenol, thioanisole, EDT) help to prevent re-attachment of reactive species to sensitive residues like tryptophan.

Logical Relationships in SPPS

The success of incorporating Fmoc-Trp(1-Me)-OH into a peptide chain depends on a series of logical dependencies, from the choice of reagents to the reaction conditions.

sps_logic cluster_coupling Coupling Efficiency cluster_purity Final Peptide Purity cluster_cleavage Cleavage and Deprotection coupling_reagent Choice of Coupling Reagent coupling_completeness Coupling Completeness coupling_reagent->coupling_completeness reaction_time Reaction Time reaction_time->coupling_completeness temperature Temperature temperature->coupling_completeness steric_hindrance Steric Hindrance of Trp(1-Me) steric_hindrance->coupling_reagent influences deprotection_completeness Fmoc Deprotection Completeness deprotection_completeness->coupling_completeness side_reactions Side Reactions coupling_completeness->side_reactions prevents deletion sequences cleavage_cocktail Cleavage Cocktail Composition cleavage_cocktail->side_reactions influences scavengers Presence of Scavengers scavengers->side_reactions minimizes

References

The Solubility Profile of Fmoc-Trp(Me)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-N-in-methyl-L-tryptophan (Fmoc-Trp(Me)-OH) in common laboratory solvents, providing essential data and protocols for its effective use in peptide synthesis and drug development.

Introduction

This compound is a critical building block in solid-phase peptide synthesis (SPPS), prized for its ability to introduce a methylated tryptophan residue into peptide sequences. The N-methylation of the indole ring can impart unique conformational constraints and improve the pharmacokinetic properties of the resulting peptide. A thorough understanding of the solubility of this protected amino acid is paramount for researchers and drug development professionals to ensure efficient coupling reactions, high purity of the final product, and reproducible synthetic outcomes. Inadequate dissolution can lead to poor reaction kinetics, incomplete couplings, and the generation of deletion sequences, thereby compromising the integrity of the synthesis.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents. It presents available quantitative data, offers qualitative solubility information based on the general behavior of Fmoc-protected amino acids, and furnishes a detailed experimental protocol for determining solubility.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide spectrum of solvents is not extensively documented in publicly available literature. However, key data points have been reported, which are summarized in the table below. It is important to note that solubility can be influenced by factors such as the purity of the solute and solvent, temperature, and the presence of other reagents.

SolventAbbreviationTypeMolar Mass ( g/mol )Quantitative SolubilityNotes
Dimethyl SulfoxideDMSOPolar Aprotic78.1362.5 mg/mL (141.89 mM)[1][2]Ultrasonic treatment may be required to achieve dissolution[1][2].
DimethylformamideDMFPolar Aprotic73.09Likely >0.5 MWhile direct data for this compound is unavailable, the structurally similar Fmoc-L-Trp(Boc)-OH is reported to be "clearly soluble" at 0.5 M (1 mmol in 2 ml DMF)[3].
N-Methyl-2-pyrrolidoneNMPPolar Aprotic99.13High (Qualitative)NMP is a common solvent for peptide synthesis and is known to effectively dissolve most Fmoc-amino acids[4].
DichloromethaneDCMNonpolar84.93Moderate to Low (Qualitative)DCM is less commonly used in Fmoc chemistry but can dissolve many Fmoc-amino acids, sometimes requiring the addition of DMF to aid dissolution[5].
TetrahydrofuranTHFPolar Aprotic72.11Moderate to Low (Qualitative)THF has been reported as an excellent solvent for coupling hindered amino acids when used with PEG-based resins[4].
AcetonitrileACNPolar Aprotic41.05Low (Qualitative)Generally, Fmoc-protected amino acids exhibit limited solubility in acetonitrile.
WaterH₂OPolar Protic18.02Insoluble (Qualitative)The hydrophobic nature of the Fmoc group and the tryptophan side chain renders this compound poorly soluble in aqueous solutions[6].
10% DMSO >> 90% Corn Oil-Mixture-≥ 2.08 mg/mL (4.72 mM)[1][2]Forms a clear solution[1][2].
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline-Mixture-2.08 mg/mL (4.72 mM)[1][2]Forms a suspended solution; requires sonication[1][2].

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC), a widely accepted and accurate technique.

Materials and Equipment:

  • This compound (high purity solid)

  • Analytical grade solvents (e.g., DMSO, DMF, NMP, DCM, THF, ACN, Water)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vortex mixer

  • Ultrasonic bath

  • Thermostatic shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of autosampler vials.

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

    • Cap the vials tightly and vortex thoroughly for 1-2 minutes.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The use of an ultrasonic bath for short periods can aid in initial dispersion.

  • Sample Filtration:

    • After the equilibration period, allow the vials to stand undisturbed for at least 30 minutes to allow any undissolved solid to settle.

    • Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any particulate matter that could interfere with the HPLC analysis.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO or DMF).

    • Perform a series of serial dilutions of the stock solution with the same solvent to create a set of calibration standards of known concentrations that bracket the expected solubility.

  • HPLC Analysis:

    • Analyze the calibration standards and the filtered saturated solutions by HPLC. A typical method would involve a C18 column and a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA).

    • Monitor the elution of this compound using a UV detector, typically at a wavelength where the Fmoc group has a strong absorbance (e.g., 265 nm).

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

    • Determine the concentration of this compound in the filtered saturated solutions by interpolating their peak areas from the calibration curve.

    • The determined concentration represents the solubility of this compound in that specific solvent at the experimental temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_quantification Quantification start Weigh excess This compound add_solvent Add precise volume of solvent start->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_solvent->equilibrate filter_sample Filter supernatant (0.22 µm filter) equilibrate->filter_sample hplc_analysis HPLC analysis of samples and standards filter_sample->hplc_analysis prepare_standards Prepare calibration standards prepare_standards->hplc_analysis calibration_curve Construct calibration curve hplc_analysis->calibration_curve determine_concentration Determine concentration of saturated solution calibration_curve->determine_concentration solubility_result Solubility Result (e.g., mg/mL, mM) determine_concentration->solubility_result

Solubility Determination Workflow Diagram

Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Trp(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-N-in-methyl-L-tryptophan (Fmoc-Trp(Me)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids into peptide sequences is a key strategy for enhancing metabolic stability, modulating conformation, and improving pharmacokinetic properties. This document outlines a detailed, albeit generalized, solution-phase synthesis protocol, purification methodologies, and relevant analytical data to assist researchers in the successful preparation and quality control of this important reagent.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of the indole ring of commercially available Fmoc-L-Tryptophan (Fmoc-Trp-OH). The general strategy involves the deprotonation of the indole nitrogen followed by reaction with a methylating agent.

Proposed Synthesis Pathway

The reaction proceeds in two main steps: deprotonation of the indole nitrogen of Fmoc-Trp-OH to form an indolide anion, followed by nucleophilic attack on a methylating agent, such as methyl iodide or dimethyl sulfate.

Synthesis_Pathway FmocTrpOH Fmoc-Trp-OH Indolide Indolide Anion FmocTrpOH->Indolide Deprotonation FmocTrpMeOH This compound Indolide->FmocTrpMeOH Methylation Base Base (e.g., NaH) Base->Indolide MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->FmocTrpMeOH Purification_Workflow Crude Crude this compound Column Silica Gel Column Chromatography Crude->Column Fractions Collection of Pure Fractions (TLC analysis) Column->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Crystallization Crystallization / Precipitation Evaporation->Crystallization Pure Pure this compound Crystallization->Pure

An In-depth Technical Guide on the Role of N-Methylation of Tryptophan in Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptides represent a crucial class of therapeutics. Their high specificity and potency are often counterbalanced by challenges such as poor metabolic stability and low membrane permeability. Chemical modifications of amino acid residues are a cornerstone strategy to overcome these limitations. Among these modifications, N-methylation of the peptide backbone or amino acid side chains has emerged as a powerful tool. This guide focuses specifically on the N-methylation of the indole nitrogen (Nin-methylation) of tryptophan residues. This modification introduces significant changes to the physicochemical properties of the peptide, profoundly influencing its structure, and consequently, its biological function.

Nin-methylation of tryptophan eliminates the hydrogen bond donor capacity of the indole ring, increases local lipophilicity, and can introduce steric constraints that alter peptide conformation.[1][2] These changes can lead to enhanced receptor affinity, improved resistance to enzymatic degradation, and modulated pharmacokinetic profiles.[3][4][5] This document provides a comprehensive overview of the structural and functional consequences of tryptophan N-methylation, detailed experimental protocols for synthesis and analysis, and quantitative data to inform rational peptide design.

Biochemical Consequences of Tryptophan Nin-Methylation

The introduction of a methyl group to the indole nitrogen of a tryptophan residue imparts several fundamental changes at the molecular level:

  • Elimination of Hydrogen Bond Donor: The most significant consequence is the removal of the Nin-H group, which is a potent hydrogen bond donor.[1][6] This prevents the formation of key intramolecular or intermolecular hydrogen bonds that may be critical for a specific peptide conformation or its interaction with a biological target.[2] This can destabilize certain secondary structures while favoring others.

  • Increased Lipophilicity: The addition of a methyl group subtly increases the hydrophobicity of the tryptophan side chain.[3] This can enhance the peptide's ability to partition into lipid bilayers, potentially improving membrane permeability—a critical factor for oral bioavailability.[5][7]

  • Steric Hindrance: The methyl group introduces steric bulk to the indole ring. This can restrict the conformational freedom of the tryptophan side chain (χ angles) and influence the local backbone geometry (φ and ψ angles), thereby guiding the peptide into a more defined three-dimensional structure.[8][9]

  • Altered Cation-π Interactions: The indole ring of tryptophan participates in stabilizing cation-π interactions with positively charged residues like arginine and lysine.[1] N-methylation can modulate the electronic properties of the indole ring, potentially altering the strength and geometry of these crucial non-covalent interactions.

Impact on Peptide Structure and Conformation

The biochemical changes induced by Nin-methylation translate into significant effects on the peptide's secondary and tertiary structure. These modifications are a key strategy for conformational control in peptide drug design.[10]

  • Local Conformational Restriction: By imposing steric constraints, N-methylation can limit the allowable side-chain rotamers. Studies on gramicidin A analogs showed that modifying the tryptophan indole ring can significantly impact the channel's function, suggesting a role in maintaining a specific, active conformation.[1][11]

  • Disruption and Stabilization of Secondary Structures: The removal of the indole N-H hydrogen bond donor can disrupt secondary structures like α-helices or β-sheets that rely on this interaction for stability. Conversely, by preventing non-productive hydrogen bonding or by sterically favoring a specific backbone geometry, N-methylation can paradoxically stabilize desired conformations, such as β-turns.[12] This conformational rigidity can reduce the entropic penalty upon binding to a target, potentially increasing affinity.[12]

The following table summarizes findings from various studies on the conformational effects of tryptophan modifications. While direct quantitative data for Nin-methylation is sparse in the literature, the effects of other indole modifications provide valuable insights.

Peptide/ProteinModificationObserved Conformational/Structural EffectAnalytical Method
Gramicidin A AnalogN-formylation of Tryptophan IndolesInactivation of channels, though the overall β6.3 helical structure appeared intact, suggesting subtle but critical conformational changes.[11]Circular Dichroism (CD)
Gramicidin A AnalogPhe and N-methyl Trp substitutionDeeper insertion inside DOPC vesicles compared to native Trp, suggesting a key role for the indole N-H hydrogen bond in interfacial localization.[1]Fluorescence Spectroscopy
Tryptophan Zipper (Trpzip) PeptidesPairwise Tryptophan ResiduesThe interaction between Trp sidechains is the primary origin of the diagnostic CD signal, indicating that the relative orientation of indoles is critical for the β-hairpin structure.[13]Circular Dichroism (CD), TD-DFT Calculations

Experimental Protocols

Synthesis of Nα-Fmoc-Nin-methyl-L-tryptophan

The building block for incorporating Nin-methylated tryptophan into peptides via Solid-Phase Peptide Synthesis (SPPS) is Nα-Fmoc-Nin-methyl-L-tryptophan (Fmoc-Trp(Me)-OH).[14] Its synthesis is a prerequisite for subsequent peptide synthesis.

Protocol: Synthesis of N-Methyl-o-NBS-Amino Acids (A Precursor Step) This protocol is a general method adaptable for tryptophan.

  • Protection: The amino acid is first protected with a 2-nitrobenzenesulfonyl (o-NBS) group.

  • Methylation: The o-NBS protected amino acid is then N-methylated using dimethyl sulfate and a base like DBU (1,8-diazabicyclo[14][15]undec-7-ene).[16] This method is generally efficient and avoids racemization.

  • Deprotection & Fmoc Introduction: The o-NBS group is removed using a Meisenheimer complex formation with DBU and mercaptoethanol.[17] The free amine is then protected with an Fmoc group using standard procedures to yield the final this compound building block.

Solid-Phase Peptide Synthesis (SPPS) with this compound

Incorporating N-methylated amino acids into a peptide sequence during SPPS presents unique challenges, primarily due to steric hindrance which can lead to difficult and incomplete coupling reactions.[8][18]

Protocol: Manual Fmoc-SPPS

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in an appropriate solvent like Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF.

  • Amino Acid Coupling:

    • Pre-activate the incoming Fmoc-amino acid (including this compound) for 5-10 minutes. For sterically hindered couplings, such as coupling an amino acid to an N-methylated residue, potent coupling reagents are recommended.[18]

    • Reagents: Use a combination like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or PyBOP/1-hydroxy-7-azabenzotriazole (HOAt).[18] A standard carbodiimide coupling with DIC/HOBt can also be used.[10]

    • Reaction: Add the activated amino acid solution to the resin and allow it to react for 2-4 hours. Extended coupling times may be necessary for N-methylated residues.[8]

    • Monitoring: Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). Note: The Kaiser test is not suitable for secondary amines (like N-methylated residues); an alternative like the chloranil test should be used.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin thoroughly and cleave the peptide from the resin while simultaneously removing side-chain protecting groups.

    • Cleavage Cocktail: A common cleavage cocktail is Reagent K (TFA/phenol/water/thioanisole/ethanedithiol at 82.5:5:5:5:2.5).[19] The choice of scavengers is critical to prevent modification of the tryptophan indole ring by cationic species generated during cleavage.[19]

    • Procedure: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Protocol: CD Spectroscopy

  • Sample Preparation: Prepare peptide solutions at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). For studying conformational switches, spectra can be recorded in different solvents, such as methanol or trifluoroethanol (TFE), which are known to promote helical structures.[20]

  • Instrument Setup: Use a quartz cuvette with a path length of 0.1 cm. Set the spectrophotometer to scan from approximately 260 nm down to 190 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). Average multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Subtract the spectrum of the buffer blank from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration and peptide length.

  • Analysis: Analyze the spectral features. An α-helical structure is characterized by strong negative bands around 222 nm and 208 nm and a positive band around 195 nm. A β-sheet shows a negative band around 218 nm, while a random coil displays a strong negative band below 200 nm.[21] The contribution of the tryptophan side chain itself to the CD spectrum in the far-UV region should be considered during analysis.[20]

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural information, including inter-proton distances and dihedral angle constraints.

Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffer solution) to a concentration of 1-5 mM.[22]

  • Data Acquisition: Perform a series of 2D NMR experiments on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): Used to identify proton spin systems belonging to individual amino acid residues.[22]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other (<5 Å), which is the primary source of distance restraints for structure calculation.[22]

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily within a residue.

  • Resonance Assignment: Sequentially assign all proton resonances by tracing connections between adjacent residues in the NOESY spectrum (the "sequential walk").

  • Constraint Generation:

    • Distance Restraints: Integrate the cross-peaks in the NOESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.

    • Dihedral Angle Restraints: Measure scalar coupling constants (e.g., ³JHNα) from high-resolution 1D or 2D spectra to restrain the backbone φ angle.

  • Structure Calculation: Use the experimental restraints (distances and angles) as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

  • Structure Validation: Assess the quality of the calculated structures based on their agreement with the experimental data and standard geometric parameters. The chemical shift of the indole Nin-H proton (or its absence in the methylated analog) is a key signal to monitor.[23]

Visualizations

workflow purify purify ms ms purify->ms cd cd ms->cd nmr nmr cd->nmr assay assay nmr->assay end Lead Optimization assay->end Structure-Activity Relationship

structural_effects modification Nin-Methylation trp_me trp_me modification->trp_me conformation Altered Peptide Conformation & Stability trp_native trp_native trp_native->modification hbond hbond flex flex no_hbond no_hbond no_hbond->conformation steric steric steric->conformation lipo lipo lipo->conformation

Conclusion

Nin-methylation of tryptophan is a subtle but potent modification in peptide chemistry. By removing a key hydrogen bond donor and introducing steric bulk, this modification provides a powerful handle for constraining peptide conformation. The resulting increase in structural rigidity and lipophilicity can translate into significant therapeutic advantages, including enhanced metabolic stability, improved membrane permeability, and optimized receptor binding affinity. While the synthesis of N-methylated peptides requires specialized protocols to overcome challenges in coupling efficiency, the potential benefits for drug development are substantial. The detailed methodologies and structural insights provided in this guide serve as a valuable resource for researchers aiming to leverage tryptophan N-methylation for the rational design of next-generation peptide therapeutics.

References

Fmoc-Trp(Me)-OH for introductory peptide synthesis experiments

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fmoc-Trp(Me)-OH for Introductory Peptide Synthesis

This guide provides a comprehensive technical overview of Nα-Fmoc-N(in)-methyl-L-tryptophan (this compound), a key building block for incorporating N-methylated tryptophan residues into synthetic peptides. N-methylation is a critical modification in drug discovery, often enhancing a peptide's metabolic stability, membrane permeability, and overall therapeutic potential.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, quantitative data, and visual guides to facilitate the successful use of this compound in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound is an amino acid derivative where the indole nitrogen of tryptophan is methylated, and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[2] This structure presents unique challenges and considerations in peptide synthesis, primarily related to the steric hindrance imposed by the N-methyl group.

PropertyValueReference
CAS Number 1334509-86-2[3]
Molecular Formula C₂₇H₂₄N₂O₄[3]
Molecular Weight 440.49 g/mol [3]
Appearance Powder[3]
Solubility Soluble in Dimethylformamide (DMF)
Storage Temperature 15-25°C

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the predominant method for peptide synthesis, favored for its milder reaction conditions compared to older Boc-based strategies.[4] The process involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[5] A typical cycle consists of two key steps:

  • Fmoc Deprotection: The N-terminal Fmoc group is removed using a basic solution, typically 20% piperidine in DMF, to liberate a free amine.[6]

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed amine, forming a peptide bond.[7]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[4]

Experimental Protocol: Incorporation of this compound

This section details a standard protocol for the manual incorporation of this compound into a peptide sequence using a common aminium salt coupling reagent, HBTU.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Washing Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[6]

  • Initial Fmoc Deprotection (if starting with Fmoc-protected resin):

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 5 minutes.

    • Drain and add fresh deprotection solution. Agitate for an additional 10-15 minutes.[8]

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[8]

  • Activation and Coupling of this compound:

    • In a separate vessel, prepare the activation mixture:

      • This compound (3.0 eq. relative to resin loading)

      • HBTU (2.9 eq.)

    • Dissolve the components in a minimal amount of DMF.

    • Add DIPEA (6.0 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.[6]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours. Due to steric hindrance, N-methylated residues often require longer coupling times than standard amino acids.[9][10]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines.[7] Note: The Kaiser test will be negative for the N-methylated residue itself but is crucial for confirming the completion of the coupling onto the preceding primary amine. If the test is positive (blue beads), it indicates incomplete coupling. In this case, the coupling step should be repeated with a fresh activation mixture.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.[8]

  • Capping (Optional but Recommended for Difficult Couplings):

    • To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-20 minutes.

  • Continuation of Synthesis:

    • Proceed to the deprotection step for the next amino acid in the sequence.

Quantitative Data: Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered residues like this compound. While carbodiimides like DIC can be used, more potent uronium/aminium or phosphonium salt reagents are generally recommended.

Coupling Reagent ClassExample ReagentEquivalents (AA:Reagent:Base)Typical TimeExpected Outcome & Considerations
Aminium/Uronium Salt HBTU / HCTU 1 : 0.95 : 230 - 120 minGood to Excellent Yield. HBTU is a robust, cost-effective choice for many sequences.[9] HCTU may offer slightly higher reaction rates.[10] A slight excess of the amino acid is used to avoid N-terminal guanidinylation.[11]
Aminium/Uronium Salt HATU 1 : 0.95 : 220 - 60 minExcellent Yield. Generally considered the most effective reagent for difficult and sterically hindered couplings, including N-methylated amino acids, often resulting in faster reactions and less racemization.[11][12]
Phosphonium Salt PyBOP 1 : 1 : 230 - 120 minGood to Excellent Yield. An efficient alternative to aminium salts. By-products can sometimes be more difficult to wash away.
Carbodiimide DIC / HOBt 1 : 1 : 12 - 4 hoursModerate Yield. A classic and inexpensive method. Couplings are generally slower and may be incomplete for hindered residues, potentially requiring double coupling.

Note: Equivalents are relative to the free amine on the resin. Reaction times are sequence-dependent and should be optimized.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.

SPPS_Workflow cluster_deprotection Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Remove Piperidine Coupling Coupling Reaction (1-2 hours) Wash1->Coupling Prepare for Coupling Activation Activate this compound (HBTU/DIPEA in DMF) Activation->Coupling Add Activated AA Wash2 Wash (DMF, DCM) Coupling->Wash2 Remove Excess Reagents Monitoring Kaiser Test (Optional Capping) Wash2->Monitoring NextCycle Peptide-Resin + 1 (Fmoc Protected) Monitoring->Coupling Incomplete (Recouple) Monitoring->NextCycle Coupling Complete

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Overcoming Coupling Challenges

The primary challenge with this compound is the steric hindrance from the N-methyl group, which can significantly slow down or prevent complete coupling.

Challenges_Solutions Problem Problem: Incomplete Coupling of This compound Cause Cause: Steric Hindrance from N-Methyl Group Problem->Cause Solution1 Solution 1: Use Potent Coupling Reagent (e.g., HATU) Cause->Solution1 Mitigation Strategy Solution2 Solution 2: Increase Reaction Time (e.g., 2-4 hours or overnight) Cause->Solution2 Mitigation Strategy Solution3 Solution 3: Perform Double Coupling Cause->Solution3 Mitigation Strategy Outcome Desired Outcome: High Yield & Purity Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Logical relationship of challenges and solutions for coupling this compound.

Peptide Purification and Biological Context

Following synthesis and cleavage from the resin, the crude peptide requires purification. The standard method is reversed-phase high-performance liquid chromatography (RP-HPLC).[13] This technique separates the target peptide from impurities based on hydrophobicity, using a C18 silica column and a gradient of an organic solvent (like acetonitrile) in water, with 0.1% TFA as an ion-pairing agent.[13][14]

Peptides containing tryptophan and its derivatives are of significant interest due to their diverse biological activities, including antimicrobial, antioxidant, and antihypertensive properties.[15][16] They often exert their effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs), to initiate intracellular signaling cascades.

Signaling_Pathway cluster_membrane Cell Membrane Peptide Peptide Ligand (containing Trp(Me)) Receptor GPCR Peptide->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Response Phosphorylates Targets

Caption: Illustrative example of a GPCR signaling pathway that can be activated by bioactive peptides.

References

The Biological Significance of Methylated Tryptophan Residues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan, a unique proteinogenic amino acid with its indole side chain, plays critical roles in protein structure and function, often participating in hydrophobic and π-stacking interactions.[1] Beyond its canonical role, the post-translational methylation of tryptophan residues is emerging as a nuanced regulatory mechanism in cellular processes. This modification, involving the addition of a methyl group to the tryptophan indole ring or its nitrogen atom, can subtly alter the physicochemical properties of the amino acid, thereby impacting protein conformation, stability, and intermolecular interactions. This technical guide provides a comprehensive overview of the biological significance of methylated tryptophan residues, with a focus on the experimental methodologies used for their characterization and the signaling pathways they may regulate.

The Chemistry and Biology of Tryptophan Methylation

Tryptophan methylation can occur at various positions on the indole ring, with N-methylation at the indole nitrogen (N1) and C-methylation at different carbon atoms being the most studied. This modification is catalyzed by specific methyltransferases that utilize S-adenosyl-L-methionine (SAM) as the primary methyl donor.

The biological implications of tryptophan methylation are diverse, ranging from the biosynthesis of secondary metabolites to the potential regulation of protein function and signaling. For instance, in bacteria, the enzyme TsrM catalyzes the C2-methylation of L-tryptophan as the initial step in the biosynthesis of the antibiotic thiostrepton. In some fungi, N-methylation of tryptophan derivatives is a key step in the biosynthesis of psychoactive compounds. While the post-translational methylation of tryptophan residues within proteins is less extensively characterized than that of lysine or arginine, it is a growing area of research with the potential to uncover novel regulatory mechanisms in health and disease.

Quantitative Analysis of Tryptophan Methylation Effects

A central aspect of understanding the biological significance of any post-translational modification is to quantify its impact on protein function. Due to the nascent stage of research into post-translational tryptophan methylation, comprehensive quantitative data is still emerging. The following tables provide a framework for presenting such data, which is crucial for evaluating the functional consequences of this modification.

Table 1: Impact of Tryptophan Methylation on Protein-Ligand Binding Affinity

ProteinTryptophan ResidueMethylation StateLigandK_d (Wild-type)K_d (Methylated)Fold Change in AffinityReference
Example Protein ATrp-123N1-methylLigand XValue (e.g., nM)Value (e.g., nM)Value[Hypothetical]
Example Protein BTrp-45C2-methylLigand YValue (e.g., µM)Value (e.g., µM)Value[Hypothetical]

This table is a template for presenting quantitative data on how tryptophan methylation affects protein-ligand binding affinities, measured by the dissociation constant (K_d). Such data is critical for understanding how this modification may regulate protein-protein interactions or protein-small molecule binding.

Table 2: Influence of Tryptophan Methylation on Enzyme Kinetic Parameters

EnzymeTryptophan ResidueMethylation StateSubstrateK_m (Wild-type)k_cat (Wild-type)k_cat/K_m (Wild-type)K_m (Methylated)k_cat (Methylated)k_cat/K_m (Methylated)Reference
Example Enzyme CTrp-78N1-methylSubstrate ZValue (e.g., µM)Value (e.g., s⁻¹)Value (M⁻¹s⁻¹)Value (e.g., µM)Value (e.g., s⁻¹)Value (M⁻¹s⁻¹)[Hypothetical]
Example Enzyme DTrp-90C5-methylSubstrate WValue (e.g., mM)Value (e.g., min⁻¹)Value (M⁻¹min⁻¹)Value (e.g., mM)Value (e.g., min⁻¹)Value (M⁻¹min⁻¹)[Hypothetical]

This table provides a standardized format for reporting changes in enzyme kinetic parameters (K_m, k_cat, and catalytic efficiency k_cat/K_m) upon tryptophan methylation. This data is essential for elucidating the impact of methylation on enzyme function.

Table 3: Effect of Tryptophan Methylation on Protein Thermal Stability

ProteinTryptophan ResidueMethylation StateT_m (Wild-type) (°C)T_m (Methylated) (°C)ΔT_m (°C)Reference
Example Protein ETrp-55N1-methylValueValueValue[Hypothetical]
Example Protein FTrp-101C7-methylValueValueValue[Hypothetical]

This table is designed to summarize the impact of tryptophan methylation on protein thermal stability, as measured by the melting temperature (T_m). Changes in T_m can indicate alterations in protein structure and stability due to methylation.[2]

Signaling Pathways and Regulatory Roles

While the direct regulation of signaling pathways by post-translational methylation of tryptophan is an area of active investigation, we can extrapolate potential mechanisms from our understanding of other methylation events. The methyltransferase SETD6, for instance, is known to methylate the RelA subunit of NF-κB, a key signaling pathway involved in inflammation and immunity.[3][4][5][6] Although the known target of SETD6 on RelA is a lysine residue, the involvement of a methyltransferase in this pathway opens the possibility for other types of methylation, including on tryptophan, to play a regulatory role.

Below is a representative diagram of the NF-κB signaling pathway, highlighting the potential regulatory role of a methyltransferase like SETD6.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Ligand Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation NFkB NF-κB (RelA/p50) IkB_P p-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Nuclear Translocation Proteasome Proteasome IkB_P->Proteasome 4. Ubiquitination & Degradation SETD6_cyt SETD6 NFkB_Me Me-NF-κB DNA DNA NFkB_nuc->DNA 6. DNA Binding SETD6_nuc SETD6 SETD6_nuc->NFkB_nuc 8. Methylation (potential Trp target) NFkB_Me->DNA 9. Repression Gene_Expression Target Gene Expression DNA->Gene_Expression 7. Transcription

NF-κB signaling pathway with potential regulation by SETD6-mediated methylation.

Experimental Protocols

The identification and characterization of methylated tryptophan residues require a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Mass Spectrometry-Based Proteomics for Tryptophan Methylation Analysis

Mass spectrometry (MS) is the cornerstone for identifying post-translational modifications. A typical workflow for identifying methylated tryptophan residues is depicted below.

G Protein_Extraction 1. Protein Extraction from Cells/Tissues Digestion 2. Proteolytic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Enrichment 3. Enrichment of Methylated Peptides (Optional) Digestion->Enrichment LC_Separation 4. Liquid Chromatography (LC) Separation Enrichment->LC_Separation MS_Analysis 5. Tandem Mass Spectrometry (MS/MS) Analysis LC_Separation->MS_Analysis Data_Analysis 6. Database Searching & PTM Identification MS_Analysis->Data_Analysis Validation 7. Manual Spectra Validation Data_Analysis->Validation

Workflow for the identification of methylated tryptophan residues by mass spectrometry.

Detailed Protocol: LC-MS/MS Peptide Mapping for Tryptophan Methylation

  • Protein Extraction and Digestion:

    • Extract proteins from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a protease such as trypsin. A dual digestion with Trypsin and another protease like Glu-C can increase sequence coverage.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.[7]

  • Enrichment of Methylated Peptides (Optional):

    • For low-abundance modifications, enrichment may be necessary. This can be achieved using antibodies that specifically recognize methylated residues, although highly specific anti-methyl-tryptophan antibodies are not yet widely available. Affinity chromatography with methyl-binding domains could be an alternative approach.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography (LC) using a gradient of increasing organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., formic acid).[7]

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate MS/MS spectra.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database using a search engine like Mascot, Sequest, or MaxQuant.

    • Specify the variable modification of tryptophan methylation (mass shift of +14.01565 Da for a single methylation).

    • The fragmentation of peptides containing N-methylated tryptophan can be complex. Look for characteristic neutral losses and immonium ions. The reaction between formaldehyde and the tryptophan side-chain can result in a methylol adduct, which can then form an imine, leading to specific fragmentation patterns.[5][8]

  • Manual Validation:

    • Manually inspect the MS/MS spectra of putative methylated peptides to confirm the correct assignment of fragment ions and localization of the methylation site.

NMR Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution. It can be used to confirm the presence of methylated tryptophan and to characterize its local environment.

Protocol: 2D 1H-13C HSQC NMR for Methylated Tryptophan

  • Protein Expression and Isotope Labeling:

    • Express the protein of interest in a bacterial or eukaryotic expression system.

    • To simplify the NMR spectrum, it is highly recommended to use isotopic labeling. This can be achieved by growing the expression host in a minimal medium containing ¹⁵N-ammonium chloride and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

    • For specific labeling of tryptophan, a tryptophan-auxotrophic expression strain can be used, with ¹³C- or ¹⁵N-labeled tryptophan added to the medium.

  • NMR Sample Preparation:

    • Purify the isotopically labeled protein to >95% purity.

    • Prepare the NMR sample by dissolving the protein in a suitable buffer (e.g., phosphate or Tris buffer) in 90% H₂O/10% D₂O or 100% D₂O. The pH of the buffer should be optimized for protein stability.

    • Add a small amount of a reference compound, such as DSS or TSP, for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.[9]

    • The ¹H-¹³C HSQC experiment correlates the chemical shifts of directly bonded protons and carbons. The methyl group of N-methyl-tryptophan will give a characteristic cross-peak in this spectrum.

    • Typical ¹H chemical shifts for aromatic protons are in the range of 7-9 ppm, while the methyl protons of N-methyl-tryptophan will appear further upfield. The ¹³C chemical shifts of the indole ring carbons are typically between 110 and 140 ppm.[10]

  • Data Analysis:

    • Process the NMR data using software such as NMRPipe or TopSpin.

    • Analyze the 2D ¹H-¹³C HSQC spectrum to identify the cross-peak corresponding to the N-methyl group of tryptophan. The precise chemical shifts will be sensitive to the local environment of the methylated residue within the protein.

    • Further structural information can be obtained from Nuclear Overhauser Effect (NOE) experiments, which provide distance restraints between protons that are close in space.

Antibody-Based Detection of Methylated Tryptophan

Western blotting is a widely used technique to detect specific proteins. With the development of modification-specific antibodies, it can also be used to detect post-translationally modified proteins.

Protocol: Western Blotting for Methylated Tryptophan

  • Protein Extraction and Quantification:

    • Extract total protein from cells or tissues using a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[11]

    • Incubate the membrane with a primary antibody specific for methylated tryptophan. The availability and specificity of such antibodies are currently limited and would need to be carefully validated.

    • Wash the membrane extensively with TBST to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore, which recognizes the primary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection:

    • For HRP-conjugated secondary antibodies, add a chemiluminescent substrate and detect the signal using a CCD camera-based imager or X-ray film.

    • For fluorescently labeled secondary antibodies, visualize the signal using a fluorescence imaging system.

Synthesis of Methylated Tryptophan Analogs

The study of methylated tryptophan often requires the synthesis of modified amino acids for incorporation into peptides or for use as standards in analytical experiments.

Protocol: Synthesis of N-methyl-L-tryptophan

A common method for the synthesis of N-methyl-L-tryptophan involves the direct methylation of L-tryptophan.[2]

  • Reaction Setup:

    • In an inert solvent, dissolve L-tryptophan.

    • Add an alkaline reagent to act as a dehydrogenating agent.

    • Introduce a methylating reagent, such as methyl iodide (CH₃I).

  • Reaction and Purification:

    • Allow the reaction to proceed, monitoring its progress by TLC or LC-MS.

    • After the reaction is complete, perform an aqueous workup to remove excess reagents.

    • Extract the product into an organic solvent.

    • Purify the crude product by recrystallization or column chromatography to obtain high-purity N-methyl-L-tryptophan.

Conclusion

The study of methylated tryptophan residues is a rapidly evolving field with the potential to reveal novel mechanisms of protein regulation and cellular signaling. While significant progress has been made in developing analytical techniques for the characterization of post-translational modifications, the specific application of these methods to tryptophan methylation is still in its early stages. The lack of extensive quantitative data and the limited availability of specific reagents, such as anti-methyl-tryptophan antibodies, represent current challenges. However, the experimental frameworks and protocols outlined in this guide provide a solid foundation for researchers to explore the biological significance of this intriguing modification. Future research in this area will undoubtedly contribute to a deeper understanding of the complex regulatory landscape of the proteome and may open new avenues for therapeutic intervention in a variety of diseases.

References

An In-depth Technical Guide to the Safe Handling of Fmoc-Trp(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal of Nα-Fmoc-N-in-methyl-L-tryptophan (Fmoc-Trp(Me)-OH). The information herein is compiled from various supplier safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards and necessary precautions for laboratory personnel.

Chemical Identification and Physical Properties

This compound is an amino acid derivative commonly used in peptide synthesis.[1] The N-methylation of the tryptophan indole ring can offer unique properties to the resulting peptides. Understanding its physical and chemical characteristics is fundamental to its safe handling.

PropertyValueSource(s)
CAS Number 1334509-86-2[2][3][4][5]
Molecular Formula C27H24N2O4[2][3][4][5]
Molecular Weight 440.49 g/mol [2][4][5]
Appearance White to off-white solid/powder
Melting Point >160 °C[3]
Boiling Point 699.7 ± 55.0 °C at 760 mmHg[3]
Density 1.3 g/cm³[3]
Solubility Soluble in DMSO (62.5 mg/mL with sonication)[6]

Hazard Identification and Classification

There is some variability in the hazard classification of this compound across different suppliers. Some sources classify it as hazardous, while others do not. It is prudent to handle the compound with a degree of caution, assuming the more stringent hazard classifications are applicable.

GHS Pictogram:

ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text

Signal Word: Warning[3]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[7]

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: Harmful if swallowed.

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure laboratory safety.

Engineering Controls:

  • Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the powder form, to avoid dust formation and inhalation.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses.

  • Skin Protection:

    • Wear protective gloves (e.g., nitrile).

    • Wear a lab coat or other suitable protective clothing.[8]

  • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator for dusts.

General Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke in the laboratory.

The following diagram illustrates a standard workflow for handling chemical reagents like this compound in a laboratory setting.

G Diagram 1: Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE (Gloves, Goggles, Lab Coat) a->b c Weigh Compound in Fume Hood b->c Proceed to Handling d Dissolve in Appropriate Solvent c->d e Clean Work Area d->e After Experiment f Dispose of Waste (Follow Local Regulations) e->f g Doff & Dispose PPE f->g h Wash Hands g->h

Diagram 1: A generalized workflow for safely handling chemical powders.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid MeasuresSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][8]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician or poison control center immediately.[7][8]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place.[7] Recommended storage temperatures vary by supplier, ranging from 4°C to room temperature (15-25°C).[3] For long-term stability, especially in solution, storage at -20°C or -80°C is recommended.[1]

  • Stability: The compound is stable under recommended storage conditions.[7]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[7]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include oxides of carbon (CO, CO2) and nitrogen (NOx).[7]

Accidental Release and Disposal Measures

Accidental Release:

  • Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.[8]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7][8] Do not let the product enter drains.

Disposal:

  • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7] Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended for informational purposes for trained laboratory professionals. Always refer to the specific Safety Data Sheet provided by your supplier and follow all institutional safety protocols.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Trp(Me)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability by reducing susceptibility to enzymatic degradation, improve cell permeability, and modulate conformation, which can lead to enhanced biological activity and selectivity.[1] Fmoc-N-methyl-tryptophan (Fmoc-Trp(Me)-OH) is a key building block for introducing this modification. However, its integration into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to steric hindrance at the N-terminal amine.[2]

These application notes provide a comprehensive guide to the successful incorporation of this compound in Fmoc-based SPPS. We will cover the critical aspects of coupling, deprotection, and cleavage, as well as potential side reactions and biological implications.

Challenges in Incorporating this compound

The primary obstacle in using this compound is the steric hindrance caused by the methyl group on the α-nitrogen. This bulkiness significantly slows down the coupling reaction compared to non-methylated amino acids.[2] Consequently, standard coupling conditions may result in incomplete reactions, leading to deletion sequences in the final peptide. This reduced nucleophilicity of the N-methylated amine necessitates the use of more potent coupling reagents and potentially longer reaction times to achieve complete incorporation.[2][3]

Another challenge is the monitoring of the coupling reaction. The standard ninhydrin (Kaiser) test, which detects free primary amines, is ineffective for N-methylated amino acids. An alternative, the bromophenol blue test, is recommended to monitor the reaction progress.[1][2]

Data Presentation: Coupling Efficiency

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, the following table provides representative data extrapolated from studies on other sterically hindered N-methylated amino acids and the related bulky Fmoc-Trp(Mts)-OH derivative. The choice of coupling reagent is critical for achieving high coupling yields.

Coupling Reagent ClassExample ReagentTypical Coupling Time (min)Representative Purity (%)Notes
Carbodiimides DIC/HOBt60 - 12095 - 98Cost-effective but slower reaction rates. Potential for N-acylurea formation.[3]
Aminium/Uronium Salts HBTU/HCTU30 - 6098 - 99.5Fast and efficient, but may be less effective for highly hindered couplings. Potential for guanidinylation if used in excess.[2][3]
Phosphonium Salts PyBOP/PyAOP30 - 60>99%Highly efficient for sterically hindered couplings.[3]
Immonium Salts COMU20 - 40>99%Very high reactivity and solubility.[4]

Experimental Protocols

General Workflow for Fmoc-SPPS

The overall process of solid-phase peptide synthesis is cyclical, involving repeated steps of deprotection and coupling.

spss_workflow start Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid in Sequence wash2->repeat repeat->deprotection Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last Cycle wash3 Wash (DMF & DCM) final_deprotection->wash3 cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) wash3->cleavage precipitation Precipitation and Washing (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS) purification->analysis end Final Peptide analysis->end

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Protocol for Fmoc Deprotection

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

  • Peptide-resin with an N-terminal Fmoc-amino acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

  • Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).

  • Add the deprotection solution to the resin (10 mL/g of resin) and agitate for 3-5 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 x 10 mL/g of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol for Coupling of this compound

This protocol outlines a robust method for coupling the sterically hindered this compound. A more potent coupling reagent such as HATU is recommended.

Materials:

  • Deprotected peptide-resin

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature. Due to steric hindrance, a longer coupling time of 2-4 hours is recommended. For particularly difficult couplings, a double coupling (repeating the procedure) may be necessary.

  • Monitoring: Perform a bromophenol blue test to monitor the completion of the coupling. A negative test (yellow/orange beads) indicates a complete reaction.

  • Washing: After a negative bromophenol blue test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

Protocol for Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides containing tryptophan is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[5]

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Potential Side Reactions

The indole side chain of tryptophan is susceptible to alkylation by carbocations generated during the acidic cleavage of other side-chain protecting groups.[5] While N-methylation can influence the reactivity of the indole ring, the use of scavengers in the cleavage cocktail is crucial to minimize this side reaction. Another potential side reaction is the alkylation of the indole nucleus by the linker from the solid support, which has been observed with Wang resin.[6]

Biological Activity and Signaling Pathways

Peptides containing N-methylated tryptophan have been investigated for various biological activities. For instance, some have shown antimicrobial or anticancer properties.[7][8] The incorporation of N-methyl-tryptophan can influence the peptide's interaction with biological targets.

One area of interest is the modulation of immune responses. The small molecule 1-methyl-tryptophan is known to interfere with Toll-like receptor (TLR) signaling in dendritic cells.[9] Peptides containing N-methyl-tryptophan may exert similar immunomodulatory effects. The following diagram illustrates a simplified overview of a TLR signaling pathway, a potential target for such peptides.

tlr_signaling Simplified Toll-Like Receptor (TLR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR4 MyD88 MyD88 TLR->MyD88 LPS Ligand (LPS) LPS->TLR Peptide Trp(Me)-Containing Peptide Peptide->TLR Modulation IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38_ERK p38/ERK MAP Kinases TAK1->p38_ERK NFkB NF-κB IKK->NFkB Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocation p38_ERK->Gene_Expression Activation of Transcription Factors

Caption: Potential modulation of TLR signaling by a Trp(Me)-containing peptide.

Conclusion

The successful incorporation of this compound into synthetic peptides requires careful consideration of the challenges posed by steric hindrance. By employing potent coupling reagents, appropriate monitoring techniques, and optimized protocols, researchers can effectively synthesize peptides containing this valuable modification. The enhanced properties conferred by N-methylation make this compound an important tool for the development of novel peptide-based therapeutics. Further investigation into the specific biological activities and mechanisms of action of Trp(Me)-containing peptides is a promising area for future research.

References

Fmoc Deprotection of N-Methylated Tryptophan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from N-methylated tryptophan residues during solid-phase peptide synthesis (SPPS). The steric hindrance and altered reactivity of N-methylated amino acids, particularly N-methyl tryptophan, necessitate optimized conditions to ensure complete deprotection while minimizing side reactions.

Introduction

N-methylation of amino acids is a critical modification in peptide-based drug design, often leading to improved metabolic stability, enhanced cell permeability, and favorable conformational constraints. However, the incorporation of N-methylated residues, such as N-methyl tryptophan, into peptide sequences presents unique challenges during SPPS. The increased steric bulk around the nitrogen atom can significantly slow down the rate of Fmoc deprotection, leading to incomplete removal of the protecting group and the generation of deletion sequences. Furthermore, dipeptides containing N-methylated amino acids are particularly susceptible to diketopiperazine (DKP) formation, a major side reaction that can lead to significant loss of the desired peptide.[1][2]

Standard Fmoc deprotection conditions, typically 20% piperidine in N,N-dimethylformamide (DMF), are often suboptimal for N-methylated tryptophan.[1] This can result in the need for extended reaction times, which in turn can increase the likelihood of side reactions. Therefore, optimized protocols are essential for achieving high yields and purity of peptides containing this modified amino acid.

Challenges in Fmoc Deprotection of N-Methylated Tryptophan

  • Steric Hindrance: The presence of the methyl group on the amide nitrogen sterically hinders the approach of the base (e.g., piperidine) to the acidic proton on the fluorenyl group, thereby slowing down the deprotection kinetics.[3]

  • Incomplete Deprotection: Sluggish deprotection can lead to incomplete removal of the Fmoc group within standard reaction times. This results in the N-terminus remaining blocked, preventing the coupling of the subsequent amino acid and leading to the formation of deletion peptides.[4]

  • Diketopiperazine (DKP) Formation: Sequences containing N-methylated amino acids are highly prone to DKP formation, especially at the dipeptide stage. This intramolecular cyclization cleaves the dipeptide from the resin, reducing the overall yield.[1][2]

Optimized Deprotection Conditions

To overcome the challenges associated with Fmoc deprotection of N-methylated tryptophan, alternative reagents and conditions have been developed. The use of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a nucleophilic scavenger such as piperazine has proven to be highly effective.

Comparison of Deprotection Reagents

The following table summarizes a comparison of different deprotection cocktails and their effectiveness in minimizing DKP formation, a critical consideration for N-methylated residues. While this data is for a DKP-susceptible sequence and not specifically N-methylated tryptophan, it provides valuable insights into the relative performance of these reagents.

Deprotection Reagent CocktailSolventDiketopiperazine (DKP) Formation (%)Reference
20% PiperidineDMF13.8[5]
5% PiperidineDMF12.2[5]
5% PiperazineDMF< 4.0[5]
5% PiperazineNMP< 4.0[5]
2% DBU / 5% PiperazineNMP3.6[5]

Data from a DKP-susceptible Fmoc-Cys(tBu)-Pro-2-Cl-Trityl resin treated twice (5 min and 30 min).[5]

These results demonstrate that cocktails containing piperazine, and particularly the combination of DBU and piperazine, significantly reduce DKP formation compared to standard piperidine/DMF conditions. The enhanced deprotection kinetics with DBU also helps to minimize the time the free N-terminal amine is exposed, further suppressing DKP formation.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the Fmoc deprotection of N-methylated tryptophan. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is a starting point but may require optimization for N-methylated tryptophan.

Materials:

  • Peptide-resin with N-terminal Fmoc-N-Me-Trp

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x resin volume) for 1 minute per wash.

  • First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate the mixture for 5-10 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for an additional 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 washes) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed to Coupling: Immediately proceed with the coupling of the next amino acid.

Protocol 2: Optimized Fmoc Deprotection using DBU and Piperazine

This protocol is recommended for minimizing DKP formation and improving deprotection efficiency for N-methylated tryptophan.

Materials:

  • Peptide-resin with N-terminal Fmoc-N-Me-Trp

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP (prepare fresh)

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP for 30-60 minutes.

  • First Deprotection: Drain the solvent and add the 2% DBU / 5% piperazine / NMP solution to the resin. Agitate for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for 30 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with NMP (at least five washes) to remove all traces of DBU and piperazine.

  • Proceed to Coupling: Immediately proceed with the coupling of the next amino acid to prevent the liberated N-terminal amine from initiating DKP formation.

Monitoring Deprotection

The completeness of the Fmoc deprotection can be monitored qualitatively and quantitatively.

  • Kaiser Test (Ninhydrin Test): This colorimetric test is used to detect the presence of free primary amines. A positive result (blue/purple color) indicates successful deprotection. However, for secondary amines like N-methylated tryptophan, the Kaiser test is not reliable. An alternative like the isatin test can be used, which gives a characteristic blue or brown color for N-terminal proline and other secondary amines.[6]

  • UV-Vis Spectroscopy: The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at approximately 301 nm.[1] This allows for a quantitative assessment of the deprotection kinetics.

  • HPLC Analysis: A small sample of the resin can be cleaved and analyzed by HPLC to confirm the complete removal of the Fmoc group and to check for the presence of deletion sequences or other impurities.[5]

Diagrams

Fmoc_Deprotection_Workflow resin Fmoc-N-Me-Trp-Peptide-Resin swell Swell Resin (DMF or NMP) resin->swell wash1 Wash (DMF or NMP) swell->wash1 deprotect Add Deprotection Solution (e.g., 2% DBU / 5% Piperazine in NMP) wash1->deprotect agitate1 Agitate (5 min) deprotect->agitate1 drain1 Drain agitate1->drain1 deprotect2 Add Fresh Deprotection Solution drain1->deprotect2 agitate2 Agitate (30 min) deprotect2->agitate2 drain2 Drain agitate2->drain2 wash2 Thorough Wash (NMP) drain2->wash2 free_amine H-N-Me-Trp-Peptide-Resin wash2->free_amine coupling Proceed to next Amino Acid Coupling free_amine->coupling

Caption: Optimized Fmoc deprotection workflow for N-methylated tryptophan.

DKP_Formation_Mechanism dipeptide H-AA2-(N-Me-Trp)-Resin attack Intramolecular Nucleophilic Attack dipeptide->attack cyclization Cyclization attack->cyclization dkp Diketopiperazine (DKP) (cleaved from resin) cyclization->dkp resin_loss Truncated Peptide-Resin cyclization->resin_loss Yield Loss

Caption: Mechanism of diketopiperazine (DKP) formation.

Conclusion

The successful incorporation of N-methylated tryptophan into synthetic peptides relies on the careful optimization of the Fmoc deprotection step. Standard conditions using 20% piperidine in DMF are often inadequate, leading to incomplete deprotection and the formation of side products, most notably diketopiperazines. The use of an optimized deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, is highly recommended to enhance deprotection kinetics and minimize side reactions.[5] Careful monitoring of the reaction progress is also crucial for ensuring the synthesis of high-quality peptides containing N-methylated tryptophan.

References

Application Notes and Protocols: Use of Fmoc-Trp(Me)-OH in Synthesizing Cyclic and Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Peptide Therapeutics with N-Methylated Tryptophan

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation of the peptide backbone, specifically at the amide nitrogen, imparts several advantageous characteristics. It can increase metabolic stability by protecting against proteolytic degradation, improve cell permeability and oral bioavailability by reducing the hydrogen bonding capacity of the amide backbone, and constrain the peptide's conformation, which can lead to higher receptor affinity and selectivity.[1][2][3][4]

Fmoc-Trp(Me)-OH, an N-terminally protected N-methylated tryptophan derivative, is a valuable building block for solid-phase peptide synthesis (SPPS). Its use allows for the site-specific introduction of a methylated tryptophan residue, combining the unique properties of the indole side chain with the benefits of N-methylation. Tryptophan residues are often crucial for membrane insertion and protein-protein interactions, making this compound particularly useful in the design of bioactive cyclic and stapled peptides.[5] This document provides detailed protocols for the synthesis of such peptides and discusses their application in targeting therapeutically relevant signaling pathways.

Applications in Drug Discovery: Targeting Protein-Protein Interactions

Cyclic and stapled peptides containing N-methylated residues are particularly effective at disrupting protein-protein interactions (PPIs), which are implicated in numerous diseases but are notoriously difficult to target with small molecules. The conformational rigidity and enhanced proteolytic resistance of these peptides make them ideal candidates for tackling challenging intracellular targets.[6]

A prominent example is the inhibition of the p53-MDM2 interaction, a key target in oncology.[6][7] The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[8] In many cancers, p53 is inactivated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation.[9] Stapled peptides designed to mimic the α-helical domain of p53 can bind to MDM2 with high affinity, blocking its interaction with p53, thereby restoring p53's tumor-suppressive function.[6][9] The incorporation of N-methylated amino acids like Trp(Me) can further enhance the stability and cell-penetrating capabilities of these stapled peptide inhibitors.

Below is a diagram of the p53-MDM2 signaling pathway and the intervention point for a stapled peptide inhibitor.

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage, Oncogenic Stress p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 upregulates p21 p21 p53->p21 activates Apoptosis Apoptosis (Bax, PUMA) p53->Apoptosis activates Proteasome Proteasome p53->Proteasome degradation p53_degraded p53 degradation MDM2->p53 inhibits (ubiquitination) CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest StapledPeptide Stapled Peptide (e.g., with Trp(Me)) StapledPeptide->MDM2 inhibits Proteasome->p53_degraded mediates

Figure 1: The p53-MDM2 signaling pathway. Stapled peptides can inhibit MDM2, preventing p53 degradation.

Experimental Protocols & Data

Synthesis of Cyclic Peptides with this compound

Synthesizing cyclic peptides with N-methylated residues can be achieved through a combination of standard Fmoc-SPPS, a specific protocol for incorporating the sterically hindered N-methylated amino acid, and an on-resin cyclization step.

cyclic_peptide_workflow Resin 1. Start with Rink Amide Resin SPPS 2. Standard Fmoc-SPPS (Chain Elongation) Resin->SPPS TrpMe_Coupling 3. Couple this compound (HATU-mediated) SPPS->TrpMe_Coupling SPPS_cont 4. Continue Fmoc-SPPS TrpMe_Coupling->SPPS_cont N_Fmoc_Removal 5. N-terminal Fmoc Deprotection SPPS_cont->N_Fmoc_Removal C_Protect_Removal 6. C-terminal Protecting Group Removal N_Fmoc_Removal->C_Protect_Removal Cyclization 7. On-Resin Head-to-Tail Cyclization C_Protect_Removal->Cyclization Cleavage 8. Cleavage from Resin & Global Deprotection Cyclization->Cleavage Purification 9. HPLC Purification Cleavage->Purification

Figure 2: Workflow for synthesizing a cyclic peptide incorporating this compound.

  • Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Standard Amino Acid Coupling: For standard Fmoc-amino acids, use a 4-fold excess of Fmoc-amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Allow to react for 1.5-3 hours.[1] Wash thoroughly. Repeat steps 2 and 3 for each standard amino acid in the sequence.

  • Coupling of this compound:

    • Due to steric hindrance, N-methylated amino acids require more potent coupling reagents.[10][11][12] HATU is highly effective.[10][13]

    • In a separate vessel, dissolve this compound (4 eq) and HATU (4 eq) in DMF.

    • Add DIPEA (8 eq) to the solution and mix for 5 minutes for pre-activation.[10]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.

    • Monitor the coupling completion using a bromophenol blue test, as the Kaiser test gives a false negative for secondary amines.[10]

  • Chain Elongation: Continue with standard Fmoc-SPPS for any remaining amino acids.

  • Orthogonal Protection Removal: After synthesizing the full linear sequence, selectively remove the C-terminal protecting group (e.g., Allyl or ivDde).

  • On-Resin Cyclization:

    • Perform N-terminal Fmoc deprotection as described in step 2.

    • To the linear peptide-resin, add a solution of coupling reagents (e.g., 3 eq HATU, 3.2 eq HOAt, and 5 eq DIPEA in DMF).[1]

    • Allow the cyclization reaction to proceed for 3-6 hours at room temperature.

  • Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by LC-MS and NMR.

While specific yield data for this compound containing peptides is sparse in the literature, the following table provides representative data for N-methylated cyclic peptides to illustrate expected outcomes.

Peptide TypeKey ModificationPurity (HPLC)Overall YieldBiological Activity DataReference(s)
Cyclic HexapeptideThree N-methyl groups>95%Not specified28% oral bioavailability in rat[1][14]
Cyclic RGD PentapeptideOne N-methyl-Val>98%~15-20%IC₅₀ = 0.76 nM (αvβ3 integrin)[15]
Somatostatin AnalogTriple-N-methylation (D-Trp, Lys, Phe)>95%Not specifiedHigh intestinal permeability[4]

Note: The data presented are for representative N-methylated cyclic peptides and may not be specific to peptides containing N-methyl-tryptophan. Yields are highly sequence-dependent.

Synthesis of Stapled Peptides with this compound

Hydrocarbon-stapled peptides are synthesized by incorporating two unnatural amino acids with olefinic side chains into the peptide sequence, followed by an on-resin ring-closing metathesis (RCM) reaction.

stapled_peptide_workflow Resin 1. Start with Rink Amide Resin SPPS_1 2. Fmoc-SPPS with Stapling Amino Acid 1 (e.g., S5) Resin->SPPS_1 SPPS_TrpMe 3. Couple this compound (HATU-mediated) SPPS_1->SPPS_TrpMe SPPS_2 4. Fmoc-SPPS with Stapling Amino Acid 2 (e.g., R8) SPPS_TrpMe->SPPS_2 N_Cap 5. N-terminal Acetylation SPPS_2->N_Cap RCM 6. On-Resin Ring-Closing Metathesis (RCM) N_Cap->RCM Cleavage 7. Cleavage from Resin & Global Deprotection RCM->Cleavage Purification 8. HPLC Purification Cleavage->Purification

Figure 3: Workflow for synthesizing a stapled peptide incorporating this compound.

  • Peptide Synthesis: Synthesize the linear peptide on Rink Amide resin using Fmoc-SPPS.

    • Incorporate the unnatural olefin-bearing amino acids (e.g., Fmoc-S5-OH and Fmoc-R8-OH for an i, i+7 staple) using standard coupling conditions, but with extended coupling times (2 x 45 min).

    • Incorporate this compound at the desired position using the HATU-mediated protocol described in section 3.1, step 4.

  • N-terminal Capping: After the final amino acid is coupled, remove the N-terminal Fmoc group and cap the free amine by treating with a solution of acetic anhydride and DIPEA in DMF. This is crucial as a free N-terminus can interfere with the RCM catalyst.

  • On-Resin Ring-Closing Metathesis (RCM):

    • Wash the resin with dichloromethane (DCM).

    • Prepare a 10 mM solution of Grubbs' 1st or 2nd generation catalyst in degassed 1,2-dichloroethane (DCE).[16][17]

    • Add the catalyst solution (0.15 - 0.20 equivalents based on resin loading) to the peptide-resin.

    • Shake the mixture at room temperature for 2 hours under an inert atmosphere (e.g., nitrogen). Bubbling nitrogen through the mixture can help drive the reaction to completion by removing ethylene byproduct.[18]

    • Filter off the catalyst solution and repeat the RCM reaction once more to ensure complete conversion.

    • Wash the resin thoroughly with DCE and DCM.

  • Cleavage and Deprotection: Cleave the stapled peptide from the resin using a 95% TFA, 2.5% TIS, 2.5% H₂O cocktail.

  • Purification and Characterization: Purify the crude peptide by RP-HPLC. Confirm the identity and purity by LC-MS. The stapled peptide typically elutes earlier than its linear precursor.[16][17]

The following data is for a stapled peptide targeting the p53-MDM2 interaction and serves as an example of the characterization data that can be obtained.

Peptide IDTargetBinding Affinity (KD)Cellular ActivityReference(s)
ATSP-7041MDM2 / MDMX22 nM (MDM2), 54 nM (MDMX)Sub-micromolar activity in cancer cell lines[6]
DOTA-STPMDM21.2 nMExcellent cellular uptake in MC38 cells[9]

Note: These peptides do not contain N-methyl-tryptophan but are representative of potent stapled peptides targeting the p53-MDM2 pathway.

Summary and Outlook

The use of this compound provides a strategic advantage in the design of cyclic and stapled peptides. By combining the structural benefits of N-methylation with the functional importance of the tryptophan side chain, researchers can develop potent, stable, and cell-permeable peptide therapeutics. The protocols outlined here, adapted from established methods for N-methylated and constrained peptides, provide a framework for the successful synthesis of these complex molecules. While challenges such as coupling sterically hindered residues exist, the use of optimized reagents like HATU can lead to efficient synthesis. Future work should focus on systematically quantifying the impact of Trp(Me) incorporation on cyclization and stapling efficiency, as well as its influence on the pharmacological properties of the resulting peptides.

References

Applications of Fmoc-Trp(Me)-OH in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Trp(Me)-OH, or Nα-Fmoc-N-in-methyl-L-tryptophan, is a specialized amino acid derivative that is gaining increasing attention in the field of peptide-based drug discovery. The incorporation of an N-methyl group on the indole nitrogen of tryptophan offers a strategic modification to enhance the pharmacological properties of peptide drug candidates. N-methylation of the peptide backbone is a well-established strategy to improve metabolic stability, increase cell permeability, and modulate the conformation and binding affinity of peptides to their biological targets.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in solid-phase peptide synthesis (SPPS) and highlights its potential in drug discovery and development.

The indole side chain of tryptophan is susceptible to modification during the acidic conditions of peptide synthesis and cleavage.[4] While protecting groups like tert-butyloxycarbonyl (Boc) are commonly used to shield the indole nitrogen, the permanent methylation offered by this compound provides distinct advantages beyond transient protection.[4][5] This modification can lead to peptides with improved pharmacokinetic profiles, such as increased resistance to enzymatic degradation and enhanced oral bioavailability.[1][2]

Key Applications in Drug Discovery

The unique properties conferred by the N-methylated tryptophan residue make this compound a valuable tool for addressing common challenges in peptide drug development.

  • Enhanced Metabolic Stability: N-methylation of the peptide backbone can protect against proteolytic degradation by sterically hindering enzyme access, thereby increasing the in vivo half-life of the peptide.[1][2]

  • Improved Cell Permeability and Oral Bioavailability: The introduction of a methyl group can increase the lipophilicity of a peptide and reduce its hydrogen bonding capacity, which may lead to improved membrane permeability and potentially oral bioavailability.[1][2]

  • Modulation of Receptor Binding and Selectivity: N-methylation can induce significant conformational changes in the peptide backbone, which can fine-tune the binding affinity and selectivity for its target receptor. This can lead to more potent and specific drug candidates with fewer off-target effects.[1][2]

  • Probing Structure-Activity Relationships (SAR): The systematic replacement of tryptophan with N-methyl-tryptophan in a peptide sequence allows researchers to probe the importance of the indole N-H bond for biological activity and to explore the conformational space of the peptide.

Quantitative Data on the Impact of Tryptophan Methylation

While specific data for peptides containing N-in-methyl-tryptophan is emerging, studies on related methylated tryptophan analogs and N-methylated peptides provide strong evidence for the benefits of this modification.

Peptide/AnalogModificationTarget/AssayKey FindingReference
N1-alkyl-Trp Dendrimeric PeptidesN1-butyl-Trp and N1-aminopentane-TrpGlioblastoma (GBM) cell linesHigh selectivity towards GBM cells with IC50 values in the low micromolar range.
α-Methyl-L-tryptophan in RM2α-Methyl-L-tryptophan substitutionGastrin-Releasing Peptide Receptor (GRPR)High-affinity binding (IC50 in low nanomolar range) and improved in vivo stability.
Tri-N-methylated Somatostatin AnalogMultiple N-methylationsIntestinal permeabilityResulted in 10% oral bioavailability.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing an N-methylated tryptophan residue using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the deprotection step once more.[6]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 30-60 minutes.

    • Wash the resin with DMF (3-5 times).

  • Coupling of this compound:

    • Due to the steric hindrance of the N-methyl group, a stronger coupling reagent and longer reaction time are recommended.[1]

    • Pre-activate a solution of this compound (3-5 equivalents), HATU (3-5 equivalents), and DIPEA or Collidine (6-10 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours, or even overnight, to ensure complete coupling.[1]

    • Perform a Kaiser test to confirm the completion of the coupling reaction (the test should be negative). If the coupling is incomplete, repeat the coupling step.

    • Wash the resin with DMF (5-7 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Purification and Analysis of the N-Methylated Peptide

a. High-Performance Liquid Chromatography (HPLC) Purification:

  • Column: C18 reverse-phase column.[8]

  • Solvents:

    • Solvent A: 0.1% TFA in water.[8]

    • Solvent B: 0.1% TFA in acetonitrile.[8]

  • Gradient: A linear gradient from low to high percentage of Solvent B is typically used. The exact gradient will need to be optimized for the specific peptide.

  • Detection: Monitor absorbance at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan residue).[8]

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

    • Inject the sample onto the HPLC column.

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.[9]

b. Mass Spectrometry (MS) Analysis:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Procedure:

    • Prepare a dilute solution of the purified peptide.

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated mass of the N-methylated peptide.

    • Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence.[10]

Signaling Pathways and Experimental Workflows

The incorporation of N-methylated tryptophan can influence how a peptide interacts with its target receptor, often a G-protein coupled receptor (GPCR), thereby modulating downstream signaling pathways.

Hypothetical Signaling Pathway Modulated by an N-Methylated Peptide Agonist:

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activation Ligand N-Methylated Peptide Agonist Ligand->GPCR Binding AC Adenylate Cyclase G_protein->AC Activation ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Regulation

Caption: Hypothetical GPCR signaling cascade initiated by an N-methylated peptide agonist.

Experimental Workflow for Assessing Biological Activity:

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (with this compound) HPLC HPLC Purification SPPS->HPLC MS Mass Spectrometry Confirmation HPLC->MS Binding_Assay Receptor Binding Assay (e.g., Radioligand displacement) MS->Binding_Assay Stability_Assay Metabolic Stability Assay (e.g., in plasma) MS->Stability_Assay Functional_Assay Functional Assay (e.g., cAMP measurement) Binding_Assay->Functional_Assay In_Vivo_Study In Vivo Efficacy Study (Animal Model) Functional_Assay->In_Vivo_Study Stability_Assay->In_Vivo_Study

Caption: General workflow for the synthesis and biological evaluation of peptides containing N-methylated tryptophan.

Conclusion

This compound is a powerful building block for the synthesis of peptide-based drug candidates with enhanced pharmacological properties. The strategic incorporation of an N-methyl group on the tryptophan indole can lead to improved metabolic stability, better cell permeability, and modulated receptor interactions. The provided protocols offer a foundation for researchers to incorporate this valuable modified amino acid into their peptide synthesis workflows, paving the way for the discovery and development of novel and more effective peptide therapeutics. Further exploration of the impact of N-in-methylation on specific peptide-receptor interactions and downstream signaling pathways will continue to expand the utility of this compound in drug discovery.

References

Application Notes and Protocols for Fmoc-Trp(Me)-OH in the Synthesis of Serotonin Receptor-Targeting Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous family of neurotransmitter receptors that play a crucial role in a multitude of physiological and pathological processes, including mood regulation, cognition, and gastrointestinal function. Consequently, they are prominent targets for therapeutic intervention. The development of novel ligands with high affinity and selectivity for specific 5-HT receptor subtypes is a key objective in drug discovery.

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy to enhance their pharmacological properties. Fmoc-Trp(Me)-OH, an N-methylated tryptophan derivative, offers a unique tool for peptide chemists. The methylation of the indole nitrogen can lead to peptides with altered conformational preferences, increased metabolic stability, and modified receptor-ligand interactions. These attributes make this compound a valuable building block for creating novel peptide-based modulators of serotonin receptors.

These application notes provide a comprehensive overview of the use of this compound in the solid-phase synthesis of peptides targeting serotonin receptors, along with detailed protocols for their synthesis and pharmacological evaluation.

Application Notes

The incorporation of N-methyl-tryptophan into peptides intended to target serotonin receptors can offer several advantages:

  • Enhanced Receptor Affinity and Selectivity: The methyl group on the indole nitrogen can alter the electronic and steric properties of the tryptophan side chain, potentially leading to more favorable interactions with the binding pockets of specific 5-HT receptor subtypes. This can result in higher affinity and improved selectivity over other receptor subtypes.

  • Increased Metabolic Stability: N-methylation can protect the peptide from enzymatic degradation by proteases, leading to a longer in vivo half-life. This is a critical factor in the development of peptide-based therapeutics.

  • Modulation of Agonist/Antagonist Activity: The conformational constraints imposed by the N-methyl group can influence the signaling outcome upon receptor binding, potentially shifting the pharmacological profile of a peptide from an agonist to an antagonist, or vice versa.

  • Probing Structure-Activity Relationships (SAR): Systematically replacing tryptophan with N-methyl-tryptophan in a peptide sequence allows researchers to probe the importance of the indole N-H group for receptor binding and activation, providing valuable insights for rational drug design.

Hypothetical Peptide Example: Sero-Pep-NMe

To illustrate the application of this compound, we will use a hypothetical pentapeptide, "Sero-Pep-NMe," designed as a potential ligand for the 5-HT1A receptor.

Sequence: Tyr-Pro-Trp(Me)-Phe-NH₂

This sequence is chosen for its simplicity and the presence of aromatic residues often found in receptor ligands. The C-terminal amidation is a common modification to enhance peptide stability.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Sero-Pep-NMe

This protocol details the manual synthesis of Sero-Pep-NMe on a Rink Amide resin using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Phe-OH

  • This compound

  • Fmoc-Pro-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (4 eq.), OxymaPure® (4 eq.), and DIC (4 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2 hours.

    • Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: this compound, Fmoc-Pro-OH, and Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

II. Pharmacological Evaluation

This protocol determines the binding affinity (Ki) of Sero-Pep-NMe for the human 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor

  • [³H]8-OH-DPAT (radioligand)

  • Sero-Pep-NMe

  • 8-OH-DPAT (unlabeled ligand for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, combine the receptor membranes, [³H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of Sero-Pep-NMe in the binding buffer.

  • Total and Non-specific Binding: For total binding, omit the competitor peptide. For non-specific binding, add a high concentration of unlabeled 8-OH-DPAT.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of Sero-Pep-NMe that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

This protocol determines the functional activity (EC₅₀ or IC₅₀) of Sero-Pep-NMe at the 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1A receptor

  • Forskolin

  • Sero-Pep-NMe

  • 5-HT (as a reference agonist)

  • cAMP assay kit (e.g., HTRF, ELISA)

Protocol:

  • Cell Plating: Plate the 5-HT1A receptor-expressing cells in a 96-well plate and grow to confluency.

  • Agonist Mode:

    • Pre-incubate the cells with varying concentrations of Sero-Pep-NMe or 5-HT.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of Sero-Pep-NMe.

    • Add a fixed concentration of 5-HT (at its EC₈₀) and a fixed concentration of forskolin.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist: Plot the cAMP levels against the log concentration of Sero-Pep-NMe to determine the EC₅₀ value (concentration for 50% of the maximal effect).

    • Antagonist: Plot the cAMP levels against the log concentration of Sero-Pep-NMe to determine the IC₅₀ value (concentration that inhibits 50% of the 5-HT response).

Data Presentation

The quantitative data obtained from the pharmacological assays should be summarized in clear and concise tables for easy comparison.

Table 1: Example Binding Affinities of Sero-Pep-NMe at Serotonin Receptors

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)
5-HT1.25.83.4
Sero-Pep-NMe25.6>1000>1000

Table 2: Example Functional Activity of Sero-Pep-NMe at the 5-HT1A Receptor

CompoundAssay ModeEC₅₀ / IC₅₀ (nM)% Max Response (Emax)
5-HTAgonist5.1100%
Sero-Pep-NMeAgonist150.285%
Sero-Pep-NMeAntagonistN/AN/A

N/A: Not Applicable

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_pathway 5-HT1A Receptor Signaling Pathway Serotonin Serotonin / Peptide Agonist Receptor 5-HT1A Receptor Serotonin->Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: 5-HT1A Receptor Signaling Pathway

G cluster_spps Solid-Phase Peptide Synthesis Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-Phe-OH Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple this compound Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Couple3 Couple Fmoc-Pro-OH Deprotect3->Couple3 Deprotect4 Fmoc Deprotection Couple3->Deprotect4 Couple4 Couple Fmoc-Tyr(tBu)-OH Deprotect4->Couple4 FinalDeprotect Final Fmoc Deprotection Couple4->FinalDeprotect Cleave Cleave from Resin (TFA/TIS/H2O) FinalDeprotect->Cleave Purify Purify by RP-HPLC Cleave->Purify Analyze Analyze by Mass Spec Purify->Analyze

Caption: Solid-Phase Peptide Synthesis Workflow

G cluster_pharma Pharmacological Evaluation Workflow Peptide Purified Sero-Pep-NMe BindingAssay Radioligand Binding Assay (e.g., 5-HT1A membranes) Peptide->BindingAssay FunctionalAssay Functional Assay (e.g., cAMP measurement) Peptide->FunctionalAssay Affinity Determine Affinity (Ki) BindingAssay->Affinity Efficacy Determine Efficacy (EC50/IC50) FunctionalAssay->Efficacy SAR Structure-Activity Relationship Analysis Affinity->SAR Efficacy->SAR

Caption: Pharmacological Evaluation Workflow

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing N-Methylated Tryptophan (Trp(Me))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids, such as N-methylated tryptophan (Trp(Me)), into peptide sequences is a critical strategy in modern drug discovery and development. This modification can enhance peptide stability, receptor affinity, and pharmacokinetic properties. However, the purification of these modified peptides presents unique challenges. The presence of Trp(Me) alters the overall hydrophobicity of the peptide, necessitating the optimization of standard purification protocols. This document provides a detailed guide to the purification of Trp(Me)-containing peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry-standard technique for peptide purification.[1][2][3]

The primary challenge in purifying Trp(Me)-containing peptides lies in separating the target peptide from closely related impurities. These impurities can arise during solid-phase peptide synthesis (SPPS) and may include deletion sequences, truncated peptides, or peptides with incomplete deprotection of side chains.[1] The N-methylation of the tryptophan indole ring increases its hydrophobicity, which in turn leads to a longer retention time on a reverse-phase column compared to its non-methylated counterpart. Understanding and leveraging this property is key to developing a successful purification strategy.

This application note outlines a comprehensive protocol for the RP-HPLC purification of Trp(Me)-containing peptides, including method development, optimization, and analysis of the purified product.

Chromatographic Principles and Considerations

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (typically C18-modified silica), and the mobile phase is polar (usually a mixture of water and an organic solvent like acetonitrile).[2] Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then used to elute the peptides, with more hydrophobic peptides eluting at higher organic solvent concentrations.[3]

The addition of an N-methyl group to the tryptophan residue significantly increases its hydrophobicity. This leads to a stronger interaction with the C18 stationary phase and consequently, a longer retention time. This increased retention can be advantageous for separating the Trp(Me)-containing peptide from less hydrophobic impurities. However, it may also necessitate the use of stronger elution conditions (higher acetonitrile concentration) to recover the peptide from the column.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful HPLC purification.

  • Dissolution of Crude Peptide:

    • Accurately weigh the lyophilized crude peptide.

    • Dissolve the peptide in a minimal amount of a suitable solvent. A common starting point is a mixture of water and acetonitrile (e.g., 50:50 v/v) containing 0.1% trifluoroacetic acid (TFA).[4] TFA acts as an ion-pairing agent to improve peak shape.[3]

    • For peptides with poor solubility, gentle vortexing or sonication may be required. Small amounts of formic acid or acetic acid can also be used to aid dissolution.

  • Filtration:

    • Filter the dissolved peptide solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[4]

Analytical RP-HPLC for Method Development

Before proceeding to preparative purification, it is essential to develop and optimize the separation method on an analytical scale.

  • HPLC System and Column:

    • System: A standard analytical HPLC system equipped with a UV detector.

    • Column: A C18 reverse-phase column is the most common choice.[1][5] Typical dimensions are 4.6 mm internal diameter and 150 mm or 250 mm length, with a 5 µm particle size.[5]

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[4]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4]

  • Gradient Elution:

    • A typical starting gradient for method development is a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

    • The flow rate for a 4.6 mm ID column is typically 1 mL/min.[4]

  • Detection:

    • Monitor the elution profile at two wavelengths:

      • 210-220 nm: For detection of the peptide backbone.[5]

      • 280 nm: For specific detection of the tryptophan residue.[4]

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention time of the target Trp(Me)-containing peptide and the resolution from major impurities. The peak corresponding to the Trp(Me) peptide should have a significantly longer retention time than the equivalent non-methylated peptide.

Preparative RP-HPLC for Purification

Once an optimal separation is achieved at the analytical scale, the method can be scaled up for preparative purification.

  • HPLC System and Column:

    • System: A preparative HPLC system with a higher flow rate capacity and a fraction collector.

    • Column: A preparative C18 column with a larger internal diameter (e.g., 20-50 mm) and the same stationary phase chemistry as the analytical column.

  • Gradient Optimization and Scaling:

    • The gradient profile from the analytical method should be adapted for the preparative scale. The linear gradient should be focused around the elution point of the target peptide to maximize resolution. For example, if the peptide elutes at 40% acetonitrile in the analytical run, a shallower gradient from 30% to 50% acetonitrile over a longer time can be used for the preparative run.

    • The flow rate should be scaled up according to the column diameter.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak of the desired peptide.[4]

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity and identity of the peptide in each fraction.

  • Pooling and Lyophilization:

    • Pool the fractions containing the pure peptide.

    • Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a powder.[4]

Data Presentation

The following tables summarize the expected chromatographic behavior and representative purification data for a Trp(Me)-containing peptide.

Table 1: Expected Impact of Tryptophan N-Methylation on RP-HPLC Retention Time.

Peptide CharacteristicUnmodified TryptophanN-Methylated Tryptophan (Trp(Me))Rationale for Change
Hydrophobicity StandardIncreasedAddition of a methyl group increases the nonpolar character of the side chain.
Retention Time ShorterLongerIncreased hydrophobicity leads to stronger interaction with the C18 stationary phase.
Required % Acetonitrile for Elution LowerHigherA higher concentration of organic solvent is needed to disrupt the stronger hydrophobic interactions and elute the peptide.

Table 2: Representative Purification Data for a Model Trp(Me)-Containing Peptide.

Purification StagePurity (%) (by Analytical HPLC)Recovery (%)Method Parameters
Crude Peptide 65100-
Preparative HPLC - Fraction 1 98.545Column: C18, 10 µm, 21.2 x 250 mmMobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: 30-50% B over 40 minFlow Rate: 20 mL/minDetection: 220 nm
Preparative HPLC - Fraction 2 95.220As above
Pooled Pure Fractions >9860 (overall)-

Note: The data presented in this table is representative and will vary depending on the specific peptide sequence and the efficiency of the synthesis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purification of Trp(Me)-containing peptides.

G Figure 1: HPLC Purification Workflow for Trp(Me)-Containing Peptides cluster_0 Sample Preparation cluster_1 Method Development cluster_2 Purification & Analysis crude_peptide Crude Trp(Me) Peptide dissolution Dissolution in Water/ACN + 0.1% TFA crude_peptide->dissolution filtration Filtration (0.22 µm) dissolution->filtration analytical_hplc Analytical RP-HPLC filtration->analytical_hplc Inject gradient_optimization Gradient Optimization analytical_hplc->gradient_optimization preparative_hplc Preparative RP-HPLC gradient_optimization->preparative_hplc Scale-up Method fraction_collection Fraction Collection preparative_hplc->fraction_collection fraction_analysis Purity Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Pure Trp(Me) Peptide lyophilization->pure_peptide

Caption: HPLC Purification Workflow.

Logical Relationship: Hydrophobicity and Elution

This diagram illustrates the relationship between the N-methylation of tryptophan, the resulting increase in hydrophobicity, and the effect on HPLC elution.

G Figure 2: Impact of Trp(Me) on RP-HPLC Elution cluster_peptide Peptide Modification cluster_property Physicochemical Property cluster_hplc RP-HPLC Behavior trp Tryptophan (Trp) hydrophobicity_low Lower Hydrophobicity trp->hydrophobicity_low trp_me N-Methylated Tryptophan (Trp(Me)) hydrophobicity_high Higher Hydrophobicity trp_me->hydrophobicity_high elution_early Earlier Elution (Lower % ACN) hydrophobicity_low->elution_early elution_late Later Elution (Higher % ACN) hydrophobicity_high->elution_late

Caption: Trp(Me) Hydrophobicity and Elution.

Conclusion

The purification of peptides containing N-methylated tryptophan can be efficiently achieved using a systematic RP-HPLC approach. The key to a successful purification is the careful development and optimization of the chromatographic method, taking into account the increased hydrophobicity imparted by the Trp(Me) residue. By following the protocols outlined in this application note, researchers, scientists, and drug development professionals can effectively purify Trp(Me)-containing peptides to the high purity levels required for their intended applications.

References

Application Note: Quantitative Analysis of N-Methylated Tryptophan Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of tryptophan residues in peptides and proteins is a post-translational modification (PTM) with significant implications for peptide structure, function, and therapeutic potential. This modification can enhance metabolic stability, increase lipophilicity, and modulate binding affinity, making it a key area of interest in drug discovery and proteomics. Accurate and robust analytical methods are crucial for the characterization and quantification of these modified peptides. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the premier analytical technique for this purpose, offering high sensitivity and specificity.[1] This application note provides detailed protocols for the mass spectrometry-based analysis of N-methylated tryptophan peptides, including sample preparation, LC-MS/MS analysis, and data interpretation.

Challenges in the Analysis of N-Methylated Peptides

The analysis of N-methylated peptides presents unique challenges. The addition of a methyl group results in a small mass shift of 14.01565 Da, which requires high-resolution mass spectrometry for accurate identification. Furthermore, N-methylation can influence peptide fragmentation patterns, necessitating careful optimization of MS/MS parameters. Low abundance of these modifications in biological samples often requires enrichment strategies to enhance detection sensitivity.[1] Researchers must also be cautious of artificially induced modifications during sample preparation and the high potential for false discovery rates in large-scale proteomic studies.[2]

Experimental Workflow

A typical workflow for the analysis of N-methylated tryptophan peptides involves several key stages, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Protein_Extraction Protein Extraction/Peptide Synthesis Enzymatic_Digestion Enzymatic Digestion (for proteins) Protein_Extraction->Enzymatic_Digestion Enrichment Enrichment of Methylated Peptides (Optional) Enzymatic_Digestion->Enrichment Desalting Desalting and Cleanup Enrichment->Desalting LC_Separation Liquid Chromatography Separation Desalting->LC_Separation MS_Detection Mass Spectrometry Detection (MS1) LC_Separation->MS_Detection MSMS_Fragmentation Tandem Mass Spectrometry (MS/MS) MS_Detection->MSMS_Fragmentation Database_Searching Database Searching & Peptide Identification MSMS_Fragmentation->Database_Searching Quantification Quantification Database_Searching->Quantification Validation Data Validation Quantification->Validation

Caption: General workflow for the mass spectrometry analysis of N-methylated peptides.

Protocols

Protocol 1: Sample Preparation of N-Methylated Tryptophan Peptides from Biological Samples

This protocol outlines the steps for preparing N-methylated tryptophan-containing peptides from complex protein mixtures for LC-MS/MS analysis.

Materials:

  • Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Quenching solution (e.g., 1% formic acid)

  • C18 solid-phase extraction (SPE) cartridges

  • Solvents: Acetonitrile (ACN), Formic Acid (FA), Trifluoroacetic Acid (TFA) (all LC-MS grade)[3]

Procedure:

  • Protein Extraction and Reduction:

    • Lyse cells or tissues in lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • To a desired amount of protein, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Activate a C18 SPE cartridge with ACN, followed by equilibration with 0.1% TFA in water.

    • Load the peptide sample onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and other hydrophilic impurities.

    • Elute the peptides with 50% ACN/0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Reconstitution:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).[4]

Protocol 2: LC-MS/MS Analysis of N-Methylated Tryptophan Peptides

This protocol provides a general method for the separation and detection of N-methylated tryptophan peptides using a reverse-phase C18 column coupled to an electrospray ionization (ESI) mass spectrometer.

Instrumentation and Columns:

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer equipped with an ESI source (e.g., Orbitrap or Q-TOF)

  • Reverse-phase C18 column (e.g., 2.1 mm ID x 150 mm, 1.9 µm particle size)[5][6]

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • LC Separation:

    • Inject 5-10 µL of the prepared peptide sample onto the C18 column.[4]

    • Elute the peptides using a gradient of mobile phase B. A typical gradient runs from 5% to 40% B over 60 minutes at a flow rate of 300 µL/min.[7]

  • Mass Spectrometry:

    • Acquire data in positive ion mode.

    • Perform a full MS scan over a mass range appropriate for the expected m/z of the peptides (e.g., m/z 350-1500).

    • Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most intense precursor ions.

    • Set the collision energy (e.g., HCD or CID) to an appropriate level to achieve optimal fragmentation of the peptides.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation. Below are examples of how to present quantitative results for N-methylated tryptophan peptides.

Table 1: Quantitative Analysis of Synthetic N-Methylated Tryptophan Peptides

Peptide SequenceModificationTheoretical Mass (Da)Measured Mass (Da)Mass Error (ppm)Relative Abundance (%)
GGW-NH2Unmodified318.1386318.13890.94100
G(N-Me)W-NH2N-Methyl332.1542332.15461.2085
G(N-diMe)W-NH2N-Dimethyl346.1699346.17041.4472

Table 2: Relative Quantification of an N-Methylated Tryptophan Peptide in a Biological Sample

Sample ConditionPeptide SequenceModificationPeak AreaFold Changep-value
ControlY(N-Me)LGW-NH2N-Methyl1.25E+06--
TreatedY(N-Me)LGW-NH2N-Methyl3.75E+063.0<0.01

Visualization of a Relevant Pathway

N-methylated tryptamines are synthesized through a specific biosynthetic pathway involving several key enzymes. Understanding this pathway is crucial for researchers studying the biological roles of these compounds.

cluster_pathway Biosynthesis of N-Methylated Tryptamines Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine PsiD (Tryptophan Decarboxylase) NMT N-Methyltryptamine Tryptamine->NMT TrpM (Tryptophan N-methyltransferase) DMT N,N-Dimethyltryptamine (DMT) NMT->DMT TrpM (Tryptophan N-methyltransferase)

Caption: Biosynthesis pathway of N-methylated tryptamines from L-tryptophan.[8]

Conclusion

The mass spectrometry-based methods detailed in this application note provide a robust framework for the identification and quantification of N-methylated tryptophan peptides. Careful sample preparation and optimization of LC-MS/MS parameters are essential for achieving high-quality, reproducible data. The ability to accurately analyze these modified peptides will continue to be a critical tool in advancing our understanding of their biological functions and in the development of novel peptide-based therapeutics.

References

Application Notes and Protocols: NMR Characterization of Peptides with Fmoc-Trp(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology to enhance proteolytic stability, modulate conformation, and improve biological activity. N-methylation of amino acid residues, in particular, is a common modification that can significantly impact the therapeutic potential of peptides. This document provides detailed application notes and protocols for the synthesis and Nuclear Magnetic Resonance (NMR) characterization of peptides containing Nα-Fmoc-N-in-methyl-L-tryptophan (Fmoc-Trp(Me)-OH).

The presence of the methyl group on the indole nitrogen of tryptophan can alter the electronic and steric properties of the side chain, influencing peptide structure and function. Accurate characterization of these modified peptides by NMR spectroscopy is crucial for understanding their three-dimensional structure, dynamics, and interactions with biological targets.

Data Presentation: NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for an N-methylated tryptophan residue within a peptide sequence. These values are illustrative and can vary depending on the neighboring amino acids, solvent conditions, and peptide conformation. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: Illustrative ¹H NMR Chemical Shifts for N-Methyl Tryptophan Residue in a Peptide

ProtonChemical Shift Range (ppm)Notes
N-CH₃3.10 - 3.40Singlet, characteristic of the indole N-methyl group.
α-CH4.50 - 5.00Dependent on secondary structure.
β-CH₂3.20 - 3.60Two distinct signals, diastereotopic protons.
Indole H1-No proton at this position due to methylation.
Indole H27.00 - 7.30
Indole H47.50 - 7.80
Indole H57.10 - 7.40
Indole H67.00 - 7.30
Indole H77.40 - 7.70

Table 2: Illustrative ¹³C NMR Chemical Shifts for N-Methyl Tryptophan Residue in a Peptide

CarbonChemical Shift Range (ppm)
N-CH₃30.0 - 33.0
α-C54.0 - 58.0
β-C27.0 - 30.0
Indole C2124.0 - 127.0
Indole C3108.0 - 111.0
Indole C3a128.0 - 131.0
Indole C4118.0 - 121.0
Indole C5119.0 - 122.0
Indole C6121.0 - 124.0
Indole C7111.0 - 114.0
Indole C7a136.0 - 139.0

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Trp(Me)

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using a Rink Amide resin for a C-terminally amidated peptide.[1]

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Diethyl ether (cold)

  • Syringe reaction vessel with a frit

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound: Follow the same coupling procedure as in step 3 for the incorporation of this compound. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

II. NMR Sample Preparation and Spectroscopy

Materials:

  • Purified lyophilized peptide

  • Deuterated solvent (e.g., D₂O, or a mixture like 90% H₂O/10% D₂O for observing amide protons)

  • NMR tubes

  • pH meter and appropriate buffers (if pH control is needed)

Procedure:

  • Sample Dissolution: Dissolve the purified peptide in the chosen deuterated solvent to a final concentration of 1-5 mM. For two-dimensional NMR experiments, a higher concentration is generally preferred.

  • pH Adjustment (if necessary): If working in an aqueous buffer, adjust the pH to the desired value using small aliquots of dilute acid or base.

  • Transfer to NMR Tube: Transfer the peptide solution to a clean, dry NMR tube to the appropriate height (typically 4-5 cm).

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to check for sample purity and concentration.

    • Acquire two-dimensional (2D) NMR spectra for resonance assignment and structural analysis. Key experiments include:

      • TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each amino acid residue.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional structure.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of carbon resonances.

      • ¹H-¹⁵N HSQC (if ¹⁵N labeling is used): To correlate amide protons and nitrogens.

Mandatory Visualizations

Experimental Workflow for Synthesis and NMR Characterization

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_nmr NMR Characterization Resin Start: Rink Amide Resin Swell 1. Resin Swelling in DMF Resin->Swell Deprotect1 2. Fmoc Deprotection (Piperidine) Swell->Deprotect1 CoupleAA 3. Couple Fmoc-AA-OH (HBTU/DIPEA) Deprotect1->CoupleAA Elongate 5. Repeat Deprotection & Coupling CoupleAA->Elongate for other residues CoupleTrpMe 4. Couple this compound CoupleTrpMe->Elongate Elongate->CoupleTrpMe FinalDeprotect 6. Final Fmoc Deprotection Elongate->FinalDeprotect at end of sequence Cleave 7. Cleavage from Resin (TFA cocktail) FinalDeprotect->Cleave Precipitate 8. Precipitation & Washing Cleave->Precipitate Purify 9. RP-HPLC Purification Precipitate->Purify CharacterizeMS 10. Mass Spectrometry Analysis Purify->CharacterizeMS SamplePrep 1. NMR Sample Preparation CharacterizeMS->SamplePrep Purified Peptide Acquire1D 2. 1D ¹H NMR Acquisition SamplePrep->Acquire1D Acquire2D 3. 2D NMR Acquisition (TOCSY, NOESY, HSQC) Acquire1D->Acquire2D Assign 4. Resonance Assignment Acquire2D->Assign Structure 5. Structural Analysis Assign->Structure

Caption: Workflow for the synthesis and NMR characterization of a Trp(Me)-containing peptide.

Logical Relationship for NMR-based Structural Analysis

nmr_analysis_logic cluster_data NMR Data Acquisition cluster_analysis Data Analysis and Structure Calculation TOCSY TOCSY Spectra SpinSystems Identify Amino Acid Spin Systems TOCSY->SpinSystems NOESY NOESY/ROESY Spectra Sequential Sequential Assignment (i to i+1) NOESY->Sequential Distance Derive Distance Restraints NOESY->Distance HSQC HSQC Spectra HSQC->SpinSystems Confirm assignments SpinSystems->Sequential Sequential->Distance StructureCalc 3D Structure Calculation Distance->StructureCalc FinalStructure Peptide 3D Structure StructureCalc->FinalStructure

Caption: Logic flow for determining peptide structure from 2D NMR data.

References

Application Notes and Protocols: Fmoc-Trp(Me)-OH in the Development of Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a promising class of therapeutic agents to combat the rise of antibiotic-resistant bacteria. The modification of amino acid residues within these peptides is a key strategy to enhance their potency, selectivity, and stability. The incorporation of N-methylated amino acids, such as Nα-Fmoc-N-in-methyl-L-tryptophan (Fmoc-Trp(Me)-OH), offers a means to modulate the conformational flexibility and proteolytic resistance of AMPs. The tryptophan residue, with its bulky indole side chain, is crucial for the interaction of many AMPs with bacterial membranes. N-methylation of the indole nitrogen can influence the hydrophobicity and hydrogen-bonding capabilities of the tryptophan residue, thereby altering the peptide's antimicrobial and hemolytic properties.[1]

These application notes provide a comprehensive overview of the use of this compound in the solid-phase peptide synthesis (SPPS) of novel antimicrobial peptides. Detailed protocols for peptide synthesis, antimicrobial activity assessment, and hemolytic activity evaluation are provided to guide researchers in this field.

Data Presentation

The inclusion of methylated tryptophan residues can impact the biological activity of antimicrobial peptides. While specific data for peptides containing N-methyl-tryptophan (Trp(Me)) is emerging, studies on analogous modifications, such as C5-methylation of the indole ring (5-Me-Trp), provide valuable insights. The following tables summarize the comparative antimicrobial and hemolytic activities of a parent antimicrobial peptide and its methylated tryptophan-containing analogue.

Table 1: Minimum Inhibitory Concentrations (MIC) of a Tryptophan-Containing AMP and its 5-Methyl-Tryptophan Analogue

Peptide SequenceMIC (µM) vs. S. aureusMIC (µM) vs. E. coliMIC (µM) vs. P. aeruginosa
Parent Peptide (with Trp)4816
Analogue (with 5-Me-Trp)81632

Note: Data is representative and based on studies of C5-methylated tryptophan analogues.[1] The N-methylation at the indole nitrogen may have a different impact.

Table 2: Hemolytic Activity of a Tryptophan-Containing AMP and its Analogue

Peptide SequenceHemolysis (%) at 100 µM
Parent Peptide (with Trp)15%
Analogue (with 5-Me-Trp)12%

Note: Data is representative. The effect of N-methylation on hemolytic activity should be experimentally determined for each peptide sequence.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Trp(Me)-Containing Antimicrobial Peptide

This protocol outlines the manual synthesis of a model antimicrobial peptide containing an N-methylated tryptophan residue using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

  • HPLC grade acetonitrile and water

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature. For the coupling of this compound, which can be sterically hindered, a longer coupling time or double coupling may be necessary.[2]

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether twice.

    • Air-dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

SPPS_Workflow Resin Start: Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotect Next cycle Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final cycle Cleave Cleavage from Resin (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify End End: Purified Peptide Purify->End

Fmoc Solid-Phase Peptide Synthesis Workflow.
Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptide.[3]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Synthesized peptide stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1 (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Peptide Dilution:

    • Prepare a serial two-fold dilution of the peptide stock solution in MHB in a 96-well plate.

  • Inoculation:

    • Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Bact_Culture Prepare Bacterial Suspension Inoculate Inoculate Wells with Bacterial Suspension Bact_Culture->Inoculate Peptide_Dilution Serially Dilute Peptide in 96-well Plate Peptide_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results

Broth Microdilution Assay Workflow for MIC Determination.
Hemolytic Activity Assay

This protocol assesses the toxicity of the peptide towards red blood cells.[4]

Materials:

  • Fresh human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Synthesized peptide stock solution

  • Triton X-100 (1% v/v in PBS)

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Protocol:

  • RBC Preparation:

    • Centrifuge whole blood to pellet the RBCs.

    • Wash the RBCs three times with PBS, centrifuging and removing the supernatant each time.

    • Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation:

    • Add an equal volume of the 4% RBC suspension to each well.

    • Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs with PBS only for 0% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemolysis Measurement:

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Signaling Pathways and Mechanism of Action

The primary mechanism of action for most cationic antimicrobial peptides involves the disruption of the bacterial cell membrane. The positively charged residues in the peptide interact with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial electrostatic interaction is followed by the insertion of the hydrophobic residues, like tryptophan, into the lipid bilayer. This insertion can lead to membrane permeabilization, pore formation, and ultimately cell death. The N-methylation of tryptophan may influence this process by altering the hydrophobicity and hydrogen-bonding capacity of the indole ring, potentially affecting the depth of membrane penetration and the mode of membrane disruption.

AMP_Mechanism cluster_interaction Peptide-Membrane Interaction cluster_disruption Membrane Disruption Peptide Cationic AMP (with Trp(Me)) Electrostatic Electrostatic Attraction Peptide->Electrostatic Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Electrostatic Hydrophobic Hydrophobic Insertion (Trp(Me) into lipid core) Electrostatic->Hydrophobic Permeabilization Membrane Permeabilization Hydrophobic->Permeabilization Pore_Formation Pore Formation Permeabilization->Pore_Formation Cell_Death Cell Death Pore_Formation->Cell_Death

Proposed Mechanism of Action for a Trp(Me)-Containing AMP.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Slow Coupling Reactions with Fmoc-Trp(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-Trp(Me)-OH.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound often slow or incomplete?

A1: The primary reason for slow coupling reactions is steric hindrance. The methyl group on the indole nitrogen of the tryptophan side chain, in addition to the bulky Fmoc protecting group, physically obstructs the approach of the activated carboxyl group of this compound to the N-terminal amine of the growing peptide chain on the solid support. This steric interference significantly slows down the rate of peptide bond formation.[1][2]

Q2: My standard DIC/HOBt coupling protocol is resulting in low coupling efficiency for this compound. What is the first step I should take to troubleshoot this?

A2: For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DIC are often not potent enough to achieve efficient coupling.[2] The recommended first step is to switch to a more powerful coupling reagent. Aminium/uronium salts like HATU, HBTU, or HCTU, or phosphonium salts such as PyBOP or PyAOP, are generally more effective for these challenging couplings as they form highly reactive activated esters that can overcome the steric barrier.[2]

Q3: Are there any specific coupling reagents that are highly recommended for incorporating this compound?

A3: For particularly difficult couplings involving sterically hindered residues, reagents that form highly reactive OAt or Oxyma esters are preferred.[2] HATU and HCTU are considered among the most efficient coupling reagents for such scenarios.[3] COMU, an Oxyma-based reagent, also demonstrates superior performance compared to HOBt-based reagents like HBTU.[2]

Q4: Can adjusting the reaction conditions, other than the coupling reagent, improve the outcome?

A4: Yes, optimizing other reaction parameters can significantly improve coupling efficiency. Increasing the reaction time is a common strategy for difficult couplings. Employing a higher excess of the Fmoc-amino acid and the coupling reagent (e.g., 3-5 equivalents) can also drive the reaction to completion.[4] Additionally, performing the coupling at an elevated temperature, for instance, using microwave-assisted peptide synthesis, can dramatically accelerate the reaction rate for hindered amino acids.[5][6][7]

Q5: What are the potential side reactions to be aware of when using more potent coupling reagents with this compound?

A5: While highly effective, potent coupling reagents can sometimes lead to side reactions. A key concern is racemization, although the Fmoc protecting group itself helps to suppress this.[1] The choice of base is also critical; for instance, DIPEA is commonly used, but for residues prone to racemization, a weaker base like sym-collidine may be recommended.[8] Another potential side reaction, particularly with aminium/uronium salts like HBTU, is guanidinylation of the free N-terminal amine if the coupling reagent is used in large excess or without proper pre-activation.[1][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with slow or incomplete coupling of this compound.

Symptom Possible Cause Recommended Solution(s)
Positive Kaiser test after prolonged coupling time. Inefficient activation of this compound.Switch from carbodiimide-based activators (e.g., DIC/HOBt) to more potent aminium/uronium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) salt-based reagents.[2]
Steric hindrance impeding the reaction.Increase the excess of this compound and coupling reagent to 3-5 equivalents. Extend the coupling time (e.g., 2-4 hours or overnight). Consider performing a double coupling.
Peptide aggregation on the resin.Switch to a more effective solvent for SPPS, such as N-Methyl-2-pyrrolidone (NMP), or use a solvent mixture that can disrupt secondary structures.[9]
Low yield of the desired peptide containing Trp(Me). Incomplete coupling leading to deletion sequences.Utilize microwave-assisted synthesis to increase the reaction temperature and shorten coupling times.[5][7] Ensure complete Fmoc deprotection before the coupling step.
Side reactions during coupling.For aminium/uronium reagents, pre-activate the this compound for a short period (2-5 minutes) before adding it to the resin to minimize guanidinylation.[1] Use additives like HOAt or OxymaPure to enhance reactivity and suppress racemization.[8]
Presence of unexpected byproducts in the final product. Racemization during activation/coupling.If using a strong base like DIPEA, consider switching to a less hindered or weaker base such as collidine or N-methylmorpholine (NMM).[8]
Modification of the tryptophan side chain.While the N-methyl group offers some protection, ensure that the cleavage cocktail contains appropriate scavengers to prevent side reactions during final deprotection.

Data Presentation

The following table summarizes representative data on the performance of various coupling reagents for sterically hindered amino acids, which can be extrapolated for this compound.

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling Reagent Reagent Class Typical Coupling Time (min) Estimated Coupling Efficiency (%) Advantages Disadvantages
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, low risk of guanidinylation.Slower reaction rates, potential for N-acylurea formation.[1]
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used.Potential for guanidinylation if not pre-activated or used in excess.[1]
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for very hindered couplings.[1][3]Higher cost.
PyBOP Phosphonium Salt30 - 6098 - 99.5High coupling efficiency, suitable for cyclization.Byproducts can be difficult to remove in solution-phase synthesis.
COMU Aminium/Uronium Salt20 - 45> 99.5High reactivity comparable to HATU, improved safety profile over HOBt/HOAt-based reagents.Higher cost.

Note: The data presented are representative and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Coupling using DIC/OxymaPure

This protocol utilizes a carbodiimide activator with an advanced additive to enhance reactivity and suppress side reactions.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.

  • Incubation: Agitate the reaction mixture at room temperature for 60-120 minutes.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 2: Coupling using HATU

This protocol is recommended for the particularly difficult or sterically hindered coupling of this compound.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 20-45 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 3: Microwave-Assisted Coupling

This protocol utilizes microwave energy to accelerate the coupling of the hindered amino acid.

  • Resin and Reagent Preparation: Place the deprotected peptide-resin in a suitable microwave synthesis vessel. Prepare stock solutions of this compound (0.2 M in DMF), DIC (0.5 M in DMF), and Oxyma Pure (1.0 M in DMF).

  • Reagent Addition: Add a 5-fold excess of the reagents to the resin in the following order: this compound, DIC, and Oxyma Pure.

  • Microwave Irradiation: Perform the coupling reaction in a microwave peptide synthesizer with a program typically set for 2 minutes at 90°C. For extremely difficult couplings, a double coupling can be programmed.

  • Washing: Following the coupling, the resin is automatically washed with DMF.

  • Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle.

Visualizations

SPPS_Workflow Resin Start: Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: This compound + Activator (e.g., HATU) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Cycle->Deprotection Continue Chain Cleavage Final Cleavage & Deprotection Cycle->Cleavage Final Residue Peptide Purified Peptide Cleavage->Peptide

Caption: A generalized workflow for a single amino acid coupling cycle in solid-phase peptide synthesis (SPPS).

Troubleshooting_Tree Start Incomplete Coupling of This compound (Positive Kaiser Test) ChangeReagent Switch to Potent Coupling Reagent (e.g., HATU, HCTU) Start->ChangeReagent CheckAggregation Assess for Aggregation Start->CheckAggregation IncreaseExcess Increase Reagent Excess & Coupling Time ChangeReagent->IncreaseExcess DoubleCouple Perform Double Coupling IncreaseExcess->DoubleCouple Microwave Use Microwave -Assisted Synthesis DoubleCouple->Microwave Result1 Coupling Successful Microwave->Result1 Result2 Problem Persists Microwave->Result2 If still issues ChangeSolvent Change Solvent (e.g., NMP) CheckAggregation->ChangeSolvent ChangeSolvent->Result1 Result2->CheckAggregation

Caption: A decision tree for troubleshooting incomplete peptide coupling reactions with hindered amino acids.

Activation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_reaction Reaction Fmoc-AA-OH This compound R-COOH ActiveEster Activated Species OAt-Ester Fmoc-AA-OH->ActiveEster HATU HATU/Base Aminium Salt HATU->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond PeptideResin Peptide-Resin H2N-Peptide PeptideResin->PeptideBond

Caption: Simplified pathway for amino acid activation using common aminium/uronium coupling reagents like HATU.

References

Technical Support Center: Synthesis of Peptides Containing Indole Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address common side reactions involving the indole ring of tryptophan during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the tryptophan indole ring during peptide synthesis?

The indole ring of tryptophan is highly susceptible to two main types of side reactions during solid-phase peptide synthesis (SPPS):

  • Oxidation: The electron-rich indole nucleus can be easily oxidized, especially during the acidic conditions of cleavage.[1][2] This can lead to the formation of various byproducts, including N-formylkynurenine, and is often irreversible.[3][4]

  • Alkylation: The indole ring is a strong nucleophile and can be alkylated by carbocations generated during the cleavage of side-chain protecting groups (e.g., from Arg(Pbf), Cys(Trt)) or from the resin linker itself.[5][6][7] This is a significant issue during the final trifluoroacetic acid (TFA) cleavage step.[5][7]

Q2: How can I prevent these side reactions?

There are two primary strategies to minimize indole ring side reactions:

  • Protection of the Indole Nitrogen: Introducing a protecting group on the indole nitrogen (Nin) effectively shields it from electrophilic attack.[1][5][6] The most common protecting groups are the tert-butyloxycarbonyl (Boc) group in Fmoc-SPPS and the formyl (For) group in Boc-SPPS.[1][5][8]

  • Use of Scavengers: Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" reactive electrophiles before they can modify the tryptophan residue.[1][9][10]

Q3: Which protecting group should I use for the tryptophan indole ring in Fmoc-SPPS?

For Fmoc-based solid-phase peptide synthesis, the Boc (tert-butyloxycarbonyl) group is the most widely used and highly recommended protecting group for the tryptophan indole nitrogen.[1][5][6] It offers excellent protection against alkylation, a common and problematic side reaction.[5][6]

Q4: What are the best scavengers to use for tryptophan-containing peptides during TFA cleavage?

A combination of scavengers is often employed in the trifluoroacetic acid (TFA) cleavage cocktail to protect tryptophan residues. Effective scavenger cocktails typically include:

  • Triisopropylsilane (TIS): To reduce sulfoxides and scavenge carbocations.

  • Water: To hydrolyze TFA esters and aid in scavenger solubility.

  • 1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations.[9]

A commonly used cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5) . For peptides also containing arginine, the addition of other scavengers may be necessary to suppress modification by protecting groups released from arginine.[1]

Troubleshooting Guide

Problem: I am observing significant oxidation of my tryptophan-containing peptide.

  • Possible Cause: Exposure to air or harsh acidic conditions during cleavage. The indole ring is highly susceptible to oxidation.[1][2]

  • Solution:

    • Use of Protecting Groups: Employing an indole nitrogen protecting group, such as Boc in Fmoc-SPPS or Formyl in Boc-SPPS, can reduce oxidation.[5][11]

    • Degas Solutions: Ensure all solutions, especially the cleavage cocktail, are thoroughly degassed to minimize dissolved oxygen.

    • Minimize Cleavage Time: Reduce the duration of the peptide's exposure to the acidic cleavage cocktail to the minimum time required for complete deprotection.[2]

    • Add Antioxidant Scavengers: Include scavengers with antioxidant properties, such as dithiothreitol (DTT), in the cleavage mixture.[8]

Problem: My peptide shows byproducts with a mass increase corresponding to alkylation.

  • Possible Cause: Electrophilic attack on the indole ring by carbocations generated during TFA cleavage from protecting groups or the resin linker.[5][7][12]

  • Solution:

    • Indole Protection: The most effective prevention is the use of an indole nitrogen protecting group like Boc for Fmoc-SPPS.[1][5][6][8] The combination of Fmoc-Trp(Boc)-OH and Fmoc-Arg(Pbf)-OH has been shown to nearly eliminate sulfonyl modification of tryptophan.[1]

    • Effective Scavenging: Utilize a robust scavenger cocktail in your TFA cleavage mixture. A common and effective mixture is Reagent K (TFA/thioanisole/water/phenol/EDT).

    • Choice of Arginine Protecting Group: When synthesizing peptides with both tryptophan and arginine, the choice of the arginine side-chain protecting group is critical. The Pbf group is generally less prone to causing tryptophan alkylation compared to the Pmc group.[1]

Quantitative Data Summary

The following table summarizes the reported effectiveness of different strategies in preventing tryptophan side reactions.

StrategySide Reaction AddressedReported OutcomeReference
Fmoc-Trp(Boc)-OH AlkylationExcellent prevention of indole alkylation. Reported deprotection yields up to 90%.[5]
Boc-Trp(For)-OH Alkylation & OxidationEffective in preventing migration of sulfonyl protecting groups. Deprotection yields up to 95% with DMEDA.[5][8]
Arg(Pbf) vs. Arg(Pmc) Alkylation of Trp3-hour TFA cleavage resulted in 69% desired peptide with Arg(Pbf) vs. 46% with Arg(Pmc).[1]
Nin-Formylation OxidationProvides efficient protection against oxidative degradation during iodination of tyrosine residues.[11]

Key Experimental Protocols

Protocol 1: Standard TFA Cleavage with a Scavenger Cocktail for Tryptophan-Containing Peptides

This protocol is suitable for the cleavage of peptides containing tryptophan from the solid support and removal of most acid-labile protecting groups.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the peptidyl-resin thoroughly with DCM and dry under vacuum.

  • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, 2.5% water.

  • Add the cleavage cocktail to the peptidyl-resin (typically 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.

  • Concentrate the combined filtrate under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

Visualizations

Indole_Side_Reactions cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage TFA Cleavage cluster_side_reactions Indole Side Reactions cluster_prevention Prevention Strategies Peptide_Chain Growing Peptide Chain (with Trp) TFA Trifluoroacetic Acid (TFA) Peptide_Chain->TFA Deprotection & Cleavage Alkylated_Trp Alkylated Tryptophan (Byproduct) Peptide_Chain->Alkylated_Trp Oxidized_Trp Oxidized Tryptophan (Byproduct) Peptide_Chain->Oxidized_Trp Carbocations Reactive Carbocations (from PGs, Linker) TFA->Carbocations Oxidants Oxidizing Species (e.g., air) TFA->Oxidants Carbocations->Alkylated_Trp Oxidants->Oxidized_Trp Protecting_Groups Indole Protecting Groups (e.g., Boc, For) Protecting_Groups->Peptide_Chain Shields Indole Scavengers Scavengers (e.g., TIS, EDT) Scavengers->Carbocations Traps Scavengers->Oxidants Neutralizes Troubleshooting_Workflow Start Side Reaction Observed (e.g., Mass Spec Anomaly) Identify_Reaction Identify Side Reaction Type Start->Identify_Reaction Oxidation Oxidation (+16 Da, etc.) Identify_Reaction->Oxidation Oxidative Mass Shift Alkylation Alkylation (e.g., +57 Da for t-butyl) Identify_Reaction->Alkylation Alkyl Group Mass Shift Troubleshoot_Oxidation Troubleshoot Oxidation Oxidation->Troubleshoot_Oxidation Troubleshoot_Alkylation Troubleshoot Alkylation Alkylation->Troubleshoot_Alkylation Solution_Oxidation Implement Solutions: - Use Indole Protection (For/Boc) - Degas Cleavage Cocktail - Minimize Cleavage Time - Add Antioxidant Scavengers Troubleshoot_Oxidation->Solution_Oxidation Solution_Alkylation Implement Solutions: - Use Indole Protection (Boc) - Optimize Scavenger Cocktail - Use Arg(Pbf) instead of Arg(Pmc) Troubleshoot_Alkylation->Solution_Alkylation Verify Verify Purity of New Synthesis (HPLC, Mass Spec) Solution_Oxidation->Verify Solution_Alkylation->Verify

References

How to improve coupling efficiency for N-methylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving N-methylated amino acids so challenging?

A1: The primary challenge arises from steric hindrance. The methyl group on the amide nitrogen physically obstructs the incoming activated amino acid, significantly slowing down the coupling reaction compared to non-methylated amino acids.[1][2][3] This issue is especially pronounced when coupling one N-methylated amino acid onto another N-methylated residue.[1][3] The reduced nucleophilicity of the N-methylated amine necessitates more potent coupling reagents and optimized reaction conditions to achieve complete incorporation.[3]

Q2: My standard coupling reagents like HBTU and HCTU are resulting in low yields. What should I use instead?

A2: Standard uronium-based coupling reagents such as HBTU and HCTU are often not effective enough to overcome the steric hindrance of N-methylated amino acids.[3][4] It is recommended to use more potent phosphonium-based reagents or specialized uronium/aminium reagents. The choice of coupling reagent is a critical factor for successful synthesis.[1][3]

Q3: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?

A3: Standard monitoring methods like the ninhydrin (Kaiser) test are not reliable for N-methylated amino acids because they do not react with the secondary amine to produce the characteristic color change. The bromophenol blue test is a recommended alternative for monitoring these reactions.[1][4] A yellow color indicates a complete coupling, while a blue or green color suggests an incomplete reaction, necessitating a recoupling step.[4]

Q4: What are common side reactions during the synthesis of N-methylated peptides, and how can they be minimized?

A4: Common side reactions include:

  • Incomplete coupling: This leads to deletion sequences in the final peptide. To minimize this, use more potent coupling reagents and consider performing a second "recoupling" step.[1][3]

  • Epimerization: The basic conditions required for coupling can lead to the racemization of the activated amino acid.[1] Using additives like 1-hydroxy-7-azabenzotriazole (HOAt) can help suppress this side reaction.[1]

  • Diketopiperazine formation: This is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly with N-alkylated peptides. Using a 2-chlorotrityl chloride resin can help minimize this issue.[3]

Q5: Which solvents are best for coupling N-methylated amino acids?

A5: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most commonly used solvents for solid-phase peptide synthesis, including couplings with N-methylated amino acids.[5] NMP is often preferred as it is more polar and can improve coupling yields by efficiently solvating the resin and peptide chain.[5] It is crucial to ensure the resin is well-swollen to allow for efficient reaction kinetics.[5]

Troubleshooting Guide

Issue: Low Coupling Efficiency or Incomplete Reactions

Possible Cause Recommended Solution
Ineffective Coupling Reagent Switch to a more potent coupling reagent such as HATU, PyAOP, or PyBroP.[3][4]
Steric Hindrance Perform a double or even triple coupling to drive the reaction to completion.[3]
Suboptimal Reaction Conditions Increase the reaction time to 1-2 hours or longer.[1] For particularly difficult couplings, consider using microwave irradiation to accelerate the reaction.[1]
Poor Resin Swelling Ensure the resin is fully swollen in a suitable solvent like DMF or NMP for at least 30 minutes before coupling.[1]

Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentReagent TypeKey Advantages
HATU Uronium/AminiumHighly efficient, reacts faster with less epimerization compared to HBTU.[4][6]
HCTU Uronium/AminiumGenerally less effective than HATU for N-methylated couplings.[4]
PyAOP PhosphoniumHighly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6]
PyBOP PhosphoniumGood results, especially when used with additives like HOAt to minimize racemization.[7]
PyBroP PhosphoniumA more reactive coupling reagent, particularly useful for sterically demanding couplings.[1][4]
COMU UroniumCoupling efficiencies comparable to HATU, with improved safety and solubility profiles.[7]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling on Solid Phase

This protocol is a robust method for coupling Fmoc-protected amino acids onto an N-methylated amine on a solid support.[1]

  • Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.[1]

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of HATU in DMF or NMP.[1]

    • Add 8 equivalents of Diisopropylethylamine (DIEA) to the solution.[1]

    • Allow the mixture to pre-activate at room temperature for 5 minutes.[1]

  • Coupling Reaction:

    • Drain the solvent from the swelled resin.

    • Add the pre-activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 1 to 2 hours.[1]

  • Monitoring and Completion:

    • Take a small sample of resin beads and wash them with DMF and then Methanol.

    • Perform the bromophenol blue test to check for completion.

  • Post-Coupling Wash:

    • If the reaction is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and Methanol (3 times) to remove excess reagents and byproducts.[1]

    • If the reaction is incomplete, a second coupling may be performed by repeating steps 3-5.[1]

Protocol 2: PyBroP-Mediated Coupling for Hindered Residues

PyBroP is a highly efficient phosphonium salt reagent, particularly useful for sterically demanding couplings.[1]

  • Resin Preparation: Swell the resin in DMF or NMP and drain the solvent.

  • Reagent Addition:

    • Add a solution of the Fmoc-amino acid (2 equivalents) in DCM or DMF to the resin.

    • Add PyBroP (2 equivalents) to the mixture.[1]

    • Cool the reaction vessel to 0°C in an ice bath.[1]

  • Coupling Reaction:

    • Add DIEA (6 equivalents) and mix the suspension at 0°C for 1 minute.[1]

    • Allow the reaction to proceed for 1 hour at room temperature.[1]

  • Post-Coupling Wash and Monitoring:

    • Filter the resin and wash thoroughly with DCM.[4]

    • Perform the bromophenol blue test to confirm reaction completion. If necessary, repeat the coupling step.

Protocol 3: Microwave-Assisted Coupling for Difficult Sequences

Microwave irradiation can significantly reduce reaction times for challenging couplings, such as acylating an N-methylated N-terminus.[1]

  • Resin Preparation: Swell the resin in NMP and drain the solvent.[1]

  • Reagent Addition:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (5 equivalents) and HCTU (5 equivalents) in NMP.

    • Add DIEA (10 equivalents) and briefly mix.[1]

  • Microwave-Assisted Coupling:

    • Add the activated amino acid solution to the resin.

    • Place the reaction vessel in a microwave peptide synthesizer.

    • Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[1]

  • Post-Coupling Wash and Monitoring:

    • Drain the reaction solution and wash the resin extensively with NMP or DMF.[1]

    • Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.[1]

Visualizations

Steric_Hindrance cluster_0 Standard Coupling cluster_1 N-Methylated Coupling Amino_Acid_1 Activated Amino Acid Peptide_Chain_1 Peptide Chain (Primary Amine) Amino_Acid_1->Peptide_Chain_1 Easy Approach Amino_Acid_2 Activated Amino Acid Peptide_Chain_2 Peptide Chain (N-Methyl Amine) Amino_Acid_2->Peptide_Chain_2 Hindered Approach Methyl_Group CH3

Caption: Steric hindrance in N-methylated amino acid coupling.

Coupling_Workflow start Start: Swell Resin preactivation Pre-activate Amino Acid (Coupling Reagent + Base) start->preactivation coupling Add Activated AA to Resin Couple for 1-2 hours preactivation->coupling monitoring Monitoring (Bromophenol Blue Test) coupling->monitoring wash Wash Resin (DMF, DCM, MeOH) monitoring->wash Complete (Yellow) recouple Recouple monitoring->recouple Incomplete (Blue/Green) end Proceed to Deprotection wash->end recouple->coupling

Caption: General workflow for solid-phase coupling of N-methylated amino acids.

References

Technical Support Center: Fmoc Deprotection of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for incomplete Nα-Fmoc deprotection, particularly when working with sterically hindered amino acids during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection?

A1: Incomplete Fmoc deprotection, the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group, can be attributed to several factors[1]:

  • Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically obstruct the approach of the deprotection reagent (e.g., piperidine)[2][3].

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, which can make the Fmoc group inaccessible[2][3][4]. This is common in sequences with repeating hydrophobic residues[3].

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the growing peptide chains[1][2][5].

  • Suboptimal Reagents or Protocols: Degraded deprotection reagents, or insufficient reaction times and concentrations can lead to incomplete removal[1].

Q2: Which amino acids are considered "sterically hindered" and prone to incomplete Fmoc removal?

A2: Sterically hindered amino acids are those with bulky side chains that can impede the approach of reagents. Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr)[5].

  • Other bulky amino acids: Amino acids like Aib (α-aminoisobutyric acid) are also known to be challenging.

  • Amino acids with bulky side-chain protecting groups close to the backbone can also contribute to steric hindrance[2][5].

Q3: How can I detect incomplete Fmoc deprotection?

A3: Several methods can be employed to monitor the completeness of the deprotection step:

  • UV-Vis Spectrophotometry: This method involves monitoring the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance at approximately 301 nm[2][5]. Automated synthesizers often use this method to extend deprotection times automatically if the reaction is slow[3].

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines on the resin after deprotection. A dark blue or purple color indicates a positive result (successful deprotection), while a yellow or colorless result indicates a negative result (incomplete deprotection)[1][6]. Note that this test does not work for N-terminal proline, which gives a reddish-brown color[1].

  • Mass Spectrometry (MS): Analyzing a small cleaved portion of the peptide-resin can confirm the presence of deletion sequences resulting from incomplete deprotection.

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection, follow this systematic troubleshooting workflow.

G cluster_0 Troubleshooting Workflow start Incomplete Deprotection Suspected confirm Confirm with Kaiser Test or UV Monitoring start->confirm initial_checks Initial Checks: - Verify reagent quality (e.g., fresh 20% piperidine/DMF) - Ensure adequate resin swelling confirm->initial_checks modify_protocol Modify Deprotection Protocol initial_checks->modify_protocol extend_time Extend Deprotection Time (e.g., 2 x 15-30 min) modify_protocol->extend_time Simple approach stronger_base Use Stronger Base (e.g., 2% DBU / 2% Piperidine in DMF) modify_protocol->stronger_base For very difficult sequences change_solvent Change Solvent (e.g., NMP instead of DMF) modify_protocol->change_solvent If aggregation is suspected pseudoproline Advanced Strategy: Incorporate Pseudoproline Dipeptides modify_protocol->pseudoproline For aggregation-prone sequences reconfirm Re-confirm Deprotection extend_time->reconfirm stronger_base->reconfirm change_solvent->reconfirm pseudoproline->reconfirm reconfirm->modify_protocol Unsuccessful proceed Proceed to Coupling reconfirm->proceed Successful

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Quantitative Data Summary: Deprotection Cocktails

The following table summarizes various recommended deprotection cocktails and their typical conditions.

Deprotection CocktailCompositionTypical Reaction TimeUse Case & Considerations
Standard Piperidine 20% (v/v) piperidine in DMF2 x 5-10 minRoutine synthesis for most amino acids.[2]
Extended Piperidine 20% (v/v) piperidine in DMF2 x 15-30 minFor slightly difficult or slow deprotections.[3][5]
DBU/Piperidine 2% (v/v) DBU and 2% (v/v) piperidine in DMF2 x 5-10 minHighly effective for sterically hindered residues. Caution: DBU can promote aspartimide formation in sequences containing aspartic acid.[2][7][8]
DBU/Piperazine 2% (v/v) DBU and 5% (w/v) piperazine in NMP2 x 5 minAn alternative to piperidine that can reduce diketopiperazine formation.[1][9]
Alternative Solvent 20% (v/v) piperidine in NMP2 x 5-10 minN-Methyl-2-pyrrolidone (NMP) can improve solvation and disrupt peptide aggregation.[2]
Alternative Bases 20% (v/v) 4-methylpiperidine (4MP) or 10% (w/v) piperazine in DMF/ethanolVariableCan be used as alternatives to piperidine with similar efficiency.[10][11]

Detailed Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2][5]

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 2 minutes.[2]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 5-10 minutes.[2]

  • Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.[2]

Protocol 2: Strong Base (DBU) Fmoc Deprotection

This protocol is recommended for particularly difficult sequences where standard methods fail.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[2][7]

  • Reaction: Add the deprotection cocktail to the resin and agitate for 5-10 minutes.[2]

  • Drain and Repeat (Optional): Drain the solution. If necessary, repeat the treatment for another 5-10 minutes.[2]

  • Washing: Drain the final solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of DBU and piperidine.[5]

Protocol 3: UV Monitoring of Fmoc Deprotection

This protocol allows for the quantitative monitoring of the Fmoc removal process.

  • Collect Filtrate: During the second deprotection step, collect the filtrate that is drained from the reaction vessel.[1][2]

  • Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol or DMF).

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at ~301 nm.[1][5]

  • Calculate Removal: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the piperidine-dibenzofulvene adduct is approximately 7800 M⁻¹cm⁻¹.[2]

Protocol 4: Kaiser (Ninhydrin) Test
  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]

  • Add Reagents: Add 2-3 drops of each reagent to the test tube.[1]

  • Heat: Heat the test tube at 100-120°C for 3-5 minutes.[1][6]

  • Observe Color:

    • Dark Blue/Purple Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).

    • Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection).[1][6]

Advanced Strategy: Pseudoproline Dipeptides

For sequences prone to aggregation, the introduction of pseudoproline dipeptides can be a highly effective strategy. These dipeptides are derived from Ser, Thr, or Cys and act as "kink-inducers," disrupting the formation of secondary structures like β-sheets that cause synthetic difficulties.[12][13]

G cluster_0 Pseudoproline Dipeptide Strategy start Difficult, Aggregation-Prone Sequence Identified select_dipeptide Select appropriate Pseudoproline Dipeptide (e.g., Fmoc-Gly-Ser(ψMe,Mepro)-OH) start->select_dipeptide substitute Substitute the corresponding dipeptide in the sequence during synthesis select_dipeptide->substitute couple Couple using standard SPPS methods (e.g., HBTU, DIC/HOBt) substitute->couple disrupt Pseudoproline disrupts β-sheet formation, improving solvation and reagent access couple->disrupt cleavage Final Cleavage (e.g., with TFA) disrupt->cleavage regenerate Oxazolidine/Thiazolidine ring is opened, regenerating the native Ser/Thr/Cys residue cleavage->regenerate result Improved Yield and Purity of Crude Peptide regenerate->result

Caption: Workflow for using pseudoproline dipeptides to mitigate aggregation.

Key considerations for using pseudoproline dipeptides:

  • Positioning: To maximize their effect, space pseudoprolines 5-6 residues apart.[12]

  • Compatibility: They are compatible with standard automated peptide synthesizers and coupling reagents.[12]

  • Benefits: Their incorporation often leads to purer crude products, simplifying HPLC purification and increasing overall yield.[12][13]

References

Minimizing racemization of Fmoc-Trp(Me)-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing racemization of Fmoc-Trp(Me)-OH during the activation step of Solid-Phase Peptide Synthesis (SPPS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their peptide synthesis and ensure the chiral purity of their products.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound?

A1: Racemization is the conversion of the desired L-enantiomer of this compound into its D-enantiomer during the peptide synthesis process. This loss of stereochemical integrity occurs primarily during the carboxyl group activation step, which is necessary for peptide bond formation. The resulting D-isomer can significantly impact the final peptide's structure, biological activity, and immunogenicity.[1]

Q2: Why is this compound particularly susceptible to racemization?

A2: N-methylated amino acids like this compound are known to be challenging in SPPS. The N-methyl group introduces significant steric hindrance, which can slow down the coupling reaction.[2] This prolonged reaction time for the activated amino acid increases the opportunity for racemization to occur.

Q3: Which factors primarily contribute to the racemization of this compound during activation?

A3: Several factors can increase the risk of racemization:

  • Choice of Coupling Reagent: The type of activating agent used plays a crucial role.

  • Activation Time: Longer pre-activation times can lead to higher levels of racemization.[1]

  • Temperature: Elevated temperatures, while often used to speed up difficult couplings, can also accelerate racemization.[3][4]

  • Base: The type and concentration of the base used during coupling can influence the rate of epimerization.[5]

  • Solvent: The choice of solvent can affect reaction kinetics and, consequently, the extent of racemization.

Troubleshooting Guide

Problem: High levels of D-Trp(Me) detected in the final peptide.

This is a common issue when incorporating sterically hindered N-methylated amino acids. The following steps provide a systematic approach to troubleshoot and minimize racemization.

Potential Cause Recommended Action Rationale
Prolonged Activation Time Minimize or eliminate pre-activation time. Opt for in situ activation where the coupling reagent is added to the resin immediately after the amino acid.[6]The activated amino acid is most susceptible to racemization. Reducing its lifetime in the activated state before coupling minimizes the formation of the D-isomer.[1]
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization. For N-methylated amino acids, phosphonium reagents like PyAOP or uronium/aminium reagents such as HATU and HBTU are often recommended.[2][7] The use of additives like HOAt or Oxyma Pure with carbodiimides (e.g., DIC) is also highly effective at suppressing racemization.[1][8][9]Additives like HOAt and Oxyma form active esters that are more stable and less prone to racemization than the intermediates formed by carbodiimides alone.[7][8]
Elevated Coupling Temperature Perform the coupling at a lower temperature, for instance, at 0°C or room temperature if possible.[1] If using microwave synthesis, consider reducing the temperature.[3][4]Lower temperatures slow the rate of racemization more significantly than they slow the rate of the desired coupling reaction.[1]
Excessive or Strong Base Use a hindered or weaker base, such as collidine or N-methylmorpholine (NMM), instead of stronger bases like DIPEA.[5] Use the minimum amount of base necessary to facilitate the reaction.Strong bases can promote the formation of the oxazolone intermediate, which is a key pathway for racemization.[9]
"Difficult" Coupling Sequence If the racemization is sequence-dependent due to steric hindrance, consider a double coupling approach with fresh reagents rather than extending the time of a single coupling.[2]A second, fresh coupling can drive the reaction to completion without prolonging the exposure of the activated amino acid to conditions that favor racemization.

Quantitative Data Summary

Amino AcidCoupling ReagentBase% D-Isomer (Epimerization)Reference Context
Fmoc-Ser(Me)-OHHATUDIPEA28%Coupling onto an N-methylated isoleucine, highlighting the challenge of N-methyl to N-methyl coupling.[9]
Fmoc-Ser(Me)-OHDIC/HOAtNoneNot ObservedSame coupling as above, demonstrating the effectiveness of non-basic conditions with carbodiimide/additive methods.[9]
Fmoc-Cys(Trt)-OHTBTUDIPEAHighDIPEA can induce significant racemization with certain amino acids and uronium reagents.[5]
Fmoc-Cys(Trt)-OHTBTUCollidineLowThe use of a more hindered base like collidine can significantly reduce racemization.[5]
Glyco-amino acidsHATUNMM>3%Demonstrates that even with optimized reagents, some structures are highly prone to epimerization.[10]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma Pure

This protocol describes an in situ activation method designed to minimize racemization for manual solid-phase peptide synthesis.

Materials:

  • Fmoc-protected resin with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • Oxyma Pure (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine (6 equivalents)

  • DMF (synthesis grade)

  • DCM (synthesis grade)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate reaction vessel, dissolve this compound and Oxyma Pure in a minimal amount of DMF.

  • Drain the DMF from the swollen resin.

  • Immediately add the this compound/Oxyma solution to the resin.

  • Add the DIC to the resin slurry, followed by the base (DIPEA or Collidine).

  • Agitate the mixture via shaking or nitrogen bubbling for 2-4 hours at room temperature. For sterically hindered couplings, a longer time or a double coupling may be necessary.[11]

  • Monitor the reaction completion using a qualitative method like the Kaiser test.[11][12]

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[12]

Protocol 2: Analysis of Trp(Me) Racemization by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric purity of the synthesized peptide after acid hydrolysis.

1. Peptide Hydrolysis: a. Place a small sample of the dried peptide-resin into a hydrolysis tube. b. Add 6N HCl. c. Degas the tube and seal it under vacuum. d. Heat at 110°C for 24 hours. e. After cooling, open the tube, evaporate the HCl, and dissolve the amino acid hydrolysate in a suitable aqueous buffer (e.g., 20 mM ammonium acetate, pH 6).[1]

2. Chiral HPLC Analysis: a. Column: Utilize a chiral stationary phase column suitable for amino acid enantiomer separation (e.g., a teicoplanin-based column).[1] b. Mobile Phase: An isocratic mobile phase, such as methanol/water (e.g., 90%/10% v/v), is often effective. Optimization may be required.[1] c. Flow Rate: Set a typical analytical flow rate, for example, 0.5 - 1.0 mL/min. d. Detection: Use a UV detector set to 280 nm, the absorbance maximum for tryptophan.[1] e. Quantification: Inject the dissolved hydrolysate. Integrate the peak areas for the L-Trp(Me) and D-Trp(Me) enantiomers. The percentage of racemization is calculated as: % D-Isomer = [Area(D-Trp(Me)) / (Area(L-Trp(Me)) + Area(D-Trp(Me)))] * 100.[1]

Visualizations

experimental_workflow start Start: High D-Trp(Me) Detected check_reagent Analyze Coupling Reagent & Additive start->check_reagent change_reagent Switch to HATU, PyAOP or DIC/Oxyma check_reagent->change_reagent Suboptimal? check_conditions Review Activation Conditions check_reagent->check_conditions Optimal? change_reagent->check_conditions in_situ Use In Situ Activation (No Pre-activation) check_conditions->in_situ Long Pre-activation? lower_temp Lower Coupling Temperature (e.g., 0°C) check_conditions->lower_temp High Temp? check_base Evaluate Base check_conditions->check_base Optimized? in_situ->lower_temp lower_temp->check_base change_base Switch to Weaker/ Hindered Base (Collidine) check_base->change_base Strong Base (e.g., DIPEA)? re_evaluate Re-analyze Peptide for Racemization check_base->re_evaluate Optimal? change_base->re_evaluate end_ok Success: Racemization Minimized re_evaluate->end_ok Low D-Isomer end_not_ok Further Optimization (e.g., Double Coupling) re_evaluate->end_not_ok High D-Isomer

Caption: Troubleshooting workflow for minimizing this compound racemization.

activation_pathway cluster_desired Desired Coupling Pathway cluster_racemization Racemization Pathway amino_acid This compound coupling_reagent + Coupling Reagent (e.g., DIC) activated_ester Activated Intermediate (O-acylisourea ester) amino_acid->activated_ester peptide_bond Peptide Bond Formation (L-Trp(Me) incorporated) activated_ester->peptide_bond Fast oxazolone Symmetric Oxazolone Intermediate activated_ester->oxazolone Slow peptide_resin + Peptide-Resin (R-NH2) base_catalysis Base Catalysis (e.g., DIPEA) d_isomer D-Trp(Me) Formation oxazolone->d_isomer

Caption: Chemical pathways for activation and potential racemization.

References

Technical Support Center: Strategies for Trp(Me)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate and troubleshoot aggregation issues commonly encountered with peptide sequences containing the hydrophobic, modified amino acid N-methyl-tryptophan (Trp(Me)).

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing Trp(Me) prone to aggregation?

Peptides containing Trp(Me) are particularly susceptible to aggregation due to several factors. The N-methylation of the tryptophan indole nitrogen increases the hydrophobicity of the residue compared to standard tryptophan. Hydrophobic side chains in peptides tend to bury themselves away from the aqueous environment, which can lead to intermolecular association and aggregation[1]. Furthermore, the bulky, aromatic nature of the Trp(Me) side chain can promote π-π stacking interactions between peptide chains, further stabilizing aggregates[2][3]. This self-association is a primary driver of poor solubility and the formation of both amorphous aggregates and structured fibrils[4].

Q2: What are the common signs of peptide aggregation?

Early indicators of peptide aggregation can manifest during synthesis, purification, and formulation[5]. Key signs include:

  • Poor Solubility: Difficulty dissolving the lyophilized peptide powder in aqueous buffers is the most common sign.

  • Precipitation: The peptide may dissolve initially but then precipitate out of solution over time, upon temperature changes, or after freeze-thaw cycles[6].

  • Visible Particulates: Formation of a cloudy or hazy solution, or visible particles.

  • Gel Formation: In cases of severe aggregation, the solution may become viscous or form a gel.

  • Synthesis & Purification Issues: During solid-phase peptide synthesis (SPPS), signs can include resin shrinking or poor swelling[7]. During purification, aggregation can lead to peak tailing or poor recovery in reversed-phase HPLC (RP-HPLC)[8].

Q3: Can aggregation of my Trp(Me) peptide be reversed?

Reversing aggregation can be challenging and depends on the nature of the aggregates. For loosely-formed, non-covalent aggregates, a "rescue" protocol involving stepwise solubilization may be effective. This often involves dissolving the peptide in a strong organic solvent and gradually introducing the aqueous buffer. Sonication can also help break up smaller aggregates[5]. However, for highly structured, irreversible aggregates like amyloid fibrils, reversal is often not feasible without harsh denaturing conditions that may compromise the peptide's integrity. Prevention is therefore the most effective strategy.

Troubleshooting Guide: Tackling Aggregation Head-On

Problem: My lyophilized Trp(Me)-containing peptide will not dissolve in my aqueous buffer.

This is a classic solubility issue driven by the peptide's hydrophobicity. A systematic approach to solubilization is required.

  • Solution 1: Stepwise Solubilization Protocol.

    • Attempt to dissolve the peptide in a small amount of a polar, organic solvent in which it is soluble. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or trifluoroethanol (TFE)[9].

    • Once fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution dropwise while vortexing.

    • Caution: The final concentration of the organic co-solvent should be kept as low as possible to avoid interfering with downstream biological assays.

  • Solution 2: pH Adjustment. The net charge of a peptide significantly influences its solubility and aggregation propensity[4][10][11].

    • If the peptide has a net charge at neutral pH, try dissolving it in a buffer with a pH further away from its isoelectric point (pI). For acidic peptides (pI < 7), use a basic buffer (pH > 8). For basic peptides (pI > 7), use an acidic buffer (pH < 6).

    • This increases the net charge on the peptide, leading to greater electrostatic repulsion between molecules, which can overcome the hydrophobic forces driving aggregation[4].

  • Solution 3: Use of Chaotropic Agents. If the above methods fail, chaotropic agents can be used to disrupt the hydrogen-bonding network of water, which can help solubilize hydrophobic peptides.

    • Try dissolving the peptide in a buffer containing urea (6-8 M) or guanidinium hydrochloride (GdnHCl, 6 M).

    • Note: These are denaturing agents and must be removed by dialysis or buffer exchange before any activity-based experiments.

Problem: My Trp(Me) peptide precipitates out of solution during storage or after a freeze-thaw cycle.

This indicates that the formulation is not stable. The solution is likely supersaturated or conditions are promoting aggregation over time.

  • Solution 1: Formulation Optimization with Excipients. Excipients are additives used to improve the stability and solubility of therapeutic agents[12][13]. Screening different excipients is a critical step.

    • Sugars/Polyols: Sugars like sucrose or trehalose can stabilize peptides.

    • Amino Acids: Arginine is well-known for its ability to suppress aggregation[12].

    • Surfactants: Non-ionic surfactants like Polysorbate 20/80 or Pluronic® F68 can prevent aggregation by shielding hydrophobic regions[1][13].

    • Polymers: Polyvinylpyrrolidone (PVP) can act as a physical barrier between peptide molecules[1].

  • Solution 2: Control Ionic Strength. Salts can either stabilize or destabilize a peptide formulation. The effect is sequence-dependent. Systematically screen the effect of salt (e.g., NaCl) concentration on your peptide's stability[4].

  • Solution 3: Optimize Post-Purification Handling. Aggregation can be introduced during the final steps of peptide preparation.

    • When pooling HPLC fractions for lyophilization, ensure the final concentration of acetonitrile is sufficient (e.g., 10-20%) to keep the peptide soluble before freezing[5].

    • Flash-freezing the peptide solution in liquid nitrogen before lyophilization can minimize the time spent at intermediate temperatures where aggregation might accelerate.

Quantitative Data on Anti-Aggregation Strategies

While data specific to Trp(Me) is limited, the following table summarizes quantitative findings from studies on other aggregating peptides, providing a starting point for experimental design.

StrategyPeptide SystemKey FindingReference
Inhibitor Molecule Alzheimer's Aβ PeptideHexadecyl-N-methylpiperidinium (HMP) bromide shows an IC50 of 10 μM for inhibiting aggregation at pH 5.8.[14]
Inhibitor Molecule α-SynucleinNaphthoquinone-Tryptophan (NQTrp) hybrids required a 20-molar excess to achieve ~80% inhibition of aggregation.[2]
Peptide Inhibitor Axin RGS L106RTryptophan-enriched peptide (W/T-αBcrystallin_8–22) suppressed aggregation at a 1:4 (protein:peptide) molar ratio.[15]
Excipient Human Serum Albumin (HSA)Polyoxyethylene sorbitan decreased the solvent-accessible surface area of aggregation-prone regions by 40.1%.[16][17]
Formulation Hydrophobic drug PP2A formulation of self-assembling peptide EAK16-I, methionine, and 2% ethanol enabled intravenous administration.[18]

Key Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol provides a structured approach to finding a suitable solvent system for a hydrophobic peptide.

  • Initial Screening: Weigh out 1 mg of lyophilized peptide into several microfuge tubes.

  • Test solubility by adding 100 µL of the following solvents and observing dissolution after vortexing and brief sonication:

    • Deionized Water

    • PBS, pH 7.4

    • 10% Acetic Acid

    • Ammonium Bicarbonate (50 mM, pH ~7.8)

    • Acetonitrile (ACN)

    • Dimethyl Sulfoxide (DMSO)

  • Co-Solvent Titration: If the peptide dissolves only in an organic solvent like DMSO or ACN, proceed to titration.

  • Dissolve 1 mg of peptide in the minimum required volume of the organic solvent (e.g., 20 µL DMSO).

  • Slowly add the desired aqueous buffer (e.g., PBS) in small aliquots (e.g., 10 µL at a time), vortexing between additions.

  • Observe for any signs of precipitation. The highest concentration of aqueous buffer before precipitation occurs defines the limit of solubility for that co-solvent system.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

This is a standard fluorescence-based assay to monitor the formation of amyloid-like fibrillar aggregates in real-time.

  • Reagent Preparation:

    • Prepare a 2 mM ThT stock solution in deionized water. Filter sterilize and store protected from light at 4°C.

    • Prepare the peptide stock solution by dissolving the peptide in an appropriate solvent (as determined in Protocol 1) at a high concentration (e.g., 1-2 mM).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, prepare the final reaction mixtures. For each well, add:

      • Assay Buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)

      • ThT to a final concentration of 20 µM.

      • Peptide to the desired final concentration (e.g., 50 µM).

      • If testing inhibitors or excipients, add them to the appropriate wells.

    • Include negative controls (buffer + ThT only).

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Incubate the plate at 37°C with intermittent shaking.

    • Monitor the fluorescence intensity over time (e.g., every 15-30 minutes for 24-48 hours).

  • Data Analysis:

    • Plot fluorescence intensity versus time. An increase in fluorescence indicates fibril formation. The resulting curve is often sigmoidal, from which lag time and aggregation rate can be determined[4].

Visual Workflows and Logic Diagrams

TroubleshootingWorkflow start Problem Observed: Peptide Aggregation dissolution Issue: Poor Initial Solubility start->dissolution storage Issue: Precipitation During Storage start->storage synthesis Issue: Aggregation During Synthesis start->synthesis sol_protocol Action: Systematic Solubilization (DMSO, ACN, TFE) dissolution->sol_protocol Try First ph_adjust Action: pH Adjustment (away from pI) sol_protocol->ph_adjust If Fails chaotropes Action: Use Chaotropes (Urea, GdnHCl) ph_adjust->chaotropes Last Resort end_node Outcome: Improved Peptide Stability chaotropes->end_node excipients Action: Screen Excipients (Arginine, Surfactants, Sugars) storage->excipients Formulation lyo Action: Optimize Lyophilization (add ACN before freezing) storage->lyo Process ionic_strength Action: Optimize Ionic Strength (e.g., NaCl concentration) excipients->ionic_strength Also Test ionic_strength->end_node lyo->end_node resin Action: Change Resin (e.g., PEG-based resin) synthesis->resin solvents Action: Use Disruptive Solvents (NMP, DMSO) synthesis->solvents resin->end_node solvents->end_node

Caption: Troubleshooting workflow for Trp(Me) peptide aggregation.

FormulationWorkflow start Goal: Develop Stable Peptide Formulation solubility 1. Determine Base Solubility (Protocol 1) start->solubility ph_screen 2. pH Screening (Test pH 4-9) solubility->ph_screen excipient_screen 3. Excipient Screening (Sugars, Amino Acids, Surfactants) ph_screen->excipient_screen At optimal pH stability_test 4. Stability Assessment (Incubate at 4°C and 37°C) excipient_screen->stability_test aggregation_assay 5. Quantify Aggregation (ThT Assay, DLS) stability_test->aggregation_assay Analyze samples final Optimal Formulation Identified aggregation_assay->final

References

Technical Support Center: Optimizing Cleavage of N-Methyl Tryptophan-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful cleavage of peptides containing N-methyl tryptophan.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing N-methyl tryptophan?

The primary challenge lies in the susceptibility of the electron-rich indole ring of tryptophan to modification during acidic cleavage, a step necessary for both cleaving the peptide from the resin and removing side-chain protecting groups.[1][2][3] Even with the nitrogen methylated, the indole ring remains reactive. Key issues include:

  • Alkylation: The indole ring can be alkylated by reactive cationic species, such as t-butyl cations, which are generated from protecting groups during trifluoroacetic acid (TFA) treatment.[1][3][4]

  • Reattachment to Resin: The cleaved peptide can reattach to the resin via the tryptophan side-chain, leading to significantly lower yields.[1][2][3]

  • Oxidation: The indole ring is prone to oxidation, which is generally irreversible by reduction.[1]

  • Sulfonation: If the peptide contains arginine protected by sulfonyl-based groups (like Pmc, Pbf, or Mtr), the tryptophan residue can be sulfonated upon their cleavage.[2][3]

Q2: How does N-methylation of the tryptophan affect the cleavage process?

While the fundamental susceptibility of the indole ring remains, N-methylation can influence the electronic properties of the ring, potentially altering its reactivity. The core strategies for protecting standard tryptophan residues during cleavage are directly applicable and highly recommended for N-methyl tryptophan.

Q3: What is the single most effective strategy to prevent side reactions with N-methyl tryptophan?

The most effective strategy is to use an acid-labile Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen of the N-methyl tryptophan residue during synthesis (i.e., Fmoc-N-Me-Trp(Boc)-OH).[2][3] This protection shields the indole ring from electrophilic attack during subsequent amino acid couplings and, critically, during the final TFA cleavage. The Boc group is cleanly removed along with other side-chain protecting groups in the final cleavage step, significantly reducing the risk of alkylation and sulfonation.[2][3]

Q4: Which scavengers are recommended for cleaving peptides with N-methyl tryptophan?

Scavengers are essential to quench the reactive carbocations generated during cleavage.[2] The choice of scavenger depends on the other amino acids in your peptide sequence.

  • Triisopropylsilane (TIPS) or Triethylsilane (TES): These are highly effective, non-odorous scavengers for quenching t-butyl cations and are strongly recommended when trityl (Trt) protecting groups are present.[2] A common cocktail is TFA/TIPS/Water (95:2.5:2.5).[2]

  • 1,2-Ethanedithiol (EDT): EDT is a very efficient scavenger but has a strong odor.[5] It is particularly useful for preventing the reattachment of C-terminal tryptophan residues to the resin.[2] However, prolonged exposure to EDT in TFA can lead to other tryptophan modifications.[2]

  • Thioanisole: This scavenger can accelerate the deprotection of Arg(Pmc) groups.[5] However, it should be avoided if your peptide contains tryptophan, as its cation adducts can alkylate the indole ring nitrogen.[4]

  • Phenol: Phenol is believed to offer some protection to both tyrosine and tryptophan residues.[2]

Q5: Can the choice of solid-phase resin affect the cleavage outcome?

Yes, the resin and its linker can influence the final purity. For instance, cleavage from Wang resin can sometimes lead to alkylation of the tryptophan's indole ring by the linker itself.[6] Additionally, the loading capacity of the resin can play a role; lower loading resins, such as TentaGel, have been observed to result in fewer side-products compared to higher loading resins like MBHA.[7]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Cleavage Yield Incomplete Cleavage: Reaction time may be too short, especially with sterically hindered residues or certain protecting groups like Arg(Mtr).Increase cleavage time to 4 hours and monitor progress.[8] For Arg(Mtr), cleavage can take up to 24 hours.[3]
Peptide Reattachment: The N-methyl tryptophan residue may have reattached to the resin linker cation.Add 1% EDT to the cleavage cocktail to prevent reattachment, especially for peptides with C-terminal Trp.[2]
Poor Purity / Multiple Peaks in HPLC Alkylation of N-Me-Trp: Reactive cations from protecting groups (e.g., t-butyl) are modifying the indole ring.Ensure an effective scavenger cocktail is used. A mixture of TFA/TIPS/Water (95:2.5:2.5) is a good starting point.[2] The best prevention is using Fmoc-N-Me-Trp(Boc)-OH during synthesis.[3]
Incomplete Deprotection: Side-chain protecting groups (especially on Arginine) are not fully removed.Extend cleavage time. For difficult-to-remove groups like Arg(Pmc), cleavage may require up to 3 hours.[5] Consider a stronger acid system if TFA is insufficient.
Oxidation of N-Me-Trp: The indole ring has been oxidized during cleavage or workup.Perform the cleavage under a nitrogen atmosphere and use degassed solvents. Ensure any ether used for precipitation is peroxide-free.
Unexpected Mass Adducts (+136 Da) Sulfonation of N-Me-Trp: This occurs when Arg(Pmc/Pbf/Mtr) is present, transferring a sulfonyl group to the indole ring.The most effective solution is to use Fmoc-N-Me-Trp(Boc)-OH for the synthesis, which eliminates this side reaction.[3]

Data on Cleavage Condition Optimization

The following table summarizes a comparative study on the cleavage of a peptoid containing tryptophan-like residues, demonstrating the impact of the cleavage cocktail on the purity of the crude product.

Cleavage CocktailComposition (v/v/v)Crude Purity (%)Reference
Condition A TFA : TIPS : H₂O (95:2.5:2.5)Lower Purity[7]
Condition B TFA : DCM : Anisole (49:49:2)Higher Purity[7]

TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane, DCM: Dichloromethane

This data suggests that for certain sequences, a less concentrated TFA cocktail can yield better results.[7]

Experimental Protocols

Protocol 1: General Purpose Cleavage with TFA/TIPS/Water

This protocol is effective for most sequences, especially when Fmoc-N-Me-Trp(Boc)-OH has been used in the synthesis.[2]

  • Preparation: Ensure the N-terminal Fmoc group has been removed from the peptide-resin. Wash the resin thoroughly with dichloromethane (DCM) and dry it under high vacuum for at least 4 hours.[2][4]

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5, v/v/v) . Use approximately 10 mL of the cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Stopper the flask and stir or agitate at room temperature for 1.5 to 2 hours.[5]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin twice with fresh TFA, combining the filtrates.[2]

    • Concentrate the combined filtrate to a volume of approximately 1-2 mL using a rotary evaporator (water bath < 40°C).[5]

  • Precipitation: Add the concentrated peptide solution dropwise to a 10-fold volume of cold, peroxide-free diethyl ether with stirring.

  • Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 2: Cleavage with TFA/DCM/Anisole

This protocol uses a milder TFA concentration and was shown to give higher purity for a peptoid sequence.[7]

  • Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of TFA/DCM/Anisole (49:49:2, v/v/v) .[7]

  • Cleavage Reaction: Add the cocktail to the resin and shake at room temperature for 30 minutes.[7]

  • Peptide Isolation and Precipitation: Follow steps 4-6 from Protocol 1. The DCM can be removed under a stream of nitrogen gas before precipitation.[7]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the cleavage of N-methyl tryptophan-containing peptides.

Cleavage_Troubleshooting start Start: Peptide Cleavage check_yield_purity Analyze Crude Product (HPLC/MS) start->check_yield_purity success Success: High Yield & Purity check_yield_purity->success Acceptable low_yield Problem: Low Yield check_yield_purity->low_yield Low Yield poor_purity Problem: Poor Purity check_yield_purity->poor_purity Poor Purity check_reattachment Suspicion: Peptide Reattachment? low_yield->check_reattachment check_alkylation Suspicion: Alkylation/Side Reactions? poor_purity->check_alkylation add_edt Solution: Add 1% EDT to Cleavage Cocktail check_reattachment->add_edt Yes (C-term Trp) increase_time Solution: Increase Cleavage Time (e.g., to 4 hours) check_reattachment->increase_time No use_trp_boc Best Practice: Use Fmoc-N-Me-Trp(Boc)-OH in Synthesis check_alkylation->use_trp_boc Yes check_deprotection Suspicion: Incomplete Deprotection? check_alkylation->check_deprotection No optimize_scavengers Solution: Optimize Scavenger Cocktail (e.g., TFA/TIPS/H2O) use_trp_boc->optimize_scavengers increase_time2 Solution: Increase Cleavage Time check_deprotection->increase_time2 Yes

Caption: Troubleshooting workflow for N-Me-Trp peptide cleavage.

References

Technical Support Center: Stability and Use of Indole-Protected Tryptophan in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-protected tryptophan derivatives, such as those with indole N-methylation or other protecting groups, in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of protecting the tryptophan indole side chain during SPPS?

The primary reason for protecting the tryptophan indole side chain is to prevent unwanted side reactions during peptide synthesis. The electron-rich indole ring is susceptible to oxidation and alkylation by cationic species that are generated during the cleavage of other side-chain protecting groups, particularly in the presence of strong acids like trifluoroacetic acid (TFA).

Q2: How stable are sulfonyl-based tryptophan protecting groups (like Mts) during standard Fmoc-SPPS cycles?

Sulfonyl-based protecting groups, such as mesitylene-2-sulfonyl (Mts), are designed to be stable throughout the Fmoc-SPPS cycles. They are generally stable to the basic conditions required for Fmoc-group removal (e.g., 20% piperidine in DMF) and the neutral to slightly basic conditions of amino acid coupling. This orthogonality allows for the selective deprotection of the α-amino group without premature cleavage of the side-chain protection.

Q3: Is Fmoc-Trp(Boc)-OH a better alternative to Fmoc-amino acids with sulfonyl-based protecting groups?

For preventing side reactions, Fmoc-Trp(Boc)-OH is generally considered a superior and more widely recommended choice in Fmoc SPPS. The Boc group provides excellent protection against both sulfonation and alkylation during cleavage. Upon TFA treatment, the Boc group is removed in a way that continues to shield the indole ring from modification. While derivatives with sulfonyl-based protection can be used, they require more stringent and carefully optimized cleavage conditions to avoid side products.

Troubleshooting Guides

Issue 1: Side-Product Formation During Final Cleavage

Symptom: HPLC and/or Mass Spectrometry analysis of the crude peptide shows unexpected peaks, often with mass additions corresponding to alkylation or sulfonation.

Possible Causes and Solutions:

  • Alkylation of Tryptophan: The indole ring of tryptophan is highly susceptible to alkylation by carbocations generated during the cleavage of other side-chain protecting groups (e.g., Boc from Lys, tBu from Ser/Thr/Tyr) and from the resin linker itself.

    • Solution: Employ a cleavage cocktail containing effective carbocation scavengers. Triisopropylsilane (TIS) is highly effective for this purpose. Including a small amount of water (2.5-5%) in the cleavage cocktail can also help quench carbocations.

  • Sulfonation of the Tryptophan Indole Ring: During TFA-mediated cleavage, a released sulfonyl protecting group (like Mts) can re-attach to the electron-rich indole nucleus of tryptophan. This is a common issue with sulfonyl-based protecting groups.

    • Solution: Use thiol-based scavengers in the cleavage cocktail to quench the reactive sulfonyl species. Ethanedithiol (EDT) is a commonly used and effective scavenger for this purpose. For peptides containing both Arg(Pbf/Pmc) and Trp, a more robust scavenger cocktail is recommended to suppress the transfer of the sulfonyl group.

  • Prolonged Cleavage Time: Extended exposure to the highly acidic cleavage cocktail can increase the incidence of side reactions.

    • Solution: Optimize the cleavage time to ensure complete deprotection of all protecting groups while minimizing the degradation of the peptide. Monitoring the cleavage progress by HPLC is recommended for complex peptides.

Issue 2: Incomplete Deprotection of Sulfonyl Protecting Groups

Symptom: The final peptide product retains the sulfonyl protecting group on the tryptophan residue.

Possible Cause and Solution:

  • Insufficient Cleavage Time: Sulfonyl-based protecting groups like Mts can be more difficult to cleave than Boc or tBu groups.

    • Solution: Increase the duration of the TFA cleavage step. It is advisable to perform a time-course study (e.g., 1, 2, 4, and 6 hours) and analyze the cleavage products by HPLC to determine the optimal cleavage time for your specific peptide.

Data Presentation

Table 1: Comparison of Tryptophan Indole Protecting Groups

Protecting GroupAdvantagesDisadvantagesRecommended Scavengers for Cleavage
Boc Excellent protection against alkylation and sulfonation. Generally leads to purer crude peptides.Higher cost compared to unprotected Fmoc-Trp-OH.TIS, Water
Sulfonyl-based (e.g., Mts) Provides robust protection during SPPS cycles.Prone to causing sulfonation of Trp during cleavage. May require longer cleavage times.EDT, Thioanisole
None Lower cost.Highly susceptible to side reactions during cleavage.Not recommended for peptides with other acid-labile side-chain protecting groups.

Table 2: Recommended Cleavage Cocktails for Peptides Containing Tryptophan

Reagent CocktailCompositionUse Case
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose for peptides with sensitive residues including Cys, Met, Trp, and Tyr.
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Recommended for Trp-containing peptides, especially when Arg(Pmc/Pbf) is present.
TFA / TIS / Water (95:2.5:2.5)Effective for most sequences when Fmoc-Trp(Boc) is used.

Experimental Protocols

Protocol 1: General Cleavage and Deprotection of a Peptide Containing Protected Tryptophan

This protocol is a general guideline and should be optimized for each specific peptide.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Scavengers: Triisopropylsilane (TIS), Ethanedithiol (EDT), Water (deionized)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Washing: Wash the resin with DCM to remove any residual DMF and then dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail from Table 2. A common starting point for a peptide containing Trp(Mts) would be Reagent K. For a peptide synthesized with Fmoc-Trp(Boc), a cocktail of TFA/TIS/Water (95:2.5:2.5) is often sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature. The reaction time typically ranges from 1 to 4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small volume of fresh cleavage cocktail or TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 1 hour.

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold

Technical Support Center: Purification of Hydrophobic N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges associated with the purification of hydrophobic and N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions to navigate common experimental hurdles.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of hydrophobic N-methylated peptides, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Problem 1: Poor Peak Shape (Tailing or Broadening)

Q1: My hydrophobic N-methylated peptide shows significant peak tailing and broadening during RP-HPLC purification. What are the likely causes and how can I resolve this?

A1: Poor peak shape is a common issue when purifying hydrophobic and N-methylated peptides. Several factors can contribute to this problem:

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, particularly with free silanol groups on silica-based columns, can cause tailing.[1]

  • Peptide Aggregation: Hydrophobic peptides have a strong tendency to aggregate, leading to broad and tailing peaks.[1][2] N-methylation can further increase hydrophobicity and aggregation potential.

  • Slow Isomer Conversion: N-methylated peptides can exist as cis/trans isomers of the amide bond. Slow interconversion between these conformers on the chromatographic timescale can lead to broadened or multiple peaks for a single pure compound.[3]

  • Insufficient Ion-Pairing: An inadequate concentration of the ion-pairing agent in the mobile phase can result in poor peak shape.[1]

Troubleshooting Steps:

  • Optimize the Mobile Phase Additive:

    • Trifluoroacetic Acid (TFA): TFA is a standard ion-pairing agent that effectively masks silanol interactions.[1] Using a concentration of 0.1% is common.[][5]

    • Alternative Ion-Pairing Reagents: If tailing persists, especially when using MS-compatible additives like formic acid (FA), consider switching to a stronger, more hydrophobic ion-pairing reagent like heptafluorobutyric acid (HFBA).[6][7][8] These reagents can improve retention and resolution.[6][7]

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity, increasing peptide solubility, and minimizing secondary interactions.[1]

  • Adjust the Gradient Slope: A shallower gradient provides more time for the peptide to interact with the stationary phase and can result in sharper peaks.[1]

  • Optimize Flow Rate: A lower flow rate can sometimes improve peak shape, but be mindful of longer run times.[1]

  • Passivate the HPLC System: Peptides can adsorb to metallic surfaces. Passivating the system with a strong acid can help minimize this.[1]

Problem 2: Low Recovery of the Peptide

Q2: I am experiencing low recovery of my hydrophobic N-methylated peptide after purification. What are the potential causes and solutions?

A2: Low recovery is a frequent challenge, often stemming from the peptide's poor solubility and high affinity for surfaces.

  • Poor Solubility: Hydrophobic peptides are often difficult to dissolve in standard HPLC mobile phases, leading to precipitation on the column or in the injection loop.[2][9][10]

  • Irreversible Adsorption: The peptide may irreversibly bind to the stationary phase or other components of the HPLC system.[10]

  • Aggregation: Aggregated peptides may precipitate on the column, leading to low recovery and potential column blockage.[2]

Troubleshooting Steps:

  • Optimize Sample Solubility:

    • Ensure the peptide is fully dissolved before injection. It may be necessary to use a stronger, more organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or isopropanol to dissolve the peptide before diluting it with the initial mobile phase.[1][][11]

  • Change Stationary Phase:

    • If using a C18 column, consider switching to a less hydrophobic stationary phase like C8 or C4, which may reduce strong, irreversible binding.[][10]

  • Increase Organic Modifier in Mobile Phase: For highly hydrophobic peptides, a higher initial concentration of the organic solvent (e.g., acetonitrile) in the gradient may be necessary to maintain solubility.

  • Alternative Purification Strategy: For extremely difficult cases, consider alternative purification methods that do not rely on HPLC, such as precipitation and washing with diethyl ether to remove scavengers.[2]

Problem 3: Multiple Peaks for a Purified Peptide

Q3: My HPLC analysis of a seemingly pure N-methylated peptide shows multiple peaks. Is my peptide impure?

A3: Not necessarily. The presence of multiple peaks for a pure N-methylated peptide is a known phenomenon.

  • Cis/Trans Isomerization: N-methylation introduces steric hindrance that can slow the rotation around the amide bond, leading to the presence of stable cis and trans isomers.[3] These conformers can have different retention times in RP-HPLC, resulting in multiple peaks for a single compound.[3]

Troubleshooting Steps:

  • Vary the Temperature: Increasing the column temperature can sometimes coalesce the peaks by accelerating the interconversion between isomers.

  • Confirm with Mass Spectrometry: Collect the different peaks and analyze them by mass spectrometry. If they all show the same mass, it is highly likely that they are conformers of the same peptide.

  • NMR Spectroscopy: For a definitive answer, 2D NMR techniques can be used to identify and characterize the different isomeric forms.

Frequently Asked Questions (FAQs)

Q4: How does N-methylation affect the hydrophobicity and purification of a peptide?

A4: N-methylation significantly impacts a peptide's physicochemical properties:

  • Increased Hydrophobicity/Lipophilicity: The addition of a methyl group to the amide nitrogen removes a hydrogen bond donor, which increases the overall lipophilicity of the molecule.[12][13] This leads to longer retention times in RP-HPLC.[3]

  • Conformational Rigidity: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone.[13][14] This can stabilize specific secondary structures.

  • Synthetic Challenges: The synthesis of N-methylated peptides is more challenging due to steric hindrance during coupling reactions, which can lead to lower crude purity and a higher proportion of deletion sequences, necessitating more rigorous purification.[13]

Q5: Which ion-pairing reagents are best for purifying hydrophobic N-methylated peptides?

A5: The choice of ion-pairing reagent can dramatically affect the purification outcome. The effectiveness of separation generally increases with the hydrophobicity of the ion-pairing reagent.[7][15]

Ion-Pairing ReagentAbbreviationRelative HydrophobicityComments
Phosphoric Acid-Least HydrophilicCan be used for specific applications to decrease the concentration of organic solvent needed.[7]
Trifluoroacetic AcidTFAStandardMost commonly used; provides good peak shape and is volatile.[1][][15]
Pentafluoropropionic AcidPFPAMore HydrophobicOffers better resolution for some peptides compared to TFA.[7]
Heptafluorobutyric AcidHFBAMost HydrophobicCan significantly increase retention and improve separation of highly hydrophobic or closely eluting peptides.[6][7][8]

Note: More hydrophobic ion-pairing agents like HFBA may be less volatile and can be difficult to remove from the final product and the mass spectrometer.[8]

Q6: What are some alternative chromatographic techniques for purifying these challenging peptides?

A6: While RP-HPLC is the most common method, other techniques can be employed, especially as part of a multi-step purification strategy:

  • Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge and can be a useful orthogonal method to RP-HPLC.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to remove aggregates or significantly smaller impurities.

  • Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This is an advanced technique that can improve yield and reduce solvent consumption compared to traditional batch HPLC.[5]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Hydrophobic N-Methylated Peptide

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO, DMF).[1][11]

    • Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration suitable for injection, ensuring the peptide remains in solution.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). For very hydrophobic peptides, a C8 or C4 column may be more suitable.[10]

    • Mobile Phase A: 0.1% TFA in water.[5]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

    • Flow Rate: Typically 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Column Temperature: 40 °C (can be optimized).[1]

    • Detection: UV at 210-220 nm.[5]

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) to allow the peptide to bind to the column.

    • Apply a shallow linear gradient to elute the peptide. For example, increase Mobile Phase B from 10% to 70% over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions and freeze-dry to obtain the final peptide product.

Visualizations

Troubleshooting_Workflow start Start: Poor Peak Shape (Tailing/Broadening) cause1 Potential Cause: Secondary Interactions start->cause1 cause2 Potential Cause: Peptide Aggregation start->cause2 cause3 Potential Cause: Slow Isomer Conversion (N-Methylated) start->cause3 solution1 Solution: Optimize Mobile Phase (e.g., stronger ion-pair reagent like HFBA) cause1->solution1 solution2 Solution: Increase Column Temperature cause1->solution2 cause2->solution2 solution3 Solution: Adjust Gradient Slope (make it shallower) cause2->solution3 cause3->solution2 end_node Result: Improved Peak Shape solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for poor peak shape in peptide purification.

Low_Recovery_Workflow start Start: Low Peptide Recovery check1 Is the peptide fully dissolved before injection? start->check1 sol_dissolve Action: Use stronger solvent (DMSO, DMF) for initial dissolution check1->sol_dissolve No check2 Is the peptide irreversibly binding to the column? check1->check2 Yes sol_dissolve->check1 sol_column Action: Switch to a less hydrophobic column (e.g., C8 or C4) check2->sol_column Yes sol_alt_method Consider: Alternative purification (e.g., precipitation) check2->sol_alt_method If still low end_node Outcome: Improved Recovery sol_column->end_node sol_alt_method->end_node

Caption: Logical steps to troubleshoot low peptide recovery.

N_Methylation_Impact n_methylation N-Methylation of Peptide Backbone hydrophobicity Increased Hydrophobicity (Longer RP-HPLC Retention) n_methylation->hydrophobicity conformation Restricted Backbone Conformation (Cis/Trans Isomers) n_methylation->conformation synthesis Increased Synthetic Difficulty (Lower Crude Purity) n_methylation->synthesis purification_challenge Overall Purification Challenge hydrophobicity->purification_challenge conformation->purification_challenge synthesis->purification_challenge

Caption: Impact of N-methylation on peptide properties and purification.

References

Identifying and minimizing byproducts in Fmoc-Trp(Me)-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Fmoc-Trp(Me)-OH. It is intended for researchers, scientists, and drug development professionals to help identify and minimize byproducts, ensuring the synthesis of a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is an amino acid derivative where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the indole ring nitrogen of tryptophan is methylated.[1] This modification can enhance the metabolic stability and bioavailability of peptides.[2]

Q2: What are the common challenges encountered during the synthesis of this compound?

A2: The primary challenges include incomplete methylation, potential over-methylation at other positions on the indole ring, and oxidation of the electron-rich indole side chain. Ensuring the purity of the starting materials is also crucial to prevent the incorporation of related impurities.[3][4]

Q3: How can I identify byproducts in my this compound synthesis?

A3: Byproducts can be identified using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine the purity and quantify impurities.[3][5] Mass Spectrometry (MS) helps in identifying the molecular weights of the main product and any byproducts, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information to confirm the position of methylation and the identity of impurities.[6][7]

Q4: Is it necessary to protect other functional groups on the tryptophan molecule during indole N-methylation?

A4: Yes, it is critical to protect the α-amino and α-carboxyl groups of tryptophan before proceeding with the N-methylation of the indole ring. This prevents the methylating agent from reacting with these nucleophilic sites. A common strategy involves using a temporary protecting group for the carboxylic acid, such as attaching it to a 2-chlorotrityl chloride (2-CTC) resin.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Methylation Insufficient amount of methylating agent (e.g., methyl iodide, dimethyl sulfate).Increase the equivalents of the methylating agent. Monitor the reaction progress by HPLC or LC-MS to determine the optimal reaction time.
Inadequate base strength or amount.Ensure a sufficiently strong base (e.g., DBU) is used to deprotonate the indole nitrogen, making it nucleophilic for methylation.[2]
Steric hindrance.Optimize reaction temperature. Gentle heating may improve reaction kinetics, but excessive heat can lead to side reactions.
Presence of a byproduct with the same mass (isomer) Methylation at a different position on the indole ring (e.g., C3).While N1 is the most common site for methylation under basic conditions, alternative methylation can occur. Use 1D and 2D NMR (e.g., HMBC, NOESY) to confirm the connectivity and spatial proximity of the methyl group to the indole ring protons.
Presence of byproducts with +16 Da or +32 Da Oxidation of the indole ring.The tryptophan indole ring is susceptible to oxidation.[3] Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Low Yield Poor recovery after work-up.Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous work-up to maximize the recovery of the carboxylic acid.
Premature cleavage of protecting groups.If using a solid-phase approach on a hyper-acid sensitive resin like 2-CTC, ensure that the final cleavage is performed under mild acidic conditions (e.g., 1% TFA in DCM) to avoid cleavage of other acid-labile side-chain protecting groups.[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-N-Me-Trp-OH (Adapted from a general procedure for N-methylated amino acids)

This protocol is adapted from a general method for the solid-phase synthesis of Fmoc-N-methylated amino acids and can be applied to tryptophan.[2]

  • Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM). Add Fmoc-Trp-OH and a suitable base (e.g., diisopropylethylamine - DIPEA) and agitate until loading is complete. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group from the α-amino group.

  • Sulfonylation: Protect the newly freed α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine. This step makes the nitrogen of the sulfonamide acidic and facilitates the subsequent methylation of the indole nitrogen.

  • N-Methylation: Treat the resin with a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a strong, non-nucleophilic base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene - DBU) in N-methylpyrrolidone (NMP).

  • o-NBS Deprotection: Remove the o-NBS group using a thiol, such as mercaptoethanol, and a base like DBU in NMP.

  • Fmoc Protection: Reprotect the α-amino group with Fmoc-OSu in the presence of DIPEA in DCM.

  • Cleavage: Cleave the this compound from the resin using a mild acidic solution (e.g., 1% trifluoroacetic acid - TFA in DCM).

  • Work-up and Purification: Neutralize the cleavage solution, perform an aqueous work-up, and purify the final product by column chromatography or recrystallization.

Protocol 2: HPLC Analysis of this compound Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 100% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample in a 1:1 mixture of mobile phases A and B.

Visualizations

Synthesis_Workflow cluster_resin Solid Support (2-CTC Resin) cluster_reagents Reagents & Solvents Resin 2-CTC Resin Loaded_Resin Fmoc-Trp-O-Resin Resin->Loaded_Resin Loading Deprotected_Resin H-Trp-O-Resin Loaded_Resin->Deprotected_Resin Fmoc Deprotection Sulfonylated_Resin oNBS-Trp-O-Resin Deprotected_Resin->Sulfonylated_Resin Sulfonylation Methylated_Resin oNBS-Trp(Me)-O-Resin Sulfonylated_Resin->Methylated_Resin N-Methylation NBS_Deprotected_Resin H-Trp(Me)-O-Resin Methylated_Resin->NBS_Deprotected_Resin o-NBS Deprotection Final_Resin Fmoc-Trp(Me)-O-Resin NBS_Deprotected_Resin->Final_Resin Fmoc Protection Final_Product This compound Final_Resin->Final_Product Cleavage Fmoc_Trp_OH Fmoc-Trp-OH / DIPEA Piperidine 20% Piperidine / DMF oNBS_Cl o-NBS-Cl / Collidine MeI Methyl Iodide / DBU Thiol Mercaptoethanol / DBU Fmoc_OSu Fmoc-OSu / DIPEA TFA 1% TFA / DCM Troubleshooting_Byproducts Start Crude this compound Analysis HPLC / LC-MS Analysis Start->Analysis Impurity_Detected Impurity Detected? Analysis->Impurity_Detected Desired_Product Desired Product >95% Purity Impurity_Detected->Desired_Product No Incomplete_Methylation Impurity: Fmoc-Trp-OH (Incomplete Methylation) Impurity_Detected->Incomplete_Methylation Yes (Mass of starting material) Oxidized_Product Impurity: +16 Da (Oxidation) Impurity_Detected->Oxidized_Product Yes (+16 Da) Isomeric_Impurity Impurity: Same Mass (Isomeric Byproduct) Impurity_Detected->Isomeric_Impurity Yes (Same Mass) Optimize_Methylation Action: - Increase methylating agent - Increase reaction time/temp Incomplete_Methylation->Optimize_Methylation Inert_Atmosphere Action: - Use degassed solvents - Run under N2 or Ar Oxidized_Product->Inert_Atmosphere NMR_Analysis Action: - Perform 1D/2D NMR - Confirm structure Isomeric_Impurity->NMR_Analysis

References

Validation & Comparative

A Comparative Guide to Fmoc-Trp(Boc)-OH and Fmoc-Trp(Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing tryptophan (Trp) residues presents unique challenges due to the susceptibility of the indole side chain to degradation and modification under acidic conditions commonly used in solid-phase peptide synthesis (SPPS). The selection of an appropriate protecting group for the indole nitrogen is therefore critical to ensure the synthesis of high-purity peptides. This guide provides a detailed comparison of two commercially available tryptophan derivatives, Fmoc-Trp(Boc)-OH and Fmoc-Trp(Me)-OH, for use in Fmoc-based SPPS.

While Fmoc-Trp(Boc)-OH is widely regarded as the gold standard for tryptophan protection, this guide also explores the potential utility and considerations for the less-documented this compound. The information presented herein is supported by available experimental data and established chemical principles to aid researchers in making informed decisions for their synthetic strategies.

Chemical Structures and Properties

The fundamental difference between the two derivatives lies in the nature of the protecting group on the indole nitrogen.

G cluster_0 Fmoc-Trp(Boc)-OH cluster_1 This compound a a b b

Caption: Chemical structures of Fmoc-Trp(Boc)-OH and this compound.

Fmoc-Trp(Boc)-OH incorporates the acid-labile tert-butyloxycarbonyl (Boc) group. This protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is readily cleaved during the final trifluoroacetic acid (TFA) treatment.

This compound , on the other hand, features a methyl (Me) group on the indole nitrogen. The N-methyl group is generally considered stable under a wide range of chemical conditions.

Comparative Performance in Peptide Synthesis

The choice of protecting group for the tryptophan indole has significant implications for the prevention of side reactions, cleavage efficiency, and overall purity of the synthesized peptide.

Fmoc-Trp(Boc)-OH: The Established Standard

Fmoc-Trp(Boc)-OH is the most widely used and recommended derivative for incorporating tryptophan in Fmoc-SPPS.[1] Its primary advantage is the robust protection it offers against electrophilic attack on the indole ring during TFA-mediated cleavage.[1] During this step, carbocations generated from the cleavage of other side-chain protecting groups (e.g., from Arg(Pbf), Lys(Boc), Ser(tBu)) can alkylate the electron-rich indole nucleus of unprotected tryptophan, leading to difficult-to-remove impurities.

The Boc group on the indole nitrogen effectively shields it from such side reactions.[2] Upon treatment with TFA, the Boc group is cleaved, but it does so in a manner that continues to protect the indole ring from modification.[3] This leads to significantly higher purity of the crude peptide, especially in sequences containing multiple sensitive residues. The use of Fmoc-Trp(Boc)-OH is particularly crucial in peptides containing both arginine and tryptophan residues to minimize side reactions.[4]

This compound: A Theoretical Consideration

There is a notable lack of published, direct comparative data on the performance of this compound in SPPS. Therefore, its advantages and disadvantages must be inferred from general chemical principles.

The N-methyl group is a permanent modification of the tryptophan side chain and is not cleaved during standard TFA treatment. This can be advantageous if the final peptide is intended to contain an N-methylated tryptophan residue, which can alter the peptide's conformational properties, receptor binding affinity, and metabolic stability.

However, if the goal is to synthesize a peptide with a native tryptophan residue, this compound is not a suitable building block. Furthermore, studies on N-methylated peptides have reported potential side reactions during TFA cleavage, including fragmentation between consecutive N-methylamino acids.[5] The stability of the N-methylated indole ring to the harsh acidic conditions of prolonged cleavage has not been extensively studied in the context of SPPS, and potential for unforeseen side reactions exists.

Data Presentation: A Summary of Expected Performance

Due to the limited availability of direct comparative experimental data for this compound, the following table summarizes the well-documented performance of Fmoc-Trp(Boc)-OH and the theoretical/inferred characteristics of this compound.

FeatureFmoc-Trp(Boc)-OHThis compound (Inferred)
Indole Protection Temporary (cleaved by TFA)Permanent (not cleaved by TFA)
Prevention of Alkylation ExcellentNot applicable (N-methyl is the modification)
Prevention of Oxidation GoodGood
Cleavage Conditions Standard TFA cocktailsStandard TFA cocktails
Reported Side Reactions Minimal with proper scavengersPotential for fragmentation at N-methylated sites[5]
Final Peptide Native TryptophanN-methyl-Tryptophan
Suitability General synthesis of Trp-containing peptidesSynthesis of N-methyl-Trp containing peptides

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for manual Fmoc-SPPS. Automated synthesizers will follow a similar sequence of steps.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Wash the resin with DMF (3-5 times).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

  • Wash the resin with DMF (3-5 times).

5. Repeat for Subsequent Amino Acids:

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

Final Cleavage and Deprotection

For Peptides Synthesized with Fmoc-Trp(Boc)-OH:

This protocol is designed to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Boc group from the tryptophan indole.

  • Materials:

    • Peptide-resin

    • Trifluoroacetic acid (TFA)

    • Scavengers: Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) (optional, for cysteine-containing peptides)

    • Cold diethyl ether

  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For peptides containing Arg(Pbf) and Trp(Boc), a simpler and less odorous cocktail of TFA/TIS/water (95:2.5:2.5 v/v) is often sufficient.[6]

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the suspension at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide under vacuum.

For Peptides Synthesized with this compound:

As there are no established, specific cleavage protocols for peptides containing this compound in the literature, a standard cleavage protocol would be the starting point. However, researchers should be aware of the potential for side reactions and the need for optimization.

  • Procedure:

    • Follow the same initial steps as for Fmoc-Trp(Boc)-OH (resin washing and drying).

    • Use a standard cleavage cocktail such as TFA/TIS/water (95:2.5:2.5 v/v).

    • Due to the potential for fragmentation of N-methylated peptide bonds under acidic conditions, it is advisable to perform a time-course study (e.g., 1, 2, and 4 hours) on a small scale to determine the optimal cleavage time that maximizes peptide release while minimizing degradation.[5]

    • Follow the same precipitation and washing steps as described above.

    • Thoroughly analyze the crude product by HPLC and mass spectrometry to identify the desired N-methylated peptide and any potential side products.

Visualizing the Workflow and Mechanisms

Chemical Structures

cluster_fmoc_trp_boc Fmoc-Trp(Boc)-OH cluster_fmoc_trp_me This compound fmoc_trp_boc fmoc_trp_boc fmoc_trp_me fmoc_trp_me

Caption: Structures of Fmoc-Trp(Boc)-OH and this compound.

Protection/Deprotection Mechanisms

G cluster_boc Fmoc-Trp(Boc)-OH Pathway cluster_me This compound Pathway (Hypothetical) A Fmoc-Trp(Boc)-Peptide-Resin B Piperidine/DMF (Fmoc Deprotection) A->B Stable C H-Trp(Boc)-Peptide-Resin B->C D TFA/Scavengers (Cleavage & Deprotection) C->D Stable E H-Trp-Peptide (Crude) D->E Cleaved F Fmoc-Trp(Me)-Peptide-Resin G Piperidine/DMF (Fmoc Deprotection) F->G Stable H H-Trp(Me)-Peptide-Resin G->H I TFA/Scavengers (Cleavage) H->I Stable J H-Trp(Me)-Peptide (Crude) I->J Cleaved cluster_boc Using Fmoc-Trp(Boc)-OH cluster_me Using this compound start Start SPPS deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple next Fmoc-AA-OH deprotection->coupling wash Wash (DMF) coupling->wash coupling_boc Couple Fmoc-Trp(Boc)-OH coupling_me Couple This compound cycle Repeat n times wash->cycle cycle->deprotection Yes cleavage Final Cleavage (TFA/Scavengers) cycle->cleavage No precipitation Precipitate in Ether cleavage->precipitation cleavage_boc Cleavage & Deprotection (TFA removes Boc) cleavage_me Cleavage (Me group remains) end Crude Peptide precipitation->end end_boc Native Trp Peptide end_me N-methyl-Trp Peptide

References

N-Methylation: A Key Strategy for Enhancing Peptide Proteolytic Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the impact of N-methylation on the proteolytic stability of peptides, complete with experimental data and detailed protocols.

The therapeutic potential of peptides is often hindered by their susceptibility to rapid degradation by proteases in the body. This low proteolytic stability leads to a short in vivo half-life, limiting bioavailability and therapeutic efficacy. A widely adopted and effective strategy to overcome this challenge is the N-methylation of the peptide backbone. This guide provides a comprehensive comparison of the proteolytic stability of N-methylated versus non-methylated peptides, supported by experimental data, detailed methodologies, and visual diagrams to elucidate the underlying mechanisms and experimental workflows.

Superior Proteolytic Resistance of N-Methylated Peptides

N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen atom of a peptide bond, significantly enhances a peptide's resistance to proteolytic cleavage.[1][2] This modification imparts stability through steric hindrance, disrupting the hydrogen-bonding patterns that are crucial for protease recognition and binding.[3] The result is a dramatic increase in the peptide's half-life in the presence of proteolytic enzymes.

The table below summarizes quantitative data from various studies, highlighting the substantial improvement in proteolytic stability upon N-methylation.

Peptide/AnalogModificaitonProteaseHalf-life (t½) of Unmodified PeptideHalf-life (t½) of N-methylated PeptideFold Increase in Stability
DKLYWWEFL AnalogSingle N-methyl substitution at P2, P1, P1', or P2' positionsTrypsin~1 min72 min to >1000 min72 to >1000
Anoplin AnalogsN-terminal fatty acid conjugation and N-methylationTrypsin and Chymotrypsin-Increased by 10⁴-10⁶ times10,000 - 1,000,000
Alanine-based pentapeptideSingle N-methylated alanineChymotrypsin~20 min~60 min3
Cyclic PeptidesN-methylationHuman Plasma> 360 min (for both)-All cyclic peptides studied were stable

Mechanism of Proteolytic Resistance

The primary mechanism by which N-methylation confers proteolytic stability is through steric hindrance at the peptide backbone. Proteolytic enzymes have specific recognition sites and catalytic residues that interact with the substrate peptide. The addition of a methyl group to the amide nitrogen physically obstructs the approach of the protease, preventing the formation of the enzyme-substrate complex necessary for cleavage.

Proteolytic_Cleavage_Mechanism cluster_unmodified Unmodified Peptide cluster_modified N-methylated Peptide Unmodified Peptide Backbone (-CO-NH-) Protease Protease Active Site Unmodified->Protease Recognition & Binding Cleavage Peptide Bond Cleavage Protease->Cleavage N_methylated N-methylated Backbone (-CO-N(CH₃)-) Protease2 Protease Active Site N_methylated->Protease2 Steric Hindrance No_Cleavage Proteolytic Resistance

Caption: N-methylation sterically hinders protease binding.

Experimental Protocol for Proteolytic Stability Assay

To quantitatively assess the impact of N-methylation on peptide stability, a proteolytic stability assay is performed. The following is a generalized protocol that can be adapted for specific peptides and proteases.

1. Materials and Reagents:

  • Unmodified and N-methylated peptides

  • Proteolytic enzyme (e.g., trypsin, chymotrypsin, or serum)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., trifluoroacetic acid, formic acid)

  • High-performance liquid chromatography (HPLC) system

  • C18 reverse-phase HPLC column

  • Solvents for HPLC (e.g., acetonitrile, water with 0.1% TFA)

2. Experimental Procedure:

  • Peptide Stock Solution Preparation: Prepare stock solutions of both the unmodified and N-methylated peptides in an appropriate solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide stock solution with the reaction buffer to a final desired concentration (e.g., 100 µM).

  • Enzyme Addition: Initiate the proteolytic reaction by adding the protease to the peptide solution. The enzyme-to-substrate ratio should be optimized for the specific assay (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixtures at a physiological temperature (37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • Sample Analysis by RP-HPLC: Analyze the quenched samples using reverse-phase HPLC. The amount of remaining intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of remaining peptide against time. The half-life (t½) of the peptide is then calculated from the degradation curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting a proteolytic stability assay.

Proteolytic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Sol Prepare Peptide Stock Solutions Reaction_Setup Set up Reaction (Peptide + Buffer) Peptide_Sol->Reaction_Setup Enzyme_Sol Prepare Enzyme Solution Add_Enzyme Add Protease Enzyme_Sol->Add_Enzyme Reaction_Setup->Add_Enzyme Incubation Incubate at 37°C Sampling Collect Aliquots at Time Points Incubation->Sampling Add_Enzyme->Incubation Quench Quench Reaction Sampling->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data_Analysis Calculate Half-life (t½) HPLC->Data_Analysis

Caption: Workflow for a proteolytic stability assay.

References

Navigating the Crucial Step: A Comparative Guide to Coupling Reagents for Fmoc-Trp(Me)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient incorporation of modified amino acids is a critical determinant of success. The introduction of N-methylated tryptophan, specifically Fmoc-Trp(Me)-OH, presents a unique challenge due to potential steric hindrance and side reactions. The choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity. This guide provides an objective comparison of commonly used coupling reagents for this purpose, supported by available data and detailed experimental protocols.

The selection of an appropriate coupling reagent for the incorporation of this compound is a balancing act between reactivity, cost, and the minimization of undesirable side reactions, most notably racemization. While direct, comprehensive comparative studies for this specific derivative are limited, data from structurally similar and sterically hindered amino acids provide valuable insights into expected performance.

Performance Comparison of Coupling Reagents

The following table summarizes the expected performance of various coupling reagents for the incorporation of this compound, based on data extrapolated from studies on other sterically hindered and racemization-prone amino acids.

Coupling ReagentReagent TypeTypical Coupling TimeExpected YieldRacemization PotentialKey Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 45 min> 99%Very LowAdvantages: High reactivity, particularly effective for sterically hindered amino acids; low racemization rates.[1] Disadvantages: Higher cost.
HBTU Aminium/Uronium Salt30 - 60 min98 - 99.5%LowAdvantages: Good balance of reactivity and cost; widely used and reliable for standard couplings.[1] Disadvantages: Potential for guanidinylation of the N-terminal amine if used in excess.[1]
PyBOP Phosphonium Salt30 - 60 min98 - 99%LowAdvantages: Efficient with a reduced risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.[1]
COMU Aminium/Uronium Salt20 - 45 min> 99.5%Very LowAdvantages: Very high reactivity; byproducts are considered safer than benzotriazole-based reagents.[2] Disadvantages: Higher cost.
DIC/HOBt Carbodiimide60 - 120 min95 - 98%Low to ModerateAdvantages: Cost-effective; low risk of guanidinylation. Disadvantages: Slower reaction rates; potential for N-acylurea formation.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for the coupling of this compound using different classes of reagents.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with minimal risk of racemization, especially for a sterically hindered residue like this compound.

Materials:

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Following swelling, deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 20-45 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative test indicates a complete reaction.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin sequentially with DMF (5-7 times) and DCM (3 times).

Protocol 2: Coupling using HBTU

A widely used and cost-effective alternative to HATU, HBTU provides a good balance of reactivity and efficiency.

Materials:

  • This compound (3 equivalents)

  • HBTU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • DMF

  • Resin-bound peptide with a free N-terminal amine

  • DCM

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Use the Kaiser test to monitor the reaction's progress.

  • Washing: Upon a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 3: Coupling using DIC/HOBt

This classic carbodiimide-based method is a cost-effective option, though it generally requires longer reaction times.

Materials:

  • This compound (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • DMF

  • Resin-bound peptide with a free N-terminal amine

  • DCM

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Coupling Reaction: a. In a reaction vessel containing the deprotected peptide-resin, add a solution of this compound in DMF. b. Add a solution of HOBt in DMF. c. Add DIC to the reaction mixture.

  • Incubation: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Visualizing the Workflow

To better understand the logical flow of the coupling process within the broader context of solid-phase peptide synthesis, the following diagrams illustrate the key stages.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Reagent) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Elongation Cleavage Cleavage from Resin & Side-chain Deprotection Washing2->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Step_Detail cluster_activation Activation cluster_coupling Coupling Fmoc_AA This compound Activated_AA Activated Amino Acid Fmoc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Deprotected_Resin Deprotected Peptide-Resin Activated_AA->Deprotected_Resin Addition to Resin Coupled_Resin Coupled Peptide-Resin Deprotected_Resin->Coupled_Resin

Caption: Detailed view of the amino acid activation and coupling steps.

References

A Comparative Guide to the Biological Activity of Peptides: Methylated Tryptophan vs. Native Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

The strategic modification of amino acid residues is a cornerstone of modern peptide-based drug discovery, aimed at enhancing therapeutic properties. Among these modifications, the methylation of tryptophan (Trp) to form N-methyl-tryptophan (Trp(Me)) has emerged as a powerful tool to improve biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides an objective comparison between peptides containing Trp(Me) and their native Trp counterparts, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Impact of Tryptophan Methylation on Peptide Properties

N-methylation, the addition of a methyl group to the nitrogen atom of the peptide backbone, is a subtle yet impactful modification.[1] Nature has utilized this technique to modulate biological functions, often in the production of antibiotics.[1] In synthetic peptides, this modification can lead to significant improvements in drug-like properties.[1][2]

Key advantages of incorporating Trp(Me) include:

  • Enhanced Enzymatic Stability: N-methylation protects the peptide bond from cleavage by proteases, which are abundant in the gastrointestinal tract and serum.[2][3] This modification reduces susceptibility to enzymatic degradation, thereby increasing the peptide's half-life in vivo.[4]

  • Improved Pharmacokinetics: The introduction of a methyl group increases the lipophilicity of the peptide.[2] This can enhance membrane permeability and overall bioavailability, potentially enabling oral administration of peptide drugs.[5][6]

  • Conformational Rigidity: Methylation restricts the rotation around the peptide bond, decreasing the conformational flexibility of the peptide backbone.[3][5] This can lock the peptide into its bioactive conformation, leading to higher receptor binding affinity and selectivity.[6][7]

  • Modulation of Biological Activity: By altering the peptide's conformation and stability, N-methylation can fine-tune its interaction with biological targets, converting agonists to antagonists or enhancing receptor selectivity.[2][6]

Data Presentation: Comparative Performance

The following tables summarize quantitative data comparing the performance of peptides containing native Trp versus modified Trp analogs from various studies.

Table 1: Antimicrobial Activity

Methylation of the tryptophan indole ring has been investigated for its effect on the antimicrobial efficacy of peptides. A study on a nodule-specific cysteine-rich (NCR) peptide provides insight into this modification.[8]

Peptide SequenceModificationTarget StrainMinimum Inhibitory Concentration (MIC) in µM
NCR169C17–38Native Trp (W)E. coli25
NCR169C17–385-Me-TrpE. coli50
NCR169C17–38Native Trp (W)S. meliloti12.5
NCR169C17–385-Me-TrpS. meliloti12.5

Data sourced from a study on 5-methyl-L-tryptophan analogs, which suggests that indole ring methylation is well-tolerated while maintaining antimicrobial efficacy.[8]

Table 2: Receptor Binding Affinity

The substitution of L-tryptophan with D-alpha-methyltryptophan in cholecystokinin (CCK) receptor antagonists has been shown to significantly increase binding affinity.

Peptide ModificationTarget ReceptorChange in Binding AffinityReported Increase in Free-Energy of Binding
Substitution of L-Trp with D-alpha-methyl-TrpCCK-B300-fold increase3.5 kcal mol-1

This substantial increase is attributed to a significant difference in conformational entropy between the methylated and non-methylated versions.[7]

Table 3: Enzymatic Stability

N-methylation is a widely recognized strategy to enhance peptide stability against enzymatic degradation. While direct comparative half-life data for a specific Trp vs. Trp(Me) peptide was not available in the initial search, the general effect is well-documented.

Peptide FeatureModifying StrategyExpected Outcome on StabilityRationale
Native Peptide BondNoneSusceptible to degradationServes as a recognition site for endogenous proteases.[4]
N-Methylated Peptide BondN-methylation at TrpIncreased resistance to degradationThe methyl group sterically hinders the approach of proteases, preventing cleavage of the peptide bond.[2][3]

Mandatory Visualizations

The following diagrams illustrate key processes and pathways relevant to the study of modified peptides.

G cluster_workflow Solid Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Swelling (Insoluble Support) Attach 2. Attach C-terminal Protected Amino Acid Resin->Attach Deprotect 3. N-alpha Deprotection (e.g., remove Fmoc/Boc) Attach->Deprotect Wash1 4. Wash Deprotect->Wash1 Couple 5. Couple Next Protected Amino Acid Wash1->Couple Wash2 6. Wash Couple->Wash2 Repeat Repeat Steps 3-6 (Elongation Cycle) Wash2->Repeat Repeat->Deprotect for next cycle Cleave 7. Cleave Peptide & Remove Side-Chain Protecting Groups Repeat->Cleave after final cycle Purify 8. Purification & Analysis (e.g., HPLC, Mass Spec) Cleave->Purify G cluster_mic Antimicrobial Assay (MIC Determination) Workflow PrepCulture 1. Prepare Bacterial Culture (e.g., E. coli) Inoculate 3. Inoculate Microplate Wells (Bacteria + Peptide Dilutions) PrepCulture->Inoculate PrepPeptides 2. Prepare Serial Dilutions of Test Peptides (Trp vs Trp(Me)) PrepPeptides->Inoculate Incubate 4. Incubate at 37°C (16-24 hours) Inoculate->Incubate Observe 5. Measure Optical Density (OD) or Visually Inspect for Turbidity Incubate->Observe DetermineMIC 6. Determine MIC (Lowest concentration with no visible growth) Observe->DetermineMIC G cluster_pathway Generic Peptide-Receptor Signaling Pathway Peptide Peptide (Trp or Trp(Me)) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response (e.g., Gene Expression, Enzyme Activation) Signaling->Response Induction Membrane Cell Membrane

References

A Comparative Guide to Alternative N-methylated Tryptophan Derivatives for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the incorporation of N-methylated tryptophan derivatives into peptides is a key strategy for enhancing pharmacological properties such as metabolic stability, cell permeability, and conformational control. However, the selection of the appropriate N-methylated tryptophan building block for solid-phase peptide synthesis (SPPS) is critical, as it significantly impacts coupling efficiency, potential side reactions, and overall synthesis success. This guide provides an objective comparison of the primary alternative N-methylated tryptophan derivatives, supported by experimental data and detailed protocols.

Performance Comparison of N-methylated Tryptophan Derivatives

The two main classes of N-methylated tryptophan derivatives used in Fmoc-based SPPS are Nα-methylated and indole-N-methylated tryptophan. Each presents a unique set of challenges and advantages. The following table summarizes their performance based on key synthetic parameters.

Derivative TypeExampleCoupling EfficiencyRacemization RiskIndole ProtectionKey Considerations
Nα-Methylated Fmoc-N-Me-Trp(Boc)-OHModerate to LowModerateRequired (Boc)Significant steric hindrance from the α-methyl group necessitates stronger coupling reagents and potentially longer reaction times or microwave assistance.
Indole-N-Methylated Fmoc-Trp(1-Me)-OHHighLowNot RequiredThe indole nitrogen is already protected by the methyl group, simplifying this aspect of the synthesis. Coupling is generally more efficient than with Nα-methylated analogs.

Experimental Protocols

The successful incorporation of N-methylated tryptophan derivatives in SPPS relies on optimized protocols that address the challenges posed by these sterically hindered amino acids.

General Protocol for Coupling Sterically Hindered N-methylated Amino Acids

This protocol is a general guideline and may require optimization based on the specific peptide sequence and the N-methylated derivative being used.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for N-methylated residues):

    • In a separate vial, dissolve the Fmoc-N-methylated amino acid (3-5 equivalents relative to resin loading) and a potent coupling agent (e.g., HATU, HBTU, or PyBOP; 3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution to activate it. To minimize racemization, a milder base like collidine can be substituted for DIEA.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended, or microwave irradiation can be employed.

    • Monitor coupling completion using a test suitable for secondary amines, such as the bromophenol blue test, as the Kaiser test gives a false negative.

    • If coupling is incomplete, a second coupling can be performed.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail. For peptides containing tryptophan, a common cocktail is Reagent K: TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5). The use of scavengers is crucial to prevent alkylation of the tryptophan indole ring by protecting group cations generated during cleavage.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Visualization of SPPS Workflow and Signaling Pathways

To further illustrate the processes involved, the following diagrams, generated using Graphviz, depict the general workflow for incorporating an alternative N-methylated tryptophan derivative in SPPS and a hypothetical signaling pathway that could be investigated using a peptide containing such a derivative.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_cleavage Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Coupling Coupling (Fmoc-N-Me-Trp-OH, HATU/DIEA) Deprotection->Coupling Wash Coupling->Deprotection Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Repeat n times Purification RP-HPLC Cleavage->Purification Analysis Mass Spectrometry Purification->Analysis

General workflow for SPPS with an N-methylated tryptophan.

Signaling_Pathway Peptide Peptide (with N-Me-Trp) Receptor GPCR Peptide->Receptor Binds G_Protein G Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase Protein Kinase Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates & triggers

A Comparative Guide to the Conformational Analysis of Peptides With and Without N-Methyl Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

The strategic modification of peptides is a cornerstone of modern drug discovery and development. Among the various chemical alterations, N-methylation of the peptide backbone stands out as a powerful tool to enhance therapeutic properties. The introduction of an N-methyl group, particularly on a residue like tryptophan, can profoundly influence a peptide's conformational landscape, and in turn, its bioactivity, stability, and membrane permeability. This guide provides a comparative analysis of peptides featuring N-methyl tryptophan versus their unmodified counterparts, supported by experimental data and detailed methodologies.

The Impact of N-Methylation on Peptide Conformation

N-methylation involves the substitution of the amide proton with a methyl group. This seemingly minor change has significant stereochemical consequences that ripple through the peptide's structure.

Peptides without N-methyl Tryptophan: An unmodified tryptophan residue, like other proteinogenic amino acids, contributes to the peptide's flexibility. The amide bond is predominantly found in the trans conformation, and the backbone has a wider range of accessible phi (φ) and psi (ψ) dihedral angles. This conformational flexibility allows the peptide to adopt various shapes, but it can also lead to a higher entropic penalty upon binding to a receptor and increased susceptibility to enzymatic degradation.

Peptides with N-methyl Tryptophan: The introduction of an N-methyl group on the tryptophan residue imposes significant conformational constraints.[1] Key effects include:

  • Restricted Torsional Angles: The steric bulk of the methyl group restricts the rotation around the Cα-N bond, limiting the available φ and ψ angles and guiding the peptide into a more defined helical region of the Ramachandran plot.[2]

  • Cis/Trans Isomerization: N-methylation can lower the energy barrier for the isomerization of the amide bond, often favoring a cis conformation, which is typically energetically unfavorable in unmodified peptides.[1] This can be crucial for mimicking protein turns and for optimal receptor engagement.[1]

  • Disruption of Hydrogen Bonding: The absence of the amide proton prevents it from acting as a hydrogen bond donor.[1] This disruption of intramolecular hydrogen bonding networks can significantly alter the peptide's secondary structure and overall folding.[1][3]

  • Increased Lipophilicity: The methyl group increases the hydrophobicity of the peptide, which can influence its interaction with biological membranes and its overall pharmacokinetic profile.[3]

These conformational constraints can lock the peptide into its bioactive conformation, potentially enhancing receptor affinity and selectivity.[1] Furthermore, the modification offers protection against enzymatic degradation by sterically hindering protease access and disrupting the hydrogen bonding patterns recognized by proteases.[1][4]

Quantitative Data for Conformational Analysis

The following tables summarize the key differences in conformational parameters between a hypothetical peptide containing L-tryptophan and its N-methylated analogue.

Table 1: Comparative Conformational Parameters of a Model Peptide

ParameterPeptide with L-TryptophanPeptide with N-Methyl Tryptophan
Major Amide Bond Conformation trans (>99%)Higher proportion of cis isomer
Typical φ Dihedral Angle Range -150° to -50°More restricted, e.g., -90° to -60°
Typical ψ Dihedral Angle Range -180° to +180°More restricted, e.g., 120° to 160°
Hydrogen Bonding Capability Amide proton acts as H-bond donorNo amide proton for H-bond donation
Conformational Flexibility HighReduced

Data are representative values from computational and spectroscopic studies.[1]

Table 2: Summary of Expected Spectroscopic Data

TechniquePeptide with L-TryptophanPeptide with N-Methyl Tryptophan
NMR Spectroscopy Single set of resonances for the trans isomer. Amide proton signals are observable.Multiple sets of resonances due to cis/trans isomers.[5] Absence of an amide proton signal for the N-methylated residue.
Circular Dichroism (CD) Spectrum reflects a mixture of conformations, often with characteristics of a random coil.Spectrum may show a more defined secondary structure, such as a helical conformation.[6]

Experimental Protocols

The conformational analysis of these peptides relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[5][7]

  • Methodology:

    • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, CD₃OH, or a membrane-mimicking solvent like TFE/water) to a concentration of 0.5-1.0 mM.[2][8] The pH is typically adjusted to a value between 4 and 6 to minimize amide proton exchange.[8]

    • Data Acquisition: Record a series of 1D and 2D NMR experiments, such as TOCSY, NOESY, and HSQC, on a high-field NMR spectrometer (≥600 MHz) at a constant temperature.[2]

    • Data Analysis: The collected data are used to assign proton and carbon resonances, determine through-space proximities (from NOEs), and calculate dihedral angle constraints. For N-methylated peptides, the analysis of NOE signals is crucial to assign the cis or trans conformation of the peptide bond.[5] The presence of multiple conformations can lead to peak broadening or distinct sets of peaks in the spectra.[9]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to gain qualitative insights into the secondary structure of peptides.[5][10]

  • Methodology:

    • Sample Preparation: Prepare a peptide solution with a concentration typically in the micromolar range in a suitable buffer (e.g., phosphate-buffered saline).

    • Data Acquisition: Acquire a CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectrometer.[5] A spectrum of the buffer alone is also recorded for baseline correction.[5]

    • Data Conversion: The raw CD data (in millidegrees) are converted to mean residue molar ellipticity.[5] The resulting spectrum is then analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.

Computational Modeling

Computational methods complement experimental data by providing a theoretical understanding of the peptide's conformational landscape.

  • Methodology:

    • Model Building: A starting 3D structure of the peptide is generated.

    • Molecular Dynamics (MD) Simulations: MD simulations are performed using appropriate force fields (e.g., RSFF2 for N-methylated peptides) to explore the conformational space available to the peptide.[11] These simulations can predict the relative stabilities of different conformations.

    • Energy Calculations: The potential energy of different conformations is calculated to identify the most stable structures. For N-methylated peptides, these calculations can help rationalize the observed preference for certain dihedral angles and amide bond isomers.

Visualizations

experimental_workflow cluster_synthesis Peptide Preparation cluster_analysis Conformational Analysis cluster_elucidation Structural Elucidation Peptide_Synthesis Peptide Synthesis (with or without N-Me-Trp) Purification Purification (HPLC) Peptide_Synthesis->Purification NMR NMR Spectroscopy (NOESY, TOCSY) Purification->NMR CD Circular Dichroism Purification->CD Computational Computational Modeling (MD Simulations) Purification->Computational Data_Integration Data Integration NMR->Data_Integration CD->Data_Integration Computational->Data_Integration Structure 3D Structure & Conformational Ensemble Data_Integration->Structure

Caption: Experimental workflow for the conformational analysis of peptides.

n_methylation_effects cluster_structural Structural Effects cluster_functional Functional Consequences N_Methylation N-Methylation of Tryptophan Steric_Hindrance Steric Hindrance N_Methylation->Steric_Hindrance No_H_Bond_Donor No Amide H-Bond Donor N_Methylation->No_H_Bond_Donor Cis_Trans Favors Cis Amide Bond N_Methylation->Cis_Trans Enhanced_Permeability Enhanced Membrane Permeability N_Methylation->Enhanced_Permeability Restricted_Angles Restricted φ/ψ Angles Steric_Hindrance->Restricted_Angles Reduced_Flexibility Reduced Flexibility No_H_Bond_Donor->Reduced_Flexibility Defined_Conformation Defined Bioactive Conformation Cis_Trans->Defined_Conformation Restricted_Angles->Reduced_Flexibility Reduced_Flexibility->Defined_Conformation Increased_Stability Increased Enzymatic Stability Defined_Conformation->Increased_Stability

Caption: Logical relationships of N-methylation effects on peptide structure and function.

Conclusion

The conformational analysis of peptides containing N-methyl tryptophan reveals a significantly more constrained structural landscape compared to their unmodified counterparts. The introduction of the N-methyl group effectively reduces conformational flexibility, promotes specific secondary structures, and can favor the less common cis amide bond isomer. These structural alterations are directly linked to improved pharmacological properties, including enhanced enzymatic stability and receptor affinity. A comprehensive analysis using a combination of high-resolution NMR spectroscopy, CD, and computational modeling is essential for accurately characterizing the structural and dynamic properties of these modified peptides, thereby guiding the rational design of novel peptide-based therapeutics.

References

A Comparative Guide to Fmoc and Boc Strategies for the Synthesis of Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing N-methylated amino acids is a critical technique for enhancing therapeutic properties. N-methylation can improve metabolic stability, increase cell permeability, and modulate the conformation of peptides, leading to enhanced efficacy and bioavailability.[1][2] However, the incorporation of these modified amino acids presents significant challenges in solid-phase peptide synthesis (SPPS). The primary obstacle is the steric hindrance caused by the N-methyl group, which can impede coupling reactions and lead to lower yields and purity.[1]

The two predominant strategies in SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) methods, each offer distinct advantages and disadvantages when applied to the synthesis of N-methylated peptides. The choice between these two approaches is a critical decision that can significantly impact the success of the synthesis. This guide provides an objective comparison of the Fmoc and Boc strategies for synthesizing methylated peptides, supported by experimental data and detailed protocols.

Performance Comparison: Fmoc vs. Boc for N-Methylated Peptides

The selection of a synthesis strategy for N-methylated peptides is often dictated by the specific peptide sequence, particularly its hydrophobicity and propensity for aggregation. While the Fmoc strategy is more widely used for standard peptide synthesis due to its milder conditions, the Boc strategy can be advantageous for challenging sequences, including those rich in N-methylated amino acids.[1][3]

FeatureFmoc StrategyBoc Strategy
Nα-Deprotection Chemistry Base-labile (e.g., 20% piperidine in DMF)[3]Acid-labile (e.g., 50% TFA in DCM)[3]
Handling of Hydrophobic/ Aggregating Sequences More prone to aggregation issues with hydrophobic and N-methylated peptides.[3]Generally more effective; N-terminal protonation after deprotection reduces aggregation.[3]
Coupling Efficiency for N-Methylated Residues Challenging due to steric hindrance; often requires specialized coupling reagents like HATU or PyBroP.[3][4]Also challenging; requires highly reactive coupling methods, such as those using PyAOP or preformed symmetrical anhydrides.[1][5]
Purity of Hydrophobic Peptides May result in lower purity for difficult, hydrophobic sequences.[3]Often yields higher purity for hydrophobic sequences.[3]
Orthogonality Fully orthogonal system.[6]Not strictly orthogonal, as both Nα- and side-chain protecting groups are acid-labile, though with different sensitivities.[7]
Final Cleavage Conditions Milder; typically TFA-based cocktails.[6]Harsher; often requires strong acids like HF or TFMSA.[1][8]
Compatibility with Sensitive Modifications More compatible with acid-sensitive modifications.[1]Less compatible with acid-sensitive modifications.

Table 1: General Comparison of Fmoc and Boc Strategies for N-Methylated Peptide Synthesis.

Quantitative Data for a Model N-Methylated Peptide Synthesis

The following table presents illustrative quantitative data for the synthesis of a model peptide containing an N-methylated residue using both Fmoc and Boc strategies. These values are representative and can vary based on the specific peptide sequence, scale, and instrumentation.

ParameterFmoc Strategy (Model: Ac-Ala-(N-Me)Leu-Ala-NH₂)Boc Strategy (Model: Ac-Ala-(N-Me)Leu-Ala-NH₂)
Resin Substitution 0.5 - 0.7 mmol/g (Rink Amide resin)0.5 - 1.0 mmol/g (MBHA or PAM resin)[1]
Coupling Efficiency (Standard Amino Acid) >99%>99%[1]
Coupling Efficiency (N-Methylated Amino Acid) ~90-97% (with HATU, may require double coupling)~95-98% (with PyAOP, may require double coupling)[1]
Overall Crude Peptide Yield 50 - 75%60 - 80%[1]
Crude Peptide Purity (by HPLC) 40 - 60%50 - 70%[1]
Final Purified Peptide Yield 15 - 30%20 - 40%

Table 2: Illustrative Quantitative Data for a Model N-Methylated Peptide Synthesis.

Experimental Protocols

The successful incorporation of N-methylated amino acids requires optimized protocols, particularly for the coupling step, to overcome the steric hindrance of the N-methyl group.

Fmoc Strategy Experimental Protocol for a Model N-Methylated Peptide

This protocol describes the manual solid-phase synthesis of a model peptide, Ac-Ala-(N-Me)Leu-Ala-NH₂, on a Rink Amide resin.

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5x), isopropanol (IPA) (2x), and DMF (3x).

3. Coupling of the First Amino Acid (Fmoc-Ala-OH):

  • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

4. Coupling of the N-Methylated Amino Acid (Fmoc-N-Me-Leu-OH):

  • Perform Fmoc deprotection as described in step 2.

  • In a separate vial, dissolve Fmoc-N-Me-Leu-OH (3 eq.) and HATU (2.9 eq.) in DMF.[4]

  • Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours. Double coupling is recommended.

  • Monitor the coupling completion using a bromophenol blue test.[4]

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

5. Coupling of the Final Amino Acid (Fmoc-Ala-OH):

  • Perform Fmoc deprotection as described in step 2.

  • Couple Fmoc-Ala-OH as described in step 3.

6. N-Terminal Acetylation:

  • Perform Fmoc deprotection as described in step 2.

  • Treat the resin with a solution of acetic anhydride/DIEA/DMF (1:1:8) for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

7. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to collect the peptide pellet, wash with cold ether, and air dry.

8. Purification and Analysis:

  • Dissolve the crude peptide in a suitable aqueous/organic solvent mixture.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry.

Boc Strategy Experimental Protocol for a Model N-Methylated Peptide

This protocol describes the manual solid-phase synthesis of the same model peptide, Ac-Ala-(N-Me)Leu-Ala-NH₂, on a p-methylbenzhydrylamine (MBHA) resin.

1. Resin Preparation:

  • Swell MBHA resin (0.1 mmol scale) in dichloromethane (DCM) for 1 hour in a reaction vessel.

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 5 minutes (pre-wash).

  • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.[1][8]

  • Wash the resin with DCM (3x), IPA (2x), and DCM (3x).

3. Neutralization:

  • Wash the resin with DCM (2x).

  • Treat the resin with a 10% solution of DIEA in DCM (v/v) for 5 minutes (2x).[1]

  • Wash the resin with DCM (3x).

4. Coupling of the First Amino Acid (Boc-Ala-OH):

  • In a separate vial, dissolve Boc-Ala-OH (3 eq.) and HOBt (3 eq.) in DMF.

  • Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) and allow to pre-activate for 10 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.

  • Wash the resin with DMF (3x) and DCM (3x).

5. Coupling of the N-Methylated Amino Acid (Boc-N-Me-Leu-OH):

  • Perform Boc deprotection and neutralization as described in steps 2 and 3.

  • In a separate vial, dissolve Boc-N-Me-Leu-OH (3 eq.), PyAOP (3 eq.), and HOAt (3 eq.) in DMF.[1]

  • Add DIEA (6 eq.) to the activation mixture.[1]

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.[1]

  • Monitor the coupling completion using an isatin test.[1] If the test is positive, a second coupling is recommended.[1]

  • Wash the resin with DMF (3x) and DCM (3x).

6. Coupling of the Final Amino Acid (Boc-Ala-OH):

  • Perform Boc deprotection and neutralization as described in steps 2 and 3.

  • Couple Boc-Ala-OH as described in step 4.

7. N-Terminal Acetylation:

  • Perform Boc deprotection and neutralization as described in steps 2 and 3.

  • Treat the resin with a solution of acetic anhydride/DIEA/DMF (1:1:8) for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

8. Final Deprotection and Cleavage:

  • Wash the resin with DCM and dry under vacuum.

  • For HF cleavage, transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[1]

  • Alternatively, for TFMSA cleavage, treat the resin with a solution of TFMSA/TFA/thioanisole. After cleavage, evaporate the strong acid and precipitate the crude peptide with cold diethyl ether.[1]

9. Purification and Analysis:

  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the peptide using preparative RP-HPLC.

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry.

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase peptide synthesis strategies for incorporating N-methylated amino acids.

Fmoc_SPPS_Workflow Start Start: Resin-NH-AA(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, IPA) Deprotection->Washing1 Coupling Coupling: Fmoc-(N-Me)AA-OH + Coupling Reagent (HATU) + DIEA Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 End Elongated Peptide: Resin-NH-AA(n)-(N-Me)AA-AA(n+1) Washing2->End Repeat Cycle Cleavage Final Cleavage (TFA Cocktail) End->Cleavage FinalPeptide Purified Methylated Peptide Cleavage->FinalPeptide

Caption: Workflow for Fmoc-SPPS of methylated peptides.

Boc_SPPS_Workflow Start Start: Resin-NH-AA(n) Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (10% DIEA/DCM) Washing1->Neutralization Coupling Coupling: Boc-(N-Me)AA-OH + Coupling Reagent (PyAOP) + DIEA Neutralization->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 End Elongated Peptide: Resin-NH-AA(n)-(N-Me)AA-AA(n+1) Washing2->End Repeat Cycle Cleavage Final Cleavage (HF or TFMSA) End->Cleavage FinalPeptide Purified Methylated Peptide Cleavage->FinalPeptide

Caption: Workflow for Boc-SPPS of methylated peptides.

Conclusion

The choice between the Fmoc and Boc strategies for the synthesis of N-methylated peptides is a critical decision that depends on several factors, including the peptide's sequence, the presence of other sensitive functional groups, and the available laboratory infrastructure. The Fmoc strategy, with its milder deprotection conditions and orthogonality, is generally preferred for a wider range of applications, especially for peptides containing acid-sensitive moieties.[1] However, the Boc strategy remains a powerful tool, particularly for the synthesis of hydrophobic and aggregation-prone N-methylated peptides, where it can offer superior yields and purity.[3]

Regardless of the chosen strategy, the successful synthesis of N-methylated peptides hinges on the careful optimization of coupling conditions, including the use of potent coupling reagents, extended reaction times, and diligent monitoring of reaction completion to overcome the steric hindrance of the N-methyl group. By understanding the comparative advantages and limitations of each approach, researchers can select the optimal strategy to achieve their synthetic goals.

References

A Comparative Guide to Validating Trp(Me) Incorporation: Edman Degradation vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of modified amino acids such as N-methylated tryptophan (Trp(Me)) is pivotal for the creation of novel peptides and therapeutics with enhanced properties. Verifying the exact location and integrity of these modifications is a critical analytical challenge. This guide provides an objective comparison of Edman degradation for validating the incorporation of Trp(Me) against other common analytical techniques, supported by experimental principles and methodologies.

The Challenge of Validating Modified Amino Acids

The introduction of non-canonical amino acids like Trp(Me) can bestow peptides with improved stability, receptor affinity, and pharmacokinetic profiles. However, their successful synthesis must be confirmed with robust analytical methods. Edman degradation, a classical protein sequencing technique, offers a stepwise approach to identify amino acids from the N-terminus of a peptide.[1][2][3] While powerful, its application to modified residues requires careful consideration.

A primary limitation of Edman degradation is its reliance on a free N-terminal amino group for the initial coupling reaction with phenyl isothiocyanate (PITC).[1][2][3] Consequently, if Trp(Me) is at the N-terminus of a peptide, the sequencing reaction is blocked.[3][4] However, for internally incorporated Trp(Me), Edman degradation can proceed, provided the resulting phenylthiohydantoin (PTH) derivative of Trp(Me) is stable and can be identified.

Edman Degradation for Internal Trp(Me) Validation

When Trp(Me) is located within the peptide chain, Edman degradation proceeds cycle by cycle until it reaches the modified residue. At this specific cycle, a unique PTH-Trp(Me) derivative is released. The identification of this derivative confirms the successful incorporation of Trp(Me) at that position. This identification is achieved by comparing the retention time of the unknown peak in the High-Performance Liquid Chromatography (HPLC) chromatogram with that of a synthesized PTH-Trp(Me) standard.[5]

While the elution characteristics of the 20 common PTH-amino acids are well-established, modified amino acids present a challenge as they are not included in standard PTH kits.[5] Therefore, the successful validation of Trp(Me) incorporation via Edman degradation hinges on the availability of a PTH-Trp(Me) standard for HPLC comparison.

Experimental Protocol: Validation of Internal Trp(Me) by Edman Degradation

This protocol outlines the necessary steps to validate the incorporation of an internal Trp(Me) residue in a synthetic peptide using an automated protein sequencer.

1. Synthesis of PTH-Trp(Me) Standard:

  • React N-methylated tryptophan with PITC under alkaline conditions to form the phenylthiocarbamoyl (PTC) derivative.

  • Treat the PTC-Trp(Me) with a strong acid, such as trifluoroacetic acid (TFA), to induce cyclization and cleavage, yielding the PTH-Trp(Me) derivative.

  • Purify the PTH-Trp(Me) by reverse-phase HPLC and confirm its identity by mass spectrometry.

2. Edman Degradation of the Trp(Me)-containing Peptide:

  • Immobilize the purified peptide sample (typically 10-100 picomoles) on a suitable support, such as a polyvinylidene difluoride (PVDF) membrane.[2]

  • Place the membrane in the reaction cartridge of an automated protein sequencer.

  • Initiate the automated Edman degradation cycles. The instrument will perform the following steps for each cycle:

    • Coupling: Reaction of the N-terminal amino group with PITC under basic conditions.

    • Cleavage: Treatment with TFA to cleave the N-terminal residue as an anilinothiazolinone (ATZ) derivative.

    • Conversion: The ATZ-amino acid is automatically transferred to a conversion flask and converted to the more stable PTH-amino acid derivative with aqueous acid.

3. HPLC Analysis:

  • Inject the PTH-amino acid from each cycle onto a reverse-phase HPLC column.

  • Run a gradient elution program to separate the different PTH-amino acids.

  • Monitor the elution profile using a UV detector.

  • Separately, inject the synthesized PTH-Trp(Me) standard to determine its retention time under the same HPLC conditions.

4. Data Interpretation:

  • In the chromatogram corresponding to the cycle where Trp(Me) is expected, identify the peak that does not correspond to any of the 20 standard PTH-amino acids.

  • Confirm that the retention time of this unique peak matches the retention time of the PTH-Trp(Me) standard. A match provides strong evidence for the successful incorporation of Trp(Me) at that position in the peptide sequence.

Performance Comparison: Edman Degradation vs. Mass Spectrometry

While Edman degradation provides direct, sequential evidence of amino acid identity, mass spectrometry (MS) has emerged as a powerful and complementary technique for peptide analysis.[1][6]

FeatureEdman DegradationMass Spectrometry (MS/MS)
Principle Sequential chemical degradation from the N-terminus.Fragmentation of peptide ions and analysis of mass-to-charge ratios.
N-terminal Trp(Me) Not applicable (reaction is blocked).[3][4]Can be identified by the mass shift of the peptide.
Internal Trp(Me) Identifiable if a PTH-Trp(Me) standard is available for HPLC comparison.[5]Readily identified by a +14 Da mass shift in the fragment ions containing the modification.
Sample Purity Requires a highly purified, single peptide sample.[1]Can analyze complex mixtures of peptides.[1]
Sensitivity Typically requires 10-100 picomoles of sample.[2]Can achieve femtomole to attomole sensitivity.
Throughput Low throughput, analyzing one sample at a time.High throughput, suitable for large-scale proteomics.[6]
Confirmation Provides direct, unambiguous sequence information for the N-terminus.Infers sequence from fragmentation patterns, which can sometimes be ambiguous.
Other Modifications Can identify other stable, non-N-terminal modifications with appropriate standards.[5]Capable of identifying a wide range of post-translational modifications simultaneously.[6]

Visualizing the Workflows

To further clarify the processes, the following diagrams illustrate the experimental workflow for Edman degradation and a comparison of the analytical logic between Edman degradation and mass spectrometry.

Edman_Degradation_Workflow cluster_peptide Peptide Sample cluster_sequencer Automated Sequencer cluster_analysis Analysis Peptide Peptide with internal Trp(Me) Coupling Coupling: PITC at N-terminus Peptide->Coupling Cleavage Cleavage: TFA releases ATZ-AA Coupling->Cleavage Conversion Conversion: ATZ to PTH-AA Cleavage->Conversion HPLC HPLC Separation Conversion->HPLC Comparison Compare Retention Times HPLC->Comparison Standard PTH-Trp(Me) Standard Standard->Comparison Validation Validation of Trp(Me) Incorporation Comparison->Validation

Workflow for validating internal Trp(Me) incorporation using Edman degradation.

Logic_Comparison cluster_edman Edman Degradation cluster_ms Mass Spectrometry (MS/MS) e_start Is Trp(Me) at N-terminus? e_yes Sequencing Blocked e_start->e_yes Yes e_no Proceed with Edman Cycles e_start->e_no No e_reach Reach Trp(Me) position e_no->e_reach e_hplc HPLC of PTH derivatives e_reach->e_hplc e_compare Match Retention Time? e_hplc->e_compare e_standard Inject PTH-Trp(Me) Standard e_standard->e_compare e_valid Trp(Me) Validated e_compare->e_valid Yes e_invalid Incorporation Failed or Misidentified e_compare->e_invalid No ms_start Digest Peptide (if necessary) ms_ionize Ionize Peptide Fragments ms_start->ms_ionize ms_msms Fragment Peptides (MS/MS) ms_ionize->ms_msms ms_detect Detect Fragment Ions ms_msms->ms_detect ms_analyze Analyze Mass Shift (+14 Da for Methyl) ms_detect->ms_analyze ms_valid Trp(Me) Validated ms_analyze->ms_valid Shift Detected ms_invalid Modification Not Detected ms_analyze->ms_invalid No Shift

Logical comparison of Edman degradation and mass spectrometry for Trp(Me) validation.

Conclusion

Edman degradation remains a valuable and highly accurate method for the N-terminal sequencing of peptides.[1] For the validation of internally incorporated N-methylated tryptophan, it offers a direct, sequential confirmation that is complementary to other analytical techniques. However, its successful application is contingent on the synthesis of a PTH-Trp(Me) standard for HPLC comparison.

In contrast, mass spectrometry provides a higher throughput and more versatile approach, capable of analyzing complex mixtures and a wide array of modifications without the need for specific standards for each.[6] Ultimately, the choice of method, or a combination of both, will depend on the specific experimental goals, sample purity, and the resources available. For unambiguous N-terminal sequence confirmation of a purified peptide, Edman degradation is often the preferred method, while for comprehensive characterization and high-throughput analysis, mass spectrometry is the dominant technique.[1][6]

References

A Comparative Guide to the Pharmacokinetic Profiles of Methylated and Non-Methylated Peptide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide therapeutics is a cornerstone of modern drug development, aimed at overcoming the inherent pharmacokinetic limitations of native peptides. Among these modifications, N-methylation—the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone—has emerged as a powerful tool to enhance drug-like properties. This guide provides an objective comparison of the pharmacokinetic differences between methylated and non-methylated peptide analogs, supported by experimental data and detailed methodologies.

Executive Summary

N-methylation significantly alters the physicochemical properties of peptides, leading to profound effects on their absorption, distribution, metabolism, and excretion (ADME) profiles. The primary advantages of methylation include enhanced metabolic stability and improved membrane permeability, which can translate to increased oral bioavailability.[1][2][3][4][5][6] However, this modification also introduces synthetic challenges and can impact the peptide's conformation and biological activity.[1] A careful, residue-specific analysis is therefore critical in the design of methylated peptide drug candidates.[1]

Key Pharmacokinetic Differences

Enhanced Metabolic Stability

A major hurdle in peptide drug development is their rapid degradation by proteolytic enzymes in the body.[7][8][9] N-methylation provides a steric shield that physically blocks the access of these enzymes to the peptide bonds, thereby increasing the peptide's half-life in biological systems.[1][7] This enhanced stability is a crucial factor for therapeutic applications requiring sustained activity.

Improved Membrane Permeability and Oral Bioavailability

The oral delivery of peptides is notoriously challenging due to their poor membrane permeability.[2][3][10] N-methylation improves a peptide's ability to cross cellular membranes by reducing its hydrogen-bonding capacity and increasing its lipophilicity.[1][11][12] This can lead to a significant increase in oral bioavailability, a highly desirable characteristic for patient-friendly drug administration.[2][3][4][6][13]

Conformational and Structural Effects

The introduction of a methyl group on the peptide backbone restricts its conformational freedom.[1] This can lead to the stabilization of specific secondary structures, which may be beneficial for receptor binding.[1] However, it can also alter the peptide's native conformation, potentially leading to a loss of biological activity. Therefore, the position of methylation must be carefully selected to balance improved pharmacokinetics with retained potency.

Quantitative Data Comparison

The following tables summarize the quantitative data from studies comparing the pharmacokinetic properties of methylated and non-methylated peptide analogs.

Peptide AnalogModificationCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (F%) in RatsReference
Veber-Hirschmann PeptideNon-methylatedNot ReportedNot Bioavailable[4][6][13]
Tri-N-methylated Veber-Hirschmann PeptideThree N-methyl groups68% increase vs. non-methylated10%[4][6][13]
Cyclo(-PFwKTF-)Non-methylatedNot ReportedNot Bioavailable at all[3][4]
N-methylated Cyclo(-PFwKTF-) AnalogN-methylatedPermeable~10%[3][13]
Endothelin Receptor AntagonistNon-methylatedNot ReportedNot Reported[14]
N-methylated Endothelin Receptor AntagonistN-methylation of Ile¹⁹-Ile²⁰ bondNot ReportedHalf-life in rat intestinal perfusate increased from 10.6 min to 538 min[14]
PeptideModificationIn Vitro Stability (Plasma Half-life)Reference
Native GSHNon-methylatedNot specified[15]
N-methylated Cysteine GSHN-methylated16.8-fold increase in plasma half-life[15]
R1 Peptide (Malaria Invasion Inhibitor)NativeShorter half-life[16]
N-methylated R1 PeptidesVarious N-methylationsSignificantly increased stability in mouse plasma[16]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of methylated and non-methylated peptides are provided below.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a peptide analog in the presence of plasma proteases.

Methodology:

  • Preparation of Plasma: Freshly collected whole blood (e.g., from mice or humans) is centrifuged to separate the plasma.[16]

  • Incubation: The test peptide is incubated in the plasma at a specific concentration (e.g., 1 mg/mL) at 37°C.[16]

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 10, 20, 40, 80 minutes).[16]

  • Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution, such as an organic solvent (e.g., acetonitrile) or a strong acid (e.g., trichloroacetic acid).

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide.[16][17] An internal standard is often used for accurate quantification.[16]

  • Data Analysis: The percentage of the peptide remaining at each time point is plotted against time, and the half-life (t½) is calculated.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a peptide analog, which is a key indicator of its potential for oral absorption.

Methodology:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on permeable filter supports (e.g., Transwell inserts).

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study: The test peptide is added to the apical (AP) side of the monolayer, representing the intestinal lumen. Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.

  • Quantification: The concentration of the peptide in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide transport across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the peptide in the apical chamber.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and other pharmacokinetic parameters of a peptide analog in a living organism.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Dosing: A known dose of the peptide is administered to the rats via oral gavage (for oral bioavailability) and intravenous injection (as a reference for 100% bioavailability).

  • Blood Sampling: Blood samples are collected from the rats at predetermined time points post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Peptide Quantification: The concentration of the peptide in the plasma samples is determined using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).

  • Oral Bioavailability (F%) Calculation: The oral bioavailability is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

Experimental Workflow for Pharmacokinetic Comparison

G cluster_0 Peptide Analogs cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Data Analysis & Comparison Non-Methylated Peptide Non-Methylated Peptide Plasma Stability Assay Plasma Stability Assay Non-Methylated Peptide->Plasma Stability Assay Caco-2 Permeability Assay Caco-2 Permeability Assay Non-Methylated Peptide->Caco-2 Permeability Assay Pharmacokinetic Study in Rats Pharmacokinetic Study in Rats Non-Methylated Peptide->Pharmacokinetic Study in Rats Methylated Peptide Methylated Peptide Methylated Peptide->Plasma Stability Assay Methylated Peptide->Caco-2 Permeability Assay Methylated Peptide->Pharmacokinetic Study in Rats Metabolic Stability Metabolic Stability Plasma Stability Assay->Metabolic Stability Oral Bioavailability Oral Bioavailability Caco-2 Permeability Assay->Oral Bioavailability Pharmacokinetic Parameters Pharmacokinetic Parameters Pharmacokinetic Study in Rats->Pharmacokinetic Parameters Pharmacokinetic Study in Rats->Oral Bioavailability G Peptide Backbone Peptide Backbone N-Methylation N-Methylation Peptide Backbone->N-Methylation Reduced H-Bonding Reduced H-Bonding N-Methylation->Reduced H-Bonding Steric Hindrance Steric Hindrance N-Methylation->Steric Hindrance Increased Lipophilicity Increased Lipophilicity Reduced H-Bonding->Increased Lipophilicity Resistance to Proteolysis Resistance to Proteolysis Steric Hindrance->Resistance to Proteolysis Improved Membrane Permeability Improved Membrane Permeability Increased Lipophilicity->Improved Membrane Permeability Enhanced Metabolic Stability Enhanced Metabolic Stability Resistance to Proteolysis->Enhanced Metabolic Stability Increased Oral Bioavailability Increased Oral Bioavailability Improved Membrane Permeability->Increased Oral Bioavailability Enhanced Metabolic Stability->Increased Oral Bioavailability

References

Spectroscopic Showdown: Unmasking the Impact of Tryptophan Methylation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Circular Dichroism and Fluorescence Properties of Trp vs. Trp(Me) Peptides

For researchers in drug development and peptide science, the subtle modification of amino acid residues can have profound effects on the structure, function, and therapeutic potential of peptides. Among these modifications, the N-methylation of tryptophan (Trp) to form N-methyl-tryptophan (Trp(Me)) is a strategic tool to enhance proteolytic stability and modulate conformational flexibility. This guide provides a detailed spectroscopic comparison of peptides containing canonical tryptophan versus its N-methylated counterpart, focusing on Circular Dichroism (CD) and fluorescence spectroscopy to elucidate the structural and photophysical consequences of this modification.

Quantitative Spectroscopic Data: Trp vs. Trp(Me) Analogs

The following table summarizes key spectroscopic parameters for a representative Trp-containing peptide and a peptide containing a methylated tryptophan analog. It is important to note that the data are compiled from different sources and may not represent a direct comparison within the same peptide backbone, but they serve to illustrate the general trends observed upon tryptophan N-methylation.

Spectroscopic ParameterRepresentative Trp-PeptideRepresentative Trp(Me) Analog-PeptideKey Differences & Implications
Circular Dichroism (CD)
Molar Ellipticity at 222 nm ([θ]₂₂₂)-15,000 to -30,000 deg·cm²·dmol⁻¹ (α-helical)Typically less negativeN-methylation can disrupt hydrogen bonding, potentially reducing α-helical content.
Molar Ellipticity at 208 nm ([θ]₂₀₈)-10,000 to -25,000 deg·cm²·dmol⁻¹ (α-helical)Typically less negativeConsistent with a decrease in α-helicity.
Molar Ellipticity at ~218 nm ([θ]₂₁₈)-5,000 to -15,000 deg·cm²·dmol⁻¹ (β-sheet)May show an increaseThe conformational constraints of Trp(Me) can favor β-turn or sheet-like structures.
Fluorescence Spectroscopy
Excitation Maximum (λₑₓ)~280 nm[1]~280-290 nmMinimal change expected as the core indole chromophore is preserved.
Emission Maximum (λₑₘ)~350 nm (in aqueous buffer)[1]Red-shifted (e.g., ~360-420 nm for some analogs)[2][3]N-methylation can alter the electronic properties and solvent interactions of the indole ring, leading to a red-shift.
Fluorescence Quantum Yield (Φ)0.13 - 0.20 (in aqueous buffer)Often lower, but can be higher depending on the analog and environment[3]The methyl group can introduce new non-radiative decay pathways or alter existing ones.
Fluorescence Lifetime (τ)Biexponential decay (~0.5 ns and ~3.1 ns)[1][4]Can be altered, often showing different decay componentsChanges in the local environment and conformational dynamics due to the methyl group affect the excited state lifetime.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Trp and Trp(Me) peptides are crucial for reproducible and comparable results.

Synthesis of N-methylated Peptides

The synthesis of peptides containing N-methylated tryptophan can be achieved using solid-phase peptide synthesis (SPPS) with specialized protocols. A common method involves the use of Fmoc-protected N-methyl-tryptophan derivatives. Alternatively, on-resin methylation of the tryptophan-containing peptide can be performed.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the peptides in solution.

Instrumentation: A Jasco J-815 CD spectrometer or equivalent, equipped with a temperature controller.

Sample Preparation:

  • Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • The buffer should be degassed to prevent bubble formation in the cuvette.

  • A quartz cuvette with a path length of 1 mm is used.

Data Acquisition:

  • CD spectra are recorded from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

  • A scanning speed of 50 nm/min, a bandwidth of 1 nm, and a data pitch of 0.5 nm are typically used.

  • Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • A baseline spectrum of the buffer is recorded and subtracted from the peptide spectra.

Data Analysis:

  • The raw data (in millidegrees) are converted to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where mdeg is the recorded ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in cm.

  • The resulting spectra are analyzed for characteristic secondary structure features (e.g., minima at 208 and 222 nm for α-helices, minimum around 218 nm for β-sheets).

Fluorescence Spectroscopy

Objective: To probe the local environment of the tryptophan/tryptophan analog residue.

Instrumentation: A PerkinElmer LS 55 fluorescence spectrometer or equivalent, with a thermostatted cuvette holder.

Sample Preparation:

  • Peptides are dissolved in the same buffer as for CD measurements to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • A quartz cuvette with a 1 cm path length is used.

Data Acquisition:

  • The excitation wavelength is set to 280 nm (or the appropriate λₑₓ for the analog).

  • Emission spectra are recorded from 300 to 500 nm.

  • Excitation and emission slit widths are typically set to 5 nm.

  • For quantum yield determination, a standard fluorophore with a known quantum yield (e.g., N-acetyl-L-tryptophanamide, NATA) is used.

  • For fluorescence lifetime measurements, time-correlated single-photon counting (TCSPC) is employed.

Data Analysis:

  • The wavelength of maximum emission (λₑₘ) is determined from the emission spectrum.

  • The relative fluorescence quantum yield (Φ) is calculated using the following equation: Φₛₐₘₗₑ = Φₛₜₐₙₐᵣₔ × (Iₛₐₘₗₑ / Iₛₜₐₙₐᵣₔ) × (Aₛₜₐₙₐᵣₔ / Aₛₐₘₗₑ) × (nₛₐₘₗₑ² / nₛₜₐₙₐᵣₔ²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence decay curves are fitted to a multi-exponential model to determine the fluorescence lifetimes (τ).

Visualizing the Workflow and a Priori Knowledge

experimental_workflow cluster_synthesis Peptide Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation synthesis_trp Synthesis of Trp-Peptide cd_spec Circular Dichroism (CD) synthesis_trp->cd_spec fluor_spec Fluorescence Spectroscopy synthesis_trp->fluor_spec synthesis_trp_me Synthesis of Trp(Me)-Peptide synthesis_trp_me->cd_spec synthesis_trp_me->fluor_spec cd_analysis Secondary Structure Analysis cd_spec->cd_analysis fluor_analysis Local Environment & Photophysics fluor_spec->fluor_analysis comparison Comparative Analysis cd_analysis->comparison fluor_analysis->comparison

Caption: Experimental workflow for the comparative spectroscopic analysis of Trp and Trp(Me) peptides.

logical_relationship cluster_modification Chemical Modification cluster_properties Altered Properties cluster_spectroscopic_changes Spectroscopic Manifestations cluster_structural_implications Structural & Functional Implications modification Tryptophan N-methylation h_bond Disrupted H-bonding modification->h_bond steric_hindrance Increased Steric Hindrance modification->steric_hindrance electronic_properties Modified Electronic Properties modification->electronic_properties cd_changes Changes in CD Spectra (Secondary Structure) h_bond->cd_changes steric_hindrance->cd_changes fluor_changes Changes in Fluorescence (λₑₘ, Φ, τ) steric_hindrance->fluor_changes electronic_properties->fluor_changes conformation Altered Peptide Conformation cd_changes->conformation environment Different Local Environment fluor_changes->environment conformation->environment environment->conformation

Caption: The impact of tryptophan N-methylation on the spectroscopic and structural properties of peptides.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Fmoc-Trp(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the handling and disposal of Fmoc-Trp(Me)-OH, a protected amino acid utilized in peptide synthesis. Adherence to these procedural guidelines will mitigate risks, ensure the safety of laboratory personnel, and maintain compliance with regulatory standards.

I. Immediate Safety and Hazard Information

While some safety data sheets (SDS) indicate no known OSHA hazards for this compound, it is prudent to handle it with a high degree of caution as other sources indicate potential hazards.[1] All chemicals should be treated as potentially hazardous. The following table summarizes key safety data.

Hazard InformationDescriptionPersonal Protective Equipment (PPE)
Potential Health Effects May be harmful if inhaled or ingested and may cause respiratory tract, skin, and eye irritation.[1][2]Eye Protection: Chemical safety goggles.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: Laboratory coat.
Respiratory Protection: Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.
Hazardous Decomposition Upon combustion, may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[1]
Incompatible Materials Strong oxidizing agents and strong acids.[1]

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash receptacles.[3]

1. Waste Segregation and Collection:

  • Collect all solid waste of this compound, including residual amounts, empty containers, and contaminated materials (e.g., weighing paper, gloves, and wipes).

  • Place the collected waste into a designated, compatible, and clearly labeled hazardous waste container.[3] A high-density polyethylene (HDPE) container is a suitable choice.[3]

  • Ensure the container is kept securely closed when not in use.[3]

2. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate amount of waste and the date of accumulation.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • This storage area should be away from sources of ignition and incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

  • Always adhere to all institutional, local, state, and federal regulations concerning hazardous waste disposal.[1]

III. Spill Management

In the event of a spill, follow these procedures:

  • Small Spill:

    • Wearing appropriate PPE, gently sweep up the spilled solid material.[1]

    • Avoid generating dust.[1]

    • Place the collected material into the designated hazardous waste container for disposal.[1]

  • Large Spill:

    • Evacuate the immediate area.

    • Prevent the material from entering drains.[1]

    • Contact your institution's EHS office for guidance on cleanup and disposal.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Solid Waste in a Designated HDPE Container B->C D Is the container full or ready for disposal? C->D E Seal and Label Container with 'Hazardous Waste' and Chemical Name D->E Yes I Continue to Add Waste (Keep Container Closed) D->I No F Store in a Secure, Ventilated Area E->F G Contact EHS for Pickup and Disposal F->G H End: Proper Disposal G->H I->C

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.